molecular formula C7H5BrIN3S B1509691 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine CAS No. 936360-80-4

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Cat. No.: B1509691
CAS No.: 936360-80-4
M. Wt: 370.01 g/mol
InChI Key: KLRQOLMZHVRVHD-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H5BrIN3S and its molecular weight is 370.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-iodo-8-methylsulfanylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3S/c1-13-7-6-10-2-5(9)12(6)3-4(8)11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRQOLMZHVRVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN2C1=NC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727285
Record name 6-Bromo-3-iodo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936360-80-4
Record name 6-Bromo-3-iodo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine: A Keystone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core attributes, synthesis, reactivity, and its role as a versatile scaffold in the generation of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to mimic purine bioisosteres, enabling interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a multitude of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of various functional groups on this core structure is a key strategy in modern drug discovery for developing potent and selective inhibitors for enzymes such as kinases and phosphodiesterases.[1][3]

Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. Its unique trifunctional substitution pattern offers medicinal chemists a powerful tool for building molecular diversity through sequential and site-selective cross-coupling reactions.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

  • Compound Name: this compound

  • CAS Number: 936360-80-4[4][5][6]

  • Molecular Formula: C₇H₅BrIN₃S[5]

  • Molecular Weight: 370.01 g/mol [7]

The key physicochemical characteristics are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 936360-80-4[4][5]
Molecular Formula C₇H₅BrIN₃S[5][6]
Molecular Weight 370.01 g/mol [7]
Appearance (Typically a solid, color may vary)General Knowledge
Solubility Soluble in organic solvents like DMSO, DMFGeneral Knowledge
Chemical Structure

The structural arrangement of this compound is crucial for its reactivity. The fused imidazole and pyrazine rings create a unique electronic landscape, and the three distinct substituents provide handles for further chemical modification.[7]

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Platform for Chemical Diversification

The synthesis of this key intermediate typically involves a multi-step sequence starting from simpler pyrazine precursors. A plausible synthetic strategy involves the initial formation of a 6-bromo-8-(methylthio)imidazo[1,2-a]pyrazine core, followed by regioselective iodination at the C3 position.

Hypothetical Synthetic Protocol
  • Step 1: Synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. This is often achieved via the condensation of a 2-amino-3-chloro-5-bromopyrazine with a suitable reagent to introduce the methylthio group, followed by cyclization.

  • Step 2: Regioselective Iodination. The imidazo[1,2-a]pyrazine core is electron-rich, particularly at the C3 position. Treatment of the intermediate from Step 1 with an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, leads to the desired this compound. The choice of NIS is critical as it provides a mild and effective source of I⁺, minimizing side reactions.

Reactivity and Strategic Application in Synthesis

The true value of this compound lies in the differential reactivity of its three functional groups, which allows for programmed, sequential chemical modifications.

  • C3-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents at this position.

  • C6-Bromo Group: The carbon-bromine bond is less reactive than the C-I bond under typical palladium-catalyzed conditions. This differential reactivity is the cornerstone of its utility. After a coupling reaction has been performed at the C3 position, the C6-bromo group can be targeted for a second, distinct cross-coupling reaction by modifying the reaction conditions (e.g., using a different catalyst/ligand system or higher temperatures).

  • C8-Methylthio Group: The methylthio (-SCH₃) group is relatively stable to palladium catalysis but can be oxidized to sulfoxide or sulfone moieties. This oxidation can modulate the electronic properties and water solubility of the final compound, which is a crucial aspect of drug design.

This tiered reactivity enables the construction of complex molecular architectures from a single, versatile starting material.

G start 6-Bromo-3-iodo-8-(methylthio) imidazo[1,2-a]pyrazine step1 Pd-Catalyzed Coupling 1 (e.g., Suzuki, Sonogashira) @ C3-Iodo Position start->step1 intermediate 6-Bromo-3-substituted-8-(methylthio) imidazo[1,2-a]pyrazine step1->intermediate step2 Pd-Catalyzed Coupling 2 (e.g., Suzuki, Buchwald) @ C6-Bromo Position intermediate->step2 product1 3,6-Disubstituted Product (Core Scaffold) step2->product1 step3 Oxidation of Methylthio (e.g., with m-CPBA) product1->step3 product2 Final Analog with Sulfoxide/Sulfone Moiety step3->product2

Caption: Synthetic utility workflow for sequential functionalization.

Applications in Drug Discovery: Targeting Disease Pathways

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of therapies for a range of diseases. Its derivatives have been investigated as potent inhibitors of various enzymes and receptors.

Case Study: Development of ENPP1 Inhibitors for Cancer Immunotherapy

A recent breakthrough highlights the power of the imidazo[1,2-a]pyrazine scaffold in oncology. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cancer cells.[8] By inhibiting ENPP1, the STING pathway can be activated, leading to an enhanced anti-tumor immune response.

In a 2024 study published in the Journal of Medicinal Chemistry, scientists described the discovery of highly potent and selective ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine core.[9] Through systematic structural optimization, they developed a lead compound that demonstrated substantial inhibitory activity against ENPP1 with nanomolar potency (IC₅₀ = 5.70 nM).[8][9] This compound was also shown to increase the expression of downstream target genes of the STING pathway, such as IFNB1 and CXCL10.[8][9]

Furthermore, in preclinical animal models, their lead compound not only showed favorable pharmacokinetic properties but also significantly enhanced the anti-tumor efficacy of an anti-PD-1 antibody, a standard immunotherapy treatment.[8][9] This work underscores the immense potential of this scaffold in developing next-generation cancer immunotherapies.

Other Therapeutic Areas

Beyond oncology, imidazo[1,2-a]pyrazine derivatives have been explored for a variety of other therapeutic applications, including:

  • Antiviral Agents: Inhibition of viral replication, including for the influenza A virus.[3]

  • Antibacterial Agents: Acting against drug-resistant bacterial strains.[1]

  • Cardiovascular and CNS Disorders: Derivatives have been synthesized with uterine-relaxing and cardiac-stimulating properties.[10]

Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this compound, a standard protocol for a selective Suzuki-Miyaura cross-coupling at the C3-iodo position is provided below.

Objective: To synthesize 6-bromo-3-(4-methoxyphenyl)-8-(methylthio)imidazo[1,2-a]pyrazine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is more than just a chemical compound; it is a strategic tool that empowers innovation in medicinal chemistry. Its well-defined structure, coupled with the tiered reactivity of its functional groups, provides a robust and flexible platform for the synthesis of diverse compound libraries. As demonstrated by its role in the development of novel ENPP1 inhibitors, this scaffold is pivotal in the ongoing quest for new and effective therapies against challenging diseases. For researchers in drug discovery, a thorough understanding and proficient use of this building block can significantly accelerate the journey from a chemical concept to a potential clinical candidate.

References

  • BLDpharm. This compound.
  • CymitQuimica. Imidazo[1,​2-​a]​pyrazine, 6-​bromo-​3-​iodo-​8-​(methylthio)-.
  • ACS Publications. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry.
  • ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry.
  • Vulcanchem. This compound.
  • TSI Journals.
  • CymitQuimica. Imidazo[1,​2-​a]​pyrazine, 6-​bromo-​3-​iodo-​8-​(methylthio) (Spanish).
  • PubMed.
  • Benchchem. This compound.
  • PubMed Central.

Sources

Spectroscopic data (NMR, MS, IR) of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the heterocyclic compound this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a framework for the structural elucidation of this and related molecules by detailing robust experimental protocols, interpreting predicted spectral features, and explaining the scientific rationale behind these analytical methodologies. The guide emphasizes an integrated spectroscopic approach, demonstrating how data from multiple techniques converge to provide unambiguous structural confirmation and purity assessment, a cornerstone of modern chemical and pharmaceutical research.

Compound Profile and Molecular Structure

This compound is a polysubstituted nitrogen-containing heterocyclic compound. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific substitution pattern of this molecule—containing a bromine atom, an iodine atom, and a methylthio group—makes it a versatile building block for further chemical modification, likely via cross-coupling reactions. Accurate and thorough characterization is paramount to ensuring its suitability for downstream applications.

  • Chemical Formula: C₇H₅BrIN₃S

  • Molecular Weight: 370.01 g/mol

  • CAS Number: 936360-80-4[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules. For a molecule like this compound, ¹H and ¹³C NMR provide direct insights into the electronic environment of each hydrogen and carbon atom, confirming the substitution pattern and overall structural integrity.[4][5]

Expertimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound. The precision is necessary for any potential quantitative NMR (qNMR) analysis.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a broad range of organic compounds, including polar heterocycles, and its high boiling point, which minimizes evaporation.

    • Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0 ppm for referencing both ¹H and ¹³C spectra, ensuring data comparability across different instruments.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

      • Acquisition Time: 3-4 seconds to ensure high resolution.

      • Relaxation Delay (d1): 5 seconds. This longer delay is crucial for accurate integration, allowing all protons, especially those with long relaxation times, to fully return to equilibrium before the next pulse.

      • Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets for each unique carbon, and NOE enhances the signal of carbons attached to protons.[6]

      • Spectral Width: 0-200 ppm, a standard range for most organic molecules.

      • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

Predicted Spectral Analysis and Interpretation

While experimental data for this exact molecule is not publicly available, a highly reliable prediction can be made based on established chemical shift theory and data from analogous imidazo[1,2-a]pyrazine systems.[7][8]

  • ¹H NMR Analysis: The structure possesses three distinct proton environments: two aromatic protons on the heterocyclic core and the protons of the methylthio group.

    • H-2 (imidazo ring): This proton is adjacent to a nitrogen atom and is part of the electron-deficient imidazole ring. It is expected to appear as a singlet in the downfield region, likely around δ 8.0-8.5 ppm .

    • H-5 (pyrazine ring): This proton is on the pyrazine ring, ortho to the electron-withdrawing bromine atom at C-6. This deshielding effect will shift its resonance downfield. It is predicted to be a singlet around δ 8.8-9.2 ppm .[9]

    • -SCH₃ (methylthio group): The methyl protons are attached to a sulfur atom, which is less electronegative than oxygen or nitrogen. This results in a characteristic singlet in the upfield region, predicted around δ 2.5-2.8 ppm .

  • ¹³C NMR Analysis: All seven carbons of the heterocyclic core and the methyl carbon are chemically unique and should produce eight distinct signals.

    • Quaternary Carbons (C-3, C-6, C-8, C-8a): These carbons bear substituents (I, Br, S, and the bridgehead N). C-3, bonded to the highly electronegative iodine, will be significantly shielded due to the "heavy atom effect" but also influenced by electronic withdrawal, making its prediction complex (likely δ 90-100 ppm ). C-6 (bonded to Br) and C-8 (bonded to S) are expected around δ 115-130 ppm . The bridgehead carbon (C-8a) will likely be in the δ 140-150 ppm range.

    • Aromatic CH Carbons (C-2, C-5): These carbons will appear in the typical aromatic region, with C-2 likely around δ 135-145 ppm and C-5 around δ 145-155 ppm .

    • -SCH₃ Carbon: The methyl carbon will be found in the aliphatic region, predicted at δ 15-20 ppm .

Data Summary: Predicted NMR
Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-2 / C-28.0 - 8.5Singlet135 - 145
C-3--90 - 100
H-5 / C-58.8 - 9.2Singlet145 - 155
C-6--115 - 125
C-8--120 - 130
C-8a--140 - 150
-SCH₃2.5 - 2.8Singlet15 - 20

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.[10][11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The high dilution prevents detector saturation.

  • Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The nitrogen atoms in the heterocyclic core are readily protonated, leading to a strong signal for the [M+H]⁺ ion.[12]

  • Data Acquisition: Acquire data over a mass range of m/z 100-600. The high resolving power of the instrument (>60,000) will differentiate the target ion from potential isobaric interferences.

Expected Spectral Analysis
  • Molecular Ion Peak: The calculated exact mass for the protonated molecule [C₇H₆BrIN₃S]⁺ is 369.8661 m/z . HRMS analysis should yield a measured mass within 5 ppm of this value, confirming the elemental composition.[11]

  • Isotopic Pattern: A key validation feature will be the isotopic signature. The presence of one bromine atom will result in two prominent peaks of nearly equal intensity: the [M+H]⁺ peak (containing ⁷⁹Br) and the [M+2+H]⁺ peak (containing ⁸¹Br) at approximately m/z 371.8641.[13]

  • Fragmentation Pathway: In mass spectrometry, the molecular ion can fragment into smaller, characteristic pieces. This fragmentation provides structural clues.[14][15]

Fragmentation_Pathway parent [M+H]⁺ m/z = 369.87 frag1 Fragment A m/z = 354.84 parent->frag1 - •CH₃ frag2 Fragment B m/z = 242.96 parent->frag2 - I• frag3 Fragment C m/z = 290.96 parent->frag3 - Br•

Caption: Predicted ESI-MS fragmentation pathway for the target compound.

Data Summary: Predicted MS
Ion Formula Calculated m/z Description
[M+H]⁺[C₇H₆BrIN₃S]⁺369.8661Molecular ion (with ⁷⁹Br)
[M+2+H]⁺[C₇H₆⁸¹BrIN₃S]⁺371.8641Isotopic peak (with ⁸¹Br)
Fragment A[C₆H₃BrIN₃S]⁺354.8426Loss of a methyl radical (•CH₃)
Fragment B[C₇H₅BrN₃S]⁺242.9593Loss of an iodine radical (I•)
Fragment C[C₇H₅IN₃S]⁺290.9155Loss of a bromine radical (Br•)

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][17] For this compound, the IR spectrum serves as a unique molecular fingerprint, confirming the presence of the aromatic core and the absence of other functional groups (like -OH or C=O).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples as it requires no sample preparation (e.g., KBr pellet pressing).

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 32-64 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Spectral Analysis

The spectrum will be dominated by vibrations from the heterocyclic ring system.[18][19]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1650-1450 cm⁻¹: A series of sharp, medium-to-strong bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. This region is highly characteristic and forms the core of the "fingerprint" region.[1]

  • ~1350-1300 cm⁻¹: C-H bending of the -SCH₃ group.

  • ~700-600 cm⁻¹: C-S stretching vibration.

  • Below 600 cm⁻¹: Vibrations corresponding to C-Br and C-I bonds. These occur at very low frequencies and may be at the edge of or outside the detection range of standard mid-IR spectrometers.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100 - 3000Weak-MediumAromatic C-H Stretch
1650 - 1450Medium-StrongAromatic Ring C=C and C=N Stretches
1350 - 1300Medium-CH₃ Bend
700 - 600Weak-MediumC-S Stretch
< 600Weak-MediumC-Br and C-I Stretches

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, MS, and IR. Each technique validates the others in a self-correcting system.

Integrated_Workflow cluster_data Data Points NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Connectivity & Environment (H-C Framework) NMR->NMR_data MS Mass Spectrometry (HRMS) MS_data Elemental Composition (Molecular Formula) MS->MS_data IR Infrared Spectroscopy (FTIR) IR_data Functional Groups (Fingerprint) IR->IR_data Structure Unambiguous Structure & Purity Confirmed NMR_data->Structure Validates Connectivity MS_data->Structure Validates Formula IR_data->Structure Validates Functional Groups

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive structural map, high-resolution mass spectrometry confirms the elemental composition with high fidelity, and infrared spectroscopy offers a rapid confirmation of the key functional moieties. The predicted data and robust protocols outlined in this guide provide a solid foundation for researchers to verify the identity, purity, and structural integrity of this valuable chemical entity, ensuring its reliability for applications in medicinal chemistry and materials science.

References

Sources

Solubility and stability of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Assessment of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of this compound (CAS: 936360-80-4), a substituted imidazo[1,2-a]pyrazine. The imidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry, appearing in molecules with diverse pharmacological activities.[1][2] This document outlines detailed, field-proven protocols for determining aqueous solubility (kinetic and thermodynamic), understanding pH-dependent solubility profiles, and executing a full suite of forced degradation studies to probe the intrinsic stability of the molecule. The methodologies are designed to be self-validating and are grounded in international regulatory standards, providing researchers and drug development professionals with the critical data needed to make informed decisions, mitigate development risks, and accelerate program timelines.

Introduction: The Criticality of Early Physicochemical Characterization

This compound is a heterocyclic compound featuring a core structure known for its utility in developing therapeutic agents.[2][3] Its successful progression through the drug development pipeline is contingent upon a thorough understanding of its fundamental properties. Early-stage assessment of solubility and stability is not merely a data collection exercise; it is a strategic imperative. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise efficacy and generate potentially toxic degradants.[4][5]

This guide is structured to provide a logical, experimentally-driven approach to characterizing this molecule. We will first explore the methodologies for quantifying its solubility in various biorelevant media and then delve into a comprehensive stability assessment through forced degradation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6] The overarching goal is to build a robust data package that elucidates the molecule's strengths and liabilities, thereby guiding future formulation, manufacturing, and packaging decisions.[5][7]

Predicted Physicochemical Profile: A Structural Rationale

A preliminary analysis of the structure of this compound allows for several informed hypotheses that guide our experimental design.

  • pH-Dependent Solubility : The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms.[8][9] Consequently, the molecule is expected to behave as a weak base. Its aqueous solubility is predicted to be significantly higher in acidic environments (e.g., gastric fluid) where it can be protonated, compared to neutral or basic conditions (e.g., intestinal fluid or blood plasma).[10][11][12] This is a critical consideration for oral drug development.

  • Lipophilicity : The presence of a bromo and an iodo group, alongside the methylthio moiety, likely imparts significant lipophilicity to the molecule. This suggests that its intrinsic aqueous solubility at neutral pH may be low, potentially placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.

  • Potential Stability Liabilities :

    • Oxidation : The methylthio (-SCH₃) group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone. This pathway must be investigated using oxidative stress conditions.

    • Photostability : Aromatic and heterocyclic systems, particularly those with halogen substituents, can be susceptible to degradation upon exposure to light. Photostability testing is therefore essential.[13][14]

    • Hydrolysis : While the core ring system is generally stable, extreme pH conditions combined with elevated temperatures could induce hydrolytic degradation.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability.[4] We must differentiate between two key types of solubility measurements.[15]

  • Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous medium. It is a high-throughput measurement relevant for early discovery screening.[15][16]

  • Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more definitive measurement, considered the 'gold standard' for pre-formulation and late-stage development.[17]

Experimental Protocol: Kinetic Solubility by Nephelometry

This high-throughput method assesses precipitation by measuring light scattering.

Methodology:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation : Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into a 96-well microplate.

  • Compound Addition : Add a small volume of the DMSO stock solution to the buffer to achieve a starting concentration (e.g., 200 µM) with a final DMSO concentration of ≤1%.

  • Serial Dilution : Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation : Shake the plate for 2 hours at room temperature to allow for precipitation to occur.

  • Measurement : Read the plate using a nephelometer to detect light scattering from any precipitate formed. The kinetic solubility is the highest concentration that does not show a significant increase in scattering compared to the blank.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard.[17]

Methodology:

  • Sample Preparation : Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to vials containing various aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 PBS).

  • Equilibration : Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solid. Adsorption to the filter should be pre-assessed.

  • Quantification : Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC)-UV method against a standard curve.

Data Presentation: Predicted Solubility Profile

The data generated from these experiments should be summarized for clear interpretation.

Parameter Medium Temperature Predicted Solubility (µg/mL)
Kinetic SolubilityPBS (pH 7.4)25°C5 - 20
Thermodynamic SolubilitySimulated Gastric Fluid (pH 1.2)37°C> 100
Thermodynamic SolubilityPBS (pH 7.4)37°C< 10
Thermodynamic SolubilityWater25°C< 5
Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare 10 mM DMSO Stock k_add Add Stock to Aqueous Buffer stock->k_add solid Weigh Excess Solid Compound t_add Add Solid to pH Buffers solid->t_add k_incubate Incubate & Shake (2 hours) k_add->k_incubate k_read Read Plate (Nephelometry) k_incubate->k_read k_result Kinetic Solubility Value (µM) k_read->k_result t_incubate Equilibrate & Shake (24-48 hours) t_add->t_incubate t_filter Filter Supernatant (0.22 µm) t_incubate->t_filter t_quantify Quantify via HPLC-UV t_filter->t_quantify t_result Thermodynamic Solubility Value (µg/mL) t_quantify->t_result

Solubility assessment workflow for a new chemical entity.

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a process that deliberately degrades the drug substance under conditions more severe than accelerated stability testing.[6] Its purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method that can separate and quantify the active ingredient from all its potential impurities and degradants.[5][18]

Development of a Stability-Indicating HPLC Method

A robust, validated HPLC method is the cornerstone of any stability study.[19]

  • Technique : Reverse-phase HPLC is the preferred method.[20]

  • Column : A C18 column is a common starting point.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation.

  • Detector : A photodiode array (PDA) detector is crucial as it can assess peak purity, ensuring that the parent drug peak is not co-eluting with any degradants.[18]

Experimental Protocols: Forced Degradation Conditions

The compound should be stressed in both solid and solution states to a target degradation of 5-20%.[20] Excessive degradation can lead to secondary products not relevant to formal stability.[20]

Methodology (General): For each condition, a sample of the drug substance in solution (e.g., 1 mg/mL in a suitable solvent) and a sample of the solid drug substance are prepared. A control sample is stored under ambient conditions.

  • Acid Hydrolysis :

    • Condition : 0.1 M HCl at 60°C for 24 hours.

    • Rationale : Simulates acidic environments and probes for acid-labile functional groups.

  • Base Hydrolysis :

    • Condition : 0.1 M NaOH at 60°C for 24 hours.

    • Rationale : Probes for base-labile groups such as esters, amides, or imides.

  • Oxidative Degradation :

    • Condition : 3% H₂O₂ at room temperature for 24 hours.

    • Rationale : Challenges the molecule's susceptibility to oxidation, particularly relevant for the methylthio group.[20]

  • Thermal Degradation :

    • Condition : Solid drug substance at 80°C (dry heat) for 48 hours.

    • Rationale : Assesses the intrinsic thermal stability of the solid form.[21][22]

  • Photostability :

    • Condition : Expose solid and solution samples to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light, as per ICH Q1B guidelines.[13][23]

    • Rationale : Determines if the compound is light-sensitive, which has implications for manufacturing and packaging.[14]

Data Presentation: Predicted Forced Degradation Summary
Stress Condition State Predicted % Degradation Number of Major Degradants Notes
0.1 M HCl, 60°CSolution< 5%0Expected high stability to acid.
0.1 M NaOH, 60°CSolution5 - 10%1Potential for minor hydrolysis.
3% H₂O₂, RTSolution15 - 25%2High potential for oxidation at the sulfur atom.
80°C, Dry HeatSolid< 2%0Likely to be thermally stable in solid form.
ICH Q1B LightSolid/Solution10 - 20%2Potential for photolytic cleavage or reaction.
Visualization: Forced Degradation & Method Development Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis & Method Development cluster_outcome Outcomes acid Acid Hydrolysis (0.1 M HCl) inject Analyze Stressed Samples and Control acid->inject base Base Hydrolysis (0.1 M NaOH) base->inject oxidation Oxidation (3% H₂O₂) oxidation->inject thermal Thermal (80°C Solid) thermal->inject photo Photolytic (ICH Q1B) photo->inject hplc_dev Develop RP-HPLC Method (C18, Gradient, PDA) hplc_dev->inject peak_purity Assess Peak Purity of Parent Compound inject->peak_purity method_validation Validate Stability- Indicating Method peak_purity->method_validation pathways Identify Degradation Pathways method_validation->pathways impurities Characterize Key Degradants method_validation->impurities storage Inform Storage & Packaging Needs method_validation->storage

Workflow for forced degradation and stability-indicating method development.

Interpretation and Implications for Drug Development

The data gathered from these studies provide a roadmap for navigating the challenges of development.

  • Low Neutral Solubility : If the predicted poor solubility at pH 7.4 is confirmed, this is a major flag for oral bioavailability. Development efforts would need to focus on enabling formulations, such as amorphous solid dispersions, lipid-based formulations, or salt forms that may improve dissolution.

  • Oxidative Instability : Confirmed degradation with H₂O₂ would necessitate measures to protect the drug substance from oxygen. This could include manufacturing and packaging under an inert nitrogen atmosphere and including antioxidants in the formulation.[22]

  • Photostability : If the compound is found to be light-sensitive, all manufacturing processes would need to be conducted under amber light. The final drug product would require light-protective packaging, such as amber bottles or opaque blister packs.[24]

  • Stability-Indicating Method : The validated HPLC method is a critical asset that will be transferred to Quality Control for release testing and for all future long-term stability studies of both the drug substance and the final drug product.[25]

Conclusion

The systematic characterization of this compound through the solubility and stability protocols detailed in this guide is a non-negotiable step in its development as a potential therapeutic. By employing both high-throughput kinetic and definitive thermodynamic solubility assays, researchers can accurately assess its dissolution behavior. Concurrently, a rigorous forced degradation study not only reveals the molecule's intrinsic liabilities but also enables the development of a robust, stability-indicating analytical method. The resulting comprehensive data package empowers project teams to proactively address potential development hurdles, design appropriate formulations, and establish safe storage and handling conditions, ultimately de-risking the path to clinical studies.

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A Strategic Approach to the Biological Evaluation of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide outlines a comprehensive biological screening strategy for the novel compound, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. We will delve into the rationale behind the proposed assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine nucleus is a recurring feature in a multitude of biologically active molecules. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Numerous studies have highlighted the diverse pharmacological activities of its derivatives, which include potent anticancer and antimicrobial effects.[2][3] The subject of this guide, this compound, is a novel entity with unique substitutions that warrant a thorough biological investigation. The presence of bromine and iodine atoms, along with a methylthio group, suggests the potential for unique target interactions and metabolic profiles.

This guide will provide a structured approach to the biological screening of this compound, starting with broad-spectrum cytotoxicity assays and progressing to more specific mechanistic studies. Our goal is to create a clear roadmap for uncovering the therapeutic potential of this compound.

Initial Cytotoxicity Screening: A Broad Net for Anticancer Potential

Given that many imidazo[1,2-a]pyrazine derivatives have demonstrated significant anticancer properties, a primary focus of our screening will be to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.[1][4][5]

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful and comprehensive data. We recommend a panel that represents diverse cancer types, including those for which other imidazo[1,2-a]pyrazine derivatives have shown activity.[2][6]

Table 1: Proposed Cancer Cell Line Panel for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
A375 Malignant MelanomaHigh sensitivity of melanoma cells to other imidazo[1,2-a]pyridine and pyrazine derivatives has been reported.[2]
MCF-7 Breast AdenocarcinomaA common model for hormone-responsive breast cancer and frequently used for general cytotoxicity screening.[1][4]
HCT-116 Colorectal CarcinomaA well-characterized colon cancer cell line, sensitive to tubulin inhibitors, a known mechanism for some imidazo[1,2-a]pyrazines.[6]
A549 Lung CarcinomaRepresentative of non-small cell lung cancer, a major indication with a need for new therapeutics.[6]
HepG2 Hepatocellular CarcinomaLiver cancer is a significant global health issue, and related compounds have shown activity against this cell type.[1][4]
Vero Normal Kidney EpithelialInclusion of a non-cancerous cell line is crucial for assessing preliminary selectivity and general toxicity.[1][4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Step-by-Step Protocol:

  • Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1][4]

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Visualizing the Workflow

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Overnight Adherence seed_cells->adhere prepare_dilutions Prepare Compound Dilutions treat_cells Treat Cells (48-72h) prepare_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate (3-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Delving Deeper: Mechanistic Studies for Anticancer Activity

Should the initial screening reveal potent cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Based on the known activities of related compounds, several key pathways should be explored.[6][7][8][9][10]

Kinase Inhibition Assays

The imidazo[1,2-a]pyrazine scaffold is a known inhibitor of various kinases, including Aurora kinases, PI3K, and CDK9.[7][8][9][10]

  • Aurora Kinase Inhibition: These kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[7][10]

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[9]

  • CDK9 Inhibition: As a key regulator of transcription, CDK9 is an attractive target for cancer therapy.[8]

Experimental Approach: Utilize commercially available in vitro kinase assay kits to determine the IC50 of this compound against a panel of relevant kinases.

Tubulin Polymerization Assay

Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Experimental Approach: A cell-free tubulin polymerization assay can be employed. This assay measures the increase in light scattering or fluorescence as purified tubulin polymerizes into microtubules in the presence and absence of the test compound.

Visualizing Potential Anticancer Mechanisms

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_tubulin Microtubule Disruption cluster_outcome Cellular Outcomes compound This compound aurora Aurora Kinases compound->aurora pi3k PI3K compound->pi3k cdk9 CDK9 compound->cdk9 tubulin Tubulin Polymerization Inhibition compound->tubulin cell_cycle_arrest Cell Cycle Arrest aurora->cell_cycle_arrest pi3k->cell_cycle_arrest cdk9->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential anticancer mechanisms of action.

Antimicrobial Screening: A Second Therapeutic Frontier

The imidazo[1,2-a]pyrazine scaffold has also been associated with significant antimicrobial activity.[3][11][12] Therefore, a parallel screening effort against a panel of pathogenic bacteria and fungi is highly recommended.

Rationale for Microbial Strain Selection

The panel should include representative Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.

Table 2: Proposed Microbial Panel for Antimicrobial Screening

MicroorganismTypeRationale
Staphylococcus aureus Gram-positive BacteriaA major cause of skin, soft tissue, and bloodstream infections.[3]
Bacillus subtilis Gram-positive BacteriaA common model organism for Gram-positive bacteria.[12]
Escherichia coli Gram-negative BacteriaA prevalent cause of gastrointestinal and urinary tract infections.[12]
Pseudomonas aeruginosa Gram-negative BacteriaAn opportunistic pathogen known for its antibiotic resistance.[11]
Candida albicans Fungus (Yeast)A common cause of opportunistic fungal infections.[3]
Aspergillus niger Fungus (Mold)A representative of filamentous fungi that can cause aspergillosis.[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[12]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Future Directions

The results from this comprehensive screening cascade will provide a solid foundation for understanding the therapeutic potential of this compound.

  • Potent and Selective Cytotoxicity: If the compound exhibits high potency against cancer cell lines with a favorable therapeutic index (IC50 in normal cells >> IC50 in cancer cells), further in-depth mechanistic studies and in vivo efficacy studies in animal models would be warranted.

  • Broad-Spectrum Antimicrobial Activity: A low MIC against a range of pathogens would position this compound as a lead for the development of new anti-infective agents.

  • Dual Activity: The discovery of both anticancer and antimicrobial properties would be particularly exciting, suggesting a molecule with multiple therapeutic applications.

Subsequent steps would involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The biological screening of this compound represents a scientifically rigorous and promising endeavor. The strategies outlined in this guide, grounded in the established activities of the broader imidazo[1,2-a]pyrazine class, provide a clear and efficient path to elucidating its therapeutic potential. Through a systematic and hypothesis-driven approach, the scientific community can unlock the full value of this novel chemical entity.

References

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

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  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. ResearchGate. [Link]

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An In-depth Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary synthetic strategies for accessing novel imidazo[1,2-a]pyrazine derivatives. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present data-driven insights to facilitate the efficient synthesis and exploration of this important class of molecules.

The Significance of the Imidazo[1,2-a]pyrazine Core in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that has garnered considerable attention in the field of drug discovery. Its structural resemblance to purines allows for interaction with a variety of biological targets.[3] This has led to the development of derivatives with a broad spectrum of bioactivities, such as antibacterial, anti-inflammatory, and phosphodiesterase inhibitory effects.[1] Notably, recent studies have highlighted their potential as potent tubulin polymerization inhibitors for cancer therapy, demonstrating the ongoing relevance of this scaffold in addressing significant medical needs.[2] The versatile nature of the imidazo[1,2-a]pyrazine core makes it a fertile ground for the design and synthesis of new chemical entities with tailored pharmacological profiles.[1][4]

Key Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several synthetic routes. This guide will focus on two of the most powerful and widely adopted methodologies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and microwave-assisted synthesis.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Tool for Diversity

The Groebke-Blackburn-Bienaymé (GBB) reaction is a one-pot, three-component condensation that provides a highly efficient route to 3-aminoimidazo[1,2-a]pyrazine derivatives.[5] This multicomponent reaction (MCR) involves the combination of an aminopyrazine, an aldehyde, and an isocyanide, offering a high degree of molecular diversity in a single synthetic step.[6][7]

The GBB reaction proceeds through a series of interconnected equilibria. The initial step involves the formation of a Schiff base from the condensation of the aminopyrazine and the aldehyde. This is followed by the addition of the isocyanide to the iminium ion, leading to a nitrilium ion intermediate. An intramolecular [4+1] cycloaddition then occurs, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyrazine product.[8][9] The use of a Lewis acid catalyst, such as yttrium triflate or iodine, can significantly enhance the reaction rate and yield by activating the aldehyde and promoting the formation of the key intermediates.[8][10]

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazine 2-Aminopyrazine Schiff_Base Schiff Base Aminopyrazine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde (R1-CHO) Aldehyde->Schiff_Base Isocyanide Isocyanide (R2-NC) Cycloadduct Cycloadduct Intermediate Isocyanide->Cycloadduct N_acyliminium_ion N-acyliminium ion Schiff_Base->N_acyliminium_ion + Catalyst (e.g., Lewis Acid) N_acyliminium_ion->Cycloadduct + Isocyanide Product 3-Aminoimidazo[1,2-a]pyrazine Cycloadduct->Product Intramolecular Cyclization & Tautomerization

Caption: A simplified workflow of the Groebke-Blackburn-Bienaymé reaction.

This protocol is adapted from an iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives.[8]

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL), add iodine (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The GBB reaction is known for its broad substrate scope, tolerating a wide range of aldehydes and isocyanides.

EntryAldehydeIsocyanideCatalyst (mol%)SolventYield (%)Reference
1Benzaldehydetert-Butyl isocyanideI₂ (5)Ethanol92[8]
24-Chlorobenzaldehydetert-Butyl isocyanideI₂ (5)Ethanol90[8]
34-Methoxybenzaldehydetert-Butyl isocyanideI₂ (5)Ethanol88[8]
42-Naphthaldehydetert-Butyl isocyanideI₂ (5)Ethanol85[8]
5BenzaldehydeCyclohexyl isocyanideY(OTf)₃ (10)Dichloromethane85[10]
6PiperonalCyclohexyl isocyanideY(OTf)₃ (10)Dichloromethane78[10]
Microwave-Assisted Synthesis: An Eco-Friendly and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[11] This approach is particularly well-suited for the synthesis of imidazo[1,2-a]pyrazine derivatives, offering a green and efficient alternative.

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly reduced reaction times.[12] For the synthesis of imidazo[1,2-a]pyrazines, microwave assistance can promote the key cyclocondensation step, often obviating the need for a catalyst.[11]

MW_Workflow Microwave-Assisted Synthesis Workflow Reactants 2-Aminopyrazine + α-Bromoketone MW_Reactor Microwave Reactor Reactants->MW_Reactor Solvent Green Solvent (e.g., H₂O-IPA) Solvent->MW_Reactor Reaction Irradiation (e.g., 120 °C, 5-10 min) MW_Reactor->Reaction Workup Cooling & Product Isolation Reaction->Workup Product Imidazo[1,2-a]pyrazine Workup->Product

Caption: General workflow for microwave-assisted synthesis of imidazo[1,2-a]pyrazines.

This protocol is based on a microwave-assisted, catalyst-free heteroannulation reaction.[11]

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Isopropanol (IPA)-Water (1:1, 4 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminopyrazine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Add the IPA-water solvent mixture (4 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the pure product.

Microwave-assisted synthesis is highly effective for a variety of substituted α-haloketones, consistently providing excellent yields in remarkably short reaction times.

Entryα-BromoketoneTime (min)Yield (%)Reference
12-Bromoacetophenone596[11]
22-Bromo-4'-chloroacetophenone595[11]
32-Bromo-4'-methylacetophenone694[11]
42-Bromo-4'-methoxyacetophenone792[11]
52-Bromo-1-(naphthalen-2-yl)ethanone890[11]

Conclusion and Future Outlook

The synthesis of novel imidazo[1,2-a]pyrazine derivatives continues to be an active area of research, driven by their significant therapeutic potential. The Groebke-Blackburn-Bienaymé reaction and microwave-assisted synthesis represent two of the most powerful and versatile strategies for accessing these valuable compounds. The GBB reaction offers a rapid means of generating molecular diversity, while microwave-assisted methods provide an environmentally friendly and highly efficient alternative. As our understanding of the biological targets of imidazo[1,2-a]pyrazines grows, the development of even more sophisticated and selective synthetic methodologies will be crucial for advancing this promising class of molecules from the laboratory to the clinic.

References

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(9), 557-564.

  • Kaur, N., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(1), 54-70.

  • Valle-Salgado, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1735-1748.

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.

  • Luo, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of combinatorial chemistry, 9(5), 898–907.

  • Shaik, S. P., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37021-37031.

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37021-37031.

  • Rodríguez, J. C., et al. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1085-1097.

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & medicinal chemistry, 76, 117098.

  • Kaur, N., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(1), 54-70.

  • Rivera-Becerril, E., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(16), 7235-7243.

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067.

  • Zholdassova, S. B., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735.

  • Park, H., et al. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 13(19), 5468-5472.

  • Sharma, U., & Sharma, A. (2021). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Microwave-Assisted Synthesis of Heterocycles.

  • Kumar, P., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 02002.

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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet therapeutic needs. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating the ability to bind to a wide array of biological targets and exhibit diverse pharmacological activities. The imidazo[1,2-a]pyrazine ring system is a prominent member of this class.[1] This nitrogen-bridged fused heterocycle, considered a structural analogue of deazapurines, has garnered significant attention for its remarkable therapeutic potential, spanning from oncology and infectious diseases to inflammatory conditions.[1][2]

This technical guide provides a comprehensive overview of the discovery and development of bioactive imidazo[1,2-a]pyrazine scaffolds. Authored from the perspective of a senior application scientist, it aims to deliver not just a compilation of facts, but a narrative grounded in the principles of scientific integrity and experimental causality. We will delve into the synthetic intricacies, explore the vast biological activity, and provide detailed, field-proven protocols to empower researchers in their pursuit of novel therapeutics based on this versatile core.

Synthetic Strategies: Constructing the Imidazo[1,2-a]pyrazine Core

The biological evaluation of any scaffold is fundamentally reliant on the accessibility of its derivatives through robust and flexible synthetic methodologies. The synthesis of the imidazo[1,2-a]pyrazine core has been approached through various strategies, each with its own merits in terms of efficiency, regioselectivity, and substituent tolerance.

A prevalent and efficient method involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. This classical approach offers a straightforward route to a variety of substituted imidazo[1,2-a]pyrazines. Further functionalization can be achieved through subsequent reactions, such as bromination and nucleophilic substitution, to introduce diversity at various positions of the heterocyclic core.[1]

More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular complexity from simple starting materials.[3] An exemplary MCR for the synthesis of imidazo[1,2-a]pyrazines is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[3][4] This method is lauded for its operational simplicity, good yields, and the ability to introduce diverse substituents in a single step.

Below is a generalized workflow for the synthesis and functionalization of the imidazo[1,2-a]pyrazine scaffold.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyrazine_Core Imidazo[1,2-a]pyrazine Core Condensation->Imidazo[1,2-a]pyrazine_Core Bromination Bromination Imidazo[1,2-a]pyrazine_Core->Bromination Functionalized_Derivative Functionalized_Derivative 3-Bromo_Derivative 3-Bromo_Derivative Bromination->3-Bromo_Derivative Nucleophilic_Substitution Nucleophilic_Substitution 3-Bromo_Derivative->Nucleophilic_Substitution Nucleophilic_Substitution->Functionalized_Derivative Amines_Thiols_etc Amines, Thiols, etc. Amines_Thiols_etc->Nucleophilic_Substitution

Caption: Synthetic workflow for imidazo[1,2-a]pyrazine derivatives.

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is a self-validating system designed for high reproducibility.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Column chromatography setup (silica gel 230-400 mesh)

Procedure:

  • To a 25 mL round-bottom flask charged with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and iodine (10 mol%).

  • Add anhydrous DCM (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes.

  • To the resulting mixture, add tert-butyl isocyanide (1.2 mmol) dropwise over 2 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

A Spectrum of Biological Activities: Therapeutic Applications

The imidazo[1,2-a]pyrazine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrazine derivatives.[3][5] These compounds have been shown to exert their effects through multiple mechanisms of action.

  • Kinase Inhibition: The deregulation of protein kinases is a hallmark of many cancers. Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of several key kinases involved in cancer progression, including:

    • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is common in many tumors.[6][7][8] Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora-A kinase.[6]

    • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[9][10] Novel series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors.[9]

    • Cyclin-Dependent Kinase 9 (CDK9): CDK9 plays a vital role in transcriptional regulation, and its inhibition is a promising strategy for cancer therapy.[11][12] Certain imidazo[1,2-a]pyrazine derivatives have displayed potent CDK9 inhibitory activity.[11][13]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[14] Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[14]

  • ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer.[15][16] Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors, enhancing the antitumor efficacy of immune checkpoint inhibitors.[15][16]

The following diagram illustrates the multifaceted anticancer mechanisms of imidazo[1,2-a]pyrazine derivatives.

G cluster_mechanisms Anticancer Mechanisms of Action cluster_outcomes Cellular Outcomes Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivatives Kinase_Inhibition Kinase Inhibition (Aurora, PI3K, CDK9) Imidazo_Pyrazine->Kinase_Inhibition Inhibits Tubulin_Polymerization Tubulin Polymerization Inhibition Imidazo_Pyrazine->Tubulin_Polymerization Inhibits ENPP1_Inhibition ENPP1 Inhibition Imidazo_Pyrazine->ENPP1_Inhibition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Tubulin_Polymerization->Cell_Cycle_Arrest Tubulin_Polymerization->Apoptosis Immune_Activation Enhanced Antitumor Immunity ENPP1_Inhibition->Immune_Activation

Caption: Anticancer mechanisms of imidazo[1,2-a]pyrazine derivatives.

Compound ClassTargetIC50Cell LineReference
Imidazo[1,2-a]pyrazine DerivativeCDK90.16 µM-[11]
Imidazo[1,2-a]pyrazine DerivativeHCT-11623 nMHCT-116[14]
Imidazo[1,2-a]pyrazine Derivative 3c-6.66 µM (average)MCF7, HCT116, K652[13]
Imidazo[1,2-a]pyrazine Derivative 12b-11-13 µMHep-2, HepG2, MCF-7, A375[3]
Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with new mechanisms of action.[17][18] Imidazo[1,2-a]pyrazine derivatives have shown promise in this area.

  • Anti-influenza Activity: A series of imidazo[1,2-a]pyrazine derivatives have demonstrated potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[17][18] The proposed mechanism of action involves the induction of viral nucleoprotein (NP) clustering, which prevents its nuclear accumulation.[17][18]

  • Anti-coronaviral Activity: Some imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E.[11][12] One derivative, in particular, exhibited potent anti-coronaviral activity, with docking studies suggesting a high affinity for the viral main protease.[11]

Antibacterial Activity

The increasing threat of antibiotic resistance has spurred the search for new antibacterial agents. Imidazo[1,2-a]pyrazine derivatives have been investigated for their potential to combat bacterial infections.[19][20]

  • Inhibition of VirB11 ATPase: The bacterial type IV secretion system (T4SS) is a key virulence factor in many pathogenic bacteria.[19][21] Imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, an essential component of the T4SS.[19][21]

  • Broad-Spectrum Activity: Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1][20]

Other Biological Activities

The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold extends beyond the realms of oncology and infectious diseases.

  • Anti-inflammatory Activity: Derivatives of imidazo[1,2-a]pyrazine have exhibited anti-inflammatory properties.[1] Some studies have shown that these compounds can modulate the STAT3/NF-κB signaling pathway, which plays a crucial role in inflammation.[22]

  • Antioxidant Activity: Several imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds displaying promising free radical scavenging properties.[1]

  • Phosphodiesterase (PDE) Inhibition: Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit cAMP and cGMP phosphodiesterases, suggesting potential applications as smooth muscle relaxants and cardiotonic agents.[1][23]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous bioactive compounds with therapeutic potential in diverse disease areas. The continued exploration of this versatile scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation therapeutics. As we move forward, the application of modern drug discovery technologies, such as structure-based drug design and artificial intelligence, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link].

  • Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link].

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  • National Institutes of Health. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Available from: [Link].

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link].

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  • PubMed. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Available from: [Link].

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  • National Institutes of Health. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link].

  • National Institutes of Health. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available from: [Link].

  • PubMed. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available from: [Link].

  • PubMed Central. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available from: [Link].

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  • PubMed. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available from: [Link].

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  • ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available from: [Link].

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An In-Depth Technical Guide to the Initial Bioactivity Investigation of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the initial investigation of the biological activity of the novel chemical entity, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. As a Senior Application Scientist, the following sections detail the rationale behind experimental choices, self-validating protocols, and a roadmap for elucidating the compound's therapeutic potential.

Introduction and Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory properties.[1] The parent scaffold, imidazo[1,2-a]pyridine, is also present in several commercially available drugs, highlighting its clinical significance.[3][4] The specific compound, this compound, is a novel entity with currently unpublished bioactivity data.[5][6][7] The presence of bromine and iodine atoms at positions 6 and 3, respectively, along with a methylthio group at position 8, offers unique electronic and steric properties that could translate into potent and selective biological activity.[5]

The iodine at the 3-position is a particularly interesting feature, as it can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and may also contribute to specific interactions with biological targets. The bromine at the 6-position and the methylthio group at the 8-position further modulate the electronic landscape of the heterocyclic core, potentially influencing target binding and pharmacokinetic properties.

This guide outlines a logical, stepwise approach to systematically evaluate the bioactivity of this compound, starting with broad phenotypic screening and progressing towards more specific mechanistic studies.

Synthesis and Characterization

While the specific synthesis of this compound is not detailed in the public domain, a general synthetic strategy can be inferred from the literature on related imidazo[1,2-a]pyrazine derivatives. A plausible approach involves the condensation of a substituted 2-aminopyrazine with a suitable α-haloketone or equivalent, followed by subsequent halogenation and functionalization.[8]

Proposed Synthetic Route:

A potential synthetic route could start from a commercially available substituted aminopyrazine. The imidazo[1,2-a]pyrazine core can be constructed via a condensation reaction. Subsequent selective iodination and bromination at specific positions would yield the desired product. The methylthio group could be introduced either at the beginning on the pyrazine ring or later through nucleophilic substitution.

It is imperative that the final compound be rigorously characterized to confirm its identity and purity. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Initial Bioactivity Screening: A Tiered Approach

A tiered screening cascade is proposed to efficiently identify the most promising therapeutic area for this compound.

Tier 1: Broad Phenotypic Screening

The initial screen aims to cast a wide net to identify potential areas of biological activity.

3.1.1. Anticancer Activity Screening

Given that many imidazo[1,2-a]pyrazine derivatives exhibit potent anticancer activities, this is a logical starting point.[8][9]

  • Experimental Protocol: In Vitro Cytotoxicity Assay

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel or a smaller, representative panel such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and PC-3 (prostate)) should be used.[10][11]

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[11]

    • Viability Assessment: Determine cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.[11][12]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

3.1.2. Antimicrobial Activity Screening

The imidazo[1,2-a]pyrazine scaffold is also known for its antimicrobial properties.[1]

  • Experimental Protocol: Broth Microdilution Assay

    • Microorganisms: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Compound Preparation: Prepare serial dilutions of the test compound in appropriate growth media.

    • Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.

    • Incubation: Incubate the plates under appropriate conditions for microbial growth.

    • Growth Assessment: Determine the minimum inhibitory concentration (MIC) by visual inspection or by measuring absorbance.

Tier 2: Target-Based and Mechanistic Assays

If significant activity is observed in Tier 1, the next step is to investigate the potential mechanism of action.

3.2.1. Kinase Inhibitor Profiling

Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[13] The planar, heterocyclic nature of the imidazo[1,2-a]pyrazine core makes it a suitable scaffold for kinase inhibition.

  • Experimental Protocol: Kinome-wide Profiling

    • Platform Selection: Utilize a commercial kinase profiling service that offers a broad panel of kinases.[14][15][16] These services typically use radiometric or fluorescence-based assays to measure kinase activity.[15]

    • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

    • Data Analysis: Identify kinases that are significantly inhibited by the compound. The results are typically reported as a percentage of inhibition relative to a control.

Workflow for Initial Bioactivity Investigation

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Preclinical Development Synthesis & Purity Synthesis & Purity Anticancer Screening Anticancer Screening Synthesis & Purity->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Synthesis & Purity->Antimicrobial Screening Kinase Profiling Kinase Profiling Anticancer Screening->Kinase Profiling If active Hit Validation Hit Validation Kinase Profiling->Hit Validation ADME-Tox ADME-Tox Hit Validation->ADME-Tox In Vivo Efficacy In Vivo Efficacy Hit Validation->In Vivo Efficacy

Caption: A tiered workflow for the initial bioactivity investigation.

3.2.2. Hit Validation and Secondary Assays

For any confirmed "hits" from the primary screens, further validation is crucial.

  • Dose-Response Curves: Generate full dose-response curves for the most promising cancer cell lines or microbial strains to confirm potency and determine IC50/MIC values accurately.

  • Cell Cycle Analysis: If anticancer activity is confirmed, perform flow cytometry-based cell cycle analysis to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: Investigate whether the compound induces programmed cell death (apoptosis) using techniques like Annexin V/PI staining.

Preliminary ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is critical to identify potential liabilities that could hinder further development.[17][18][19][20]

Table 1: Key In Vitro ADME-Tox Assays

AssayPurpose
Solubility Determines the aqueous solubility of the compound, which impacts absorption and formulation.
Metabolic Stability Assesses the compound's stability in the presence of liver microsomes or hepatocytes to predict its in vivo half-life.[18]
CYP450 Inhibition Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[17]
Plasma Protein Binding Measures the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
hERG Inhibition Assesses the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.
Cytotoxicity in Normal Cells Evaluates the compound's toxicity in non-cancerous cell lines to determine its therapeutic window.

In Vivo Efficacy Studies

If the in vitro data is promising and the ADME-Tox profile is acceptable, the next logical step is to evaluate the compound's efficacy in an animal model.

5.1. Xenograft Models for Anticancer Activity

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating anticancer agents.[21][22][23]

  • Experimental Protocol: Subcutaneous Xenograft Model

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

    • Tumor Implantation: Subcutaneously implant a human cancer cell line that was sensitive to the compound in vitro.

    • Tumor Growth: Allow the tumors to reach a palpable size.

    • Treatment: Administer the test compound via an appropriate route (e.g., oral, intraperitoneal) at various doses.

    • Monitoring: Monitor tumor growth, body weight, and any signs of toxicity.

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients, can also be considered as they may better recapitulate the heterogeneity of human cancers.[24]

Signaling Pathway Hypothesis

G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Phosphorylation Cascade Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach for the initial bioactivity investigation of this compound. The proposed workflow is designed to efficiently identify potential therapeutic applications and de-risk the compound for further development. Positive results from this initial investigation would warrant more in-depth mechanistic studies, lead optimization to improve potency and selectivity, and more extensive preclinical development.

The unique structural features of this compound, combined with the known pharmacological potential of the imidazo[1,2-a]pyrazine scaffold, make it a compelling candidate for drug discovery efforts. The systematic application of the described experimental protocols will provide the necessary data to make informed decisions about the future of this promising molecule.

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The Ascendant Imidazo[1,2-a]pyrazine Scaffold: A Comprehensive Guide to Chemical Space Exploration and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine core, a privileged heterocyclic scaffold, has garnered immense interest in medicinal chemistry due to its remarkable synthetic versatility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the chemical space surrounding substituted imidazo[1,2-a]pyrazines, tailored for researchers, medicinal chemists, and drug development professionals. We will navigate through the intricacies of synthetic methodologies, from classical condensation reactions to modern multicomponent strategies, providing detailed, field-proven protocols. A significant portion of this guide is dedicated to unraveling the complex structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a particular focus on their roles as kinase inhibitors in oncology. By synthesizing technical accuracy with mechanistic insights, this document aims to serve as an authoritative resource for the rational design and development of novel imidazo[1,2-a]pyrazine-based therapeutics.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core

Nitrogen-containing bridgehead heterocyclic compounds are cornerstones in the architecture of pharmacologically active molecules. Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a focal point of extensive research. Its structural resemblance to purines allows it to interact with a wide array of biological targets, yet it offers a distinct chemical space for optimization of drug-like properties. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][2] This versatility has propelled the development of imidazo[1,2-a]pyrazine-based compounds as potent inhibitors of key enzymes implicated in human diseases, such as Aurora kinases, phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDK9).[1][3][4]

This guide will systematically deconstruct the key elements of imidazo[1,2-a]pyrazine chemistry and pharmacology, providing a logical and experimentally grounded narrative to empower researchers in this exciting field.

Navigating the Synthetic Landscape: From Core Construction to Functionalization

The exploration of the imidazo[1,2-a]pyrazine chemical space is fundamentally enabled by a diverse toolkit of synthetic reactions. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we present a detailed overview of the most robust and widely employed synthetic methodologies.

The Cornerstone of Synthesis: Classical Condensation of 2-Aminopyrazines with α-Halocarbonyls

The most traditional and still widely utilized method for the construction of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[1,2-a]pyrazine

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) in a round-bottom flask, add the desired α-bromoketone (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-substituted imidazo[1,2-a]pyrazine.

Efficiency in Diversity: Multicomponent Reactions (MCRs)

Multicomponent reactions have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, atom-economical step. The Groebke-Blackburn-Bienaymé reaction (GBBR) and other isocyanide-based MCRs have proven to be exceptionally powerful for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyrazines.[5]

The GBBR is a three-component reaction between an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to produce 3-aminoimidazo[1,2-a]pyrazines.[5]

Experimental Protocol: One-Pot Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine via GBBR [5][6]

  • Reaction Setup: In a sealed vial, combine the 2-aminopyrazine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in a suitable solvent such as methanol or water (2 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., under microwave irradiation or conventional heating at 60 °C) for the time required for the reaction to complete (typically monitored by TLC, ranging from 2 to 24 hours).

  • Work-up and Purification: After completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyrazine.

An efficient one-pot, three-component synthesis of highly functionalized imidazo[1,2-a]pyrazines can be achieved using iodine as a catalyst. This method involves the reaction of a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide.[1][7]

Experimental Protocol: Iodine-Catalyzed Synthesis of 3-(tert-butylamino)imidazo[1,2-a]pyrazines [1]

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (5 mL), add tert-butyl isocyanide (1.2 mmol) and a catalytic amount of iodine (10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 8-12 hours. Progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Strategic Functionalization of the Imidazo[1,2-a]pyrazine Core

To fully explore the chemical space, derivatization of the pre-formed imidazo[1,2-a]pyrazine core is a crucial strategy. Halogenation, particularly bromination, of the pyrazine ring followed by nucleophilic substitution or cross-coupling reactions allows for the introduction of a wide variety of substituents at specific positions.[2]

Experimental Protocol: Bromination and Subsequent Amination at the C8-Position [2]

  • Bromination: To a solution of the imidazo[1,2-a]pyrazine (1.0 mmol) in a suitable solvent like acetic acid, add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified.

  • Nucleophilic Amination: The resulting 8-bromoimidazo[1,2-a]pyrazine (1.0 mmol) is dissolved in a solvent such as DMF or NMP. The desired amine (1.5-2.0 mmol) and a base (e.g., K₂CO₃ or DIPEA) are added. The reaction mixture is heated (often to temperatures above 100 °C) until the starting material is consumed. After cooling, the mixture is diluted with water and extracted. The product is then purified by chromatography.

Structure-Activity Relationship (SAR) and Therapeutic Targeting

The therapeutic potential of substituted imidazo[1,2-a]pyrazines is intrinsically linked to the nature and position of their substituents. A deep understanding of SAR is paramount for the rational design of potent and selective drug candidates.

Imidazo[1,2-a]pyrazines as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key kinases.

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as potent Aurora A and B inhibitors.[3][8][9]

The binding mode of these inhibitors typically involves hydrogen bonding interactions with the hinge region of the kinase. The substituents on the imidazo[1,2-a]pyrazine core occupy the ATP-binding pocket, and modifications to these substituents can significantly impact potency and selectivity. For instance, lead optimization of an initial imidazo[1,2-a]pyrazine hit led to the discovery of highly potent inhibitors with picomolar affinity for Aurora kinases.[8]

Aurora_Kinase_Inhibition cluster_0 Imidazo[1,2-a]pyrazine Inhibitor cluster_1 Aurora Kinase ATP Binding Pocket cluster_2 Downstream Effects Inhibitor Imidazo[1,2-a]pyrazine Derivative Hinge Hinge Region Inhibitor->Hinge H-Bonds ATP_Site ATP Binding Site Inhibitor->ATP_Site Van der Waals Interactions AuroraA Aurora A/B Kinase Mitosis Mitotic Arrest AuroraA->Mitosis Inhibition Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Inhibition of Aurora Kinase by Imidazo[1,2-a]pyrazine Derivatives.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazines have emerged as a novel class of PI3K inhibitors.[1][10][11] Conformational restriction strategies have been employed to develop tricyclic imidazo[1,2-a]pyrazine derivatives with improved selectivity for PI3Kα/δ isoforms.[11]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K inhibits

Caption: Imidazo[1,2-a]pyrazine Inhibition of the PI3K Signaling Pathway.

CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC, making it an attractive target for cancer therapy.[4] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors.[4]

The SAR of these inhibitors indicates that substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core are critical for potent CDK9 inhibition. For example, a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position have been shown to be favorable for high potency.[4]

CDK9_Signaling_Pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Ser2 Ser2 on CTD CDK9_CyclinT->Ser2 phosphorylates RNAPII RNA Polymerase II (RNAP II) Transcription Transcriptional Elongation Ser2->Transcription promotes mRNA mRNA (e.g., Mcl-1, MYC) Transcription->mRNA Protein Oncogenic & Anti-apoptotic Proteins mRNA->Protein Cell_Survival Cancer Cell Survival Protein->Cell_Survival Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->CDK9_CyclinT inhibits

Caption: Mechanism of CDK9 Inhibition by Imidazo[1,2-a]pyrazine Derivatives.

Broadening the Therapeutic Horizon: Diverse Biological Activities

Beyond kinase inhibition, the imidazo[1,2-a]pyrazine scaffold has demonstrated a wealth of other biological activities.

The anticancer properties of imidazo[1,2-a]pyrazines are not limited to kinase inhibition. Some derivatives have shown potent cytotoxic effects against various cancer cell lines, including laryngeal, hepatocellular, and breast carcinoma.[7] The SAR for anticancer activity is complex and depends on the specific cell line and substitution pattern. For instance, the presence of electron-donating groups on a phenyl substituent at the 2-position can influence cytotoxicity.[1]

Certain substituted imidazo[1,2-a]pyrazines have been identified as effective antioxidants.[2] SAR studies have revealed that the presence of an amino group at the C8-position is a key determinant for potent antioxidant activity.[2]

The imidazo[1,2-a]pyrazine core has also been explored for its potential in combating infectious and inflammatory diseases. Derivatives have shown promising antibacterial and antifungal activity.[2][12] Additionally, some compounds have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory conditions.[1][13]

Data Compendium: A Quantitative Overview

To provide a clear and comparative view of the potential of substituted imidazo[1,2-a]pyrazines, the following tables summarize key quantitative data from the literature.

Table 1: Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference
12k Aurora A/B0.02 / 0.03 (Kd)25 (phos-HH3)[8]
Entospletinib SYK16.5-[14]
Lanraplenib SYK9.2-[14]
8q PI3Kα / PI3Kδ--[11]
CDK9 Inhibitor CDK9180-[4]

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
10b Hep-220[1]
10b HepG218[1]
10b MCF-721[1]
10b A37516[1]
12b Hep-211[7]
12b HepG213[7]
12b MCF-711[7]
12b A37511[7]

Table 3: Antioxidant and Antimicrobial Activities of Imidazo[1,2-a]pyrazine Derivatives

Compound IDActivityIC₅₀ (µM) or Zone of Inhibition (mm)Reference
4a Antioxidant28.14[2]
6a Antioxidant22.43[2]
Various Antioxidant8.54 - 14.26[2]
4a, 4f, 5c, 5g, 6b, 6c Antibacterial (S. aureus, E. coli)21-24 mm[2]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with the vast chemical space it offers for exploration, has led to the identification of compounds with potent and diverse biological activities. The successful development of imidazo[1,2-a]pyrazine-based kinase inhibitors highlights the potential of this core in oncology.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of highly selective inhibitors for specific kinase isoforms or other biological targets remains a critical challenge to minimize off-target effects and improve therapeutic windows.

  • Exploring Novel Biological Targets: While significant progress has been made in targeting kinases, the broad-spectrum activity of imidazo[1,2-a]pyrazines suggests that they may interact with other, as-yet-unidentified biological targets.

  • Leveraging Advanced Synthetic Methodologies: The continued development and application of novel synthetic methods, including flow chemistry and automated synthesis, will accelerate the exploration of the imidazo[1,2-a]pyrazine chemical space.

  • Translational and Clinical Development: Moving the most promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic potential of this remarkable scaffold.

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Methodological & Application

The Strategic Utility of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold." This bicyclic heterocyclic system is a common structural motif in a multitude of pharmacologically active molecules due to its unique electronic properties and its ability to form key interactions with various biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, and antiviral properties.[1] The versatility of the imidazo[1,2-a]pyrazine ring system allows for substitutions at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability has made it a focal point for the development of targeted therapies, particularly in the realm of kinase inhibition.

This application note delves into the specific utility of a highly functionalized derivative, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine , as a strategic building block in medicinal chemistry. We will explore its chemical characteristics and provide a detailed protocol for its application in the synthesis of potent protein kinase inhibitors.

Chemical Profile of this compound

The subject molecule, this compound, is a testament to rational design in chemical synthesis for drug discovery. Its structure is adorned with three distinct functional groups, each serving a strategic purpose in synthetic transformations.

  • The Imidazo[1,2-a]pyrazine Core: Provides the fundamental bicyclic framework that is recognized by the active sites of numerous enzymes, particularly kinases.

  • Iodo Group at Position 3: The iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position, which is often crucial for modulating a compound's biological activity and selectivity.

  • Bromo Group at Position 6: Similar to the iodo group, the bromine atom serves as a handle for further functionalization through cross-coupling reactions. The differential reactivity between the C-I and C-Br bonds can be exploited for sequential, site-selective modifications.

  • Methylthio Group at Position 8: The methylthio ether at this position can influence the electronic properties of the ring system and can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can impact solubility and cell permeability.

PropertyValue
Molecular Formula C₇H₅BrIN₃S
Molecular Weight 370.00 g/mol
CAS Number 936360-80-4
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Application in the Synthesis of p38 MAP Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase . The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[2] Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of pharmaceutical research.[2][3][4]

The following protocol is a representative example of how this compound can be utilized as a key intermediate in the synthesis of a p38 MAP kinase inhibitor, based on methodologies described in the patent literature.

Protocol: Synthesis of a 3-Aryl-imidazo[1,2-a]pyrazine Derivative via Suzuki Coupling

This protocol outlines the Suzuki-Miyaura cross-coupling reaction between this compound and a substituted arylboronic acid. The selective reaction at the more reactive C-I bond is a key feature of this synthesis.

Materials:

  • This compound

  • (4-Fluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 2.7 mmol), (4-fluorophenyl)boronic acid (0.45 g, 3.24 mmol), and sodium carbonate (0.86 g, 8.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (30 mL) and water (10 mL) to the flask. Degas the solvent mixture by bubbling the inert gas through it for 15 minutes. Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 g, 0.135 mmol), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, 6-bromo-3-(4-fluorophenyl)-8-(methylthio)imidazo[1,2-a]pyrazine.

Expected Outcome:

The Suzuki coupling reaction is expected to proceed with high selectivity at the 3-position, replacing the iodine atom with the 4-fluorophenyl group, leaving the bromine at the 6-position available for subsequent transformations.

Visualizing the Workflow and Biological Context

To better understand the synthetic strategy and the biological rationale, the following diagrams are provided.

Synthetic Workflow start This compound product1 Suzuki Coupling (Selective at C3-Iodine) start->product1 Step 1 reagent Arylboronic Acid Pd Catalyst, Base reagent->product1 product2 Further Functionalization (at C6-Bromine) product1->product2 Step 2 reagent2 Second Coupling Partner (e.g., Amine, Alkyne) reagent2->product2 final_product Potent p38 MAP Kinase Inhibitor product2->final_product caption Synthetic strategy for kinase inhibitors.

Caption: Synthetic strategy for kinase inhibitors.

p38_MAPK_Pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inhibitor 6-Bromo-3-aryl-imidazo[1,2-a]pyrazine Derivative inhibitor->p38 inhibits response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response leads to caption Simplified p38 MAPK signaling pathway.

Sources

Application Notes & Protocols: Characterization of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors.[1][2][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7][8] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized therapeutic strategies in oncology and beyond.

This document provides a comprehensive guide to the initial characterization of a novel imidazo[1,2-a]pyrazine derivative, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, as a putative kinase inhibitor. While the specific kinase targets of this compound are yet to be fully elucidated, its structural features—a halogenated, substituted imidazo[1,2-a]pyrazine core—suggest a high probability of interaction with the ATP-binding pocket of various kinases. For instance, derivatives of this scaffold have shown potent inhibitory activity against Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs).[1][2][3][4]

These application notes will guide the user through a logical, stepwise approach to profile the inhibitory activity of this compound, starting with broad-spectrum biochemical assays to identify potential kinase targets, followed by more focused secondary assays to determine potency and selectivity, and culminating in cell-based assays to assess its activity in a more physiologically relevant context.

Compound Information

Compound Name This compound
CAS Number 936360-80-4[9][10]
Molecular Formula C₇H₅BrIN₃S[11]
Molecular Weight 370.01 g/mol [12]
Structure A fused imidazo[1,2-a]pyrazine core with a bromine at position 6, an iodine at position 3, and a methylthio group at position 8.[12]
Purity ≥98% (recommended for all biological assays)
Solubility Soluble in DMSO. Prepare a high-concentration stock (e.g., 10 mM) in DMSO for serial dilutions.

Part 1: Initial Biochemical Screening for Kinase Inhibitory Activity

The first crucial step in characterizing a novel compound is to determine its kinase inhibitory potential. A broad-spectrum biochemical screen against a panel of diverse kinases is the most efficient approach to identify initial hits.

Rationale for Assay Selection

Non-radioactive, high-throughput screening (HTS) formats are preferred for initial screening due to their safety, scalability, and sensitivity.[5] Luminescence-based assays, such as ADP-Glo™, are particularly advantageous as they measure kinase activity by quantifying the amount of ADP produced, which is a universal product of the kinase reaction.[13] This makes the assay adaptable to virtually any kinase.

Protocol 1.1: Broad-Spectrum Kinase Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases at a single, high concentration to identify potential targets.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock of compound in DMSO B Serially dilute compound in assay buffer A->B D Dispense compound dilutions to 384-well plate B->D C Prepare kinase/substrate solutions E Add kinase/substrate solution and incubate C->E D->E F Initiate kinase reaction with ATP E->F G Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent F->G H Convert ADP to ATP and generate luminescent signal G->H I Read luminescence on a plate reader H->I J Calculate percent inhibition relative to controls I->J K Identify kinases with >50% inhibition as primary 'hits' J->K

Figure 1: Workflow for initial kinase inhibitor screening.

Materials

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • A panel of purified, active kinases (e.g., the KinomeScan® panel or a custom panel)

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase assay buffer (specific to each kinase, but generally containing HEPES, MgCl₂, Brij-35, and EGTA)

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For initial screening, prepare a working solution at a concentration of 10 µM in the appropriate kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[5]

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of the 10 µM compound working solution to the sample wells.

    • For positive control wells (maximum inhibition), add a known broad-spectrum kinase inhibitor (e.g., staurosporine).

    • For negative control wells (no inhibition), add 5 µL of assay buffer containing the same final concentration of DMSO as the compound wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate assay buffer. The optimal concentrations of kinase and substrate should be determined empirically for each kinase prior to screening.[13]

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[13]

    • Prepare a 2X ATP solution in the assay buffer. The concentration should be at the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Luminescencecompound - Luminescencebackground) / (Luminescenceno inhibition - Luminescencebackground))

    • Identify kinases that show significant inhibition (typically >50%) as primary "hits" for further investigation.

Part 2: Determination of Inhibitor Potency (IC₅₀)

Once primary kinase targets have been identified, the next step is to quantify the potency of the inhibitor by determining its half-maximal inhibitory concentration (IC₅₀).[14]

Protocol 2.1: IC₅₀ Determination using a Dose-Response Assay

This protocol describes the generation of a dose-response curve to calculate the IC₅₀ value of this compound for the "hit" kinases identified in the initial screen.

Methodology Diagram

G A Prepare 10-point serial dilution of compound B Perform kinase assay at each concentration A->B C Measure kinase activity (e.g., luminescence) B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Fit data to a sigmoidal curve to determine IC₅₀ D->E

Figure 2: IC₅₀ determination workflow.

Procedure

  • Compound Dilution Series:

    • Prepare a 10-point, 3-fold serial dilution of the 10 mM stock solution of this compound in DMSO.

    • Further dilute this series into the kinase assay buffer to create a range of working concentrations (e.g., from 100 µM to 5 nM).

  • Assay Execution:

    • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.1, but instead of a single concentration, use the full dilution series of the compound.

    • It is crucial to run each concentration in triplicate to ensure statistical significance.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to fit the data to a sigmoidal dose-response curve.[15]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[14]

Data Presentation

Kinase Target IC₅₀ (nM) Hill Slope
Aurora Kinase AHypothetical ValueHypothetical ValueHypothetical Value
PI3KαHypothetical ValueHypothetical ValueHypothetical Value
CDK9/CycT1Hypothetical ValueHypothetical ValueHypothetical Value

Part 3: Cell-Based Assays for Target Engagement and Phenotypic Effects

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.[6][16][17]

Protocol 3.1: Assessing Target Engagement via In-Cell Western Blot

An In-Cell Western (ICW) assay can be used to measure the phosphorylation of a known downstream substrate of the target kinase, providing a direct readout of target engagement in intact cells.[15]

Signaling Pathway Diagram (Hypothetical: Aurora Kinase A)

G cluster_pathway Aurora Kinase A Signaling AurA Aurora Kinase A PLK1 PLK1 AurA->PLK1 activates HistoneH3 Histone H3 (Ser10) AurA->HistoneH3 phosphorylates pHistoneH3 p-Histone H3 (Ser10) HistoneH3->pHistoneH3 Mitosis Mitotic Progression pHistoneH3->Mitosis Compound 6-Bromo-3-iodo-8- (methylthio)imidazo [1,2-a]pyrazine Compound->AurA

Figure 3: Simplified Aurora Kinase A signaling pathway.

Procedure

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have active Aurora Kinase A signaling (e.g., HeLa or HCT116) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate the cells with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody.

    • A normalization antibody (e.g., anti-GAPDH or a total protein stain) should be used to account for variations in cell number.

  • Image Acquisition and Analysis:

    • Image the plate using a fluorescent imaging system (e.g., Azure Sapphire FL Biomolecular Imager).[15]

    • Quantify the fluorescence intensity of the phospho-protein signal and normalize it to the signal from the normalization antibody.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀ for target inhibition.

Protocol 3.2: Cell Viability Assay (MTT Assay)

To assess the phenotypic effect of kinase inhibition, a cell viability assay is performed. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as a proxy for cell viability and proliferation.[18]

Procedure

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the culture medium and add DMSO to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ for cell viability using non-linear regression.

Conclusion

This document provides a structured framework for the initial characterization of this compound as a kinase inhibitor. By following these protocols, researchers can efficiently screen for potential kinase targets, determine the inhibitor's potency and selectivity, and validate its activity in a cellular context. The imidazo[1,2-a]pyrazine scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and a systematic approach to characterization is paramount for advancing these compounds through the drug discovery pipeline.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4495.
  • Creative Diagnostics. Kinase Activity Assay.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Zask, A., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1903-1907.
  • Benchchem. Application Note: Developing a Bioassay for Kinase Inhibitor Activity.
  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-86.
  • Zbieg, M., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723.
  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Benchchem. Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16.
  • BOC Sciences. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Azure Biosystems. (2025, January 29).
  • edX.
  • Klaproth, B., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 556, 45-51.
  • Vulcanchem. This compound.
  • Ghorbani-Vaghei, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37453-37460.
  • BLDpharm. 936360-80-4|this compound.
  • CymitQuimica. Imidazo[1,​2-​a]​pyrazine, 6-​bromo-​3-​iodo-​8-​(methylthio).
  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37453-37460.
  • CymitQuimica. Imidazo[1,​2-​a]​pyrazine, 6-​bromo-​3-​iodo-​8-​(methylthio)-.
  • ChemicalBook. (2025, August 8). 6-BROMO-8-(METHYLTHIO)IMIDAZO[1,2-A]PYRAZINE | 887475-71-0.
  • J-Global. 6-Bromo-8-(methylthio)
  • Boukhalkhal, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-10.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Imidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Considered a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4] The therapeutic potential of this structural motif is exemplified by compounds that have entered clinical development, highlighting its importance in the generation of novel drug candidates.[1][3] The development of efficient and diverse synthetic routes to access libraries of imidazo[1,2-a]pyrazines is, therefore, a critical endeavor for modern drug development professionals.

This guide provides an in-depth overview of contemporary experimental procedures for the synthesis of imidazo[1,2-a]pyrazine libraries, with a focus on robust and scalable methodologies suitable for high-throughput synthesis and medicinal chemistry programs. We will delve into the mechanistic underpinnings of key reactions, provide detailed step-by-step protocols, and offer insights into the practical aspects of library generation and purification.

Strategic Approaches to Imidazo[1,2-a]pyrazine Library Synthesis

The construction of the imidazo[1,2-a]pyrazine ring system can be broadly categorized into classical condensation reactions and, more prominently in recent years, multicomponent reactions (MCRs). MCRs are particularly well-suited for library synthesis as they allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single synthetic operation, thus maximizing molecular diversity.[3]

The Power of Multicomponent Reactions (MCRs) for Library Generation

MCRs offer a highly convergent and atom-economical approach to generating diverse chemical libraries. For the synthesis of imidazo[1,2-a]pyrazines, the Groebke-Blackburn-Bienaymé (GBB) reaction and related Ugi-type reactions are the most powerful and widely employed strategies.[5][6][7]

Groebke-Blackburn-Bienaymé (GBB) Reaction: The GBB reaction is a three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide to afford the 3-aminoimidazo[1,2-a]pyrazine scaffold.[8] This reaction is highly versatile and tolerates a wide range of functional groups on each of the input components, making it ideal for diversity-oriented synthesis.

Ugi-type Reactions: Closely related to the GBB reaction, Ugi-type multicomponent reactions also utilize isocyanides as a key component.[3][9] These reactions can be tailored to produce a variety of substituted imidazo[1,2-a]pyrazines by varying the specific components and reaction conditions.

The general workflow for library synthesis using MCRs is depicted in the following diagram:

G cluster_0 Input Building Blocks cluster_1 Multicomponent Reaction cluster_2 Output Library Aminopyrazines Aminopyrazines One-Pot Synthesis One-Pot Synthesis Aminopyrazines->One-Pot Synthesis Aldehydes Aldehydes Aldehydes->One-Pot Synthesis Isocyanides Isocyanides Isocyanides->One-Pot Synthesis Imidazo[1,2-a]pyrazine Library Imidazo[1,2-a]pyrazine Library One-Pot Synthesis->Imidazo[1,2-a]pyrazine Library

Caption: General workflow for imidazo[1,2-a]pyrazine library synthesis via MCRs.

Comparative Overview of Key Synthetic Protocols

The choice of synthetic protocol often depends on the desired substitution pattern, scale of the library, and available equipment. The following table summarizes and compares prominent methods for the synthesis of imidazo[1,2-a]pyrazine libraries.

Protocol Key Reactants Catalyst/Conditions Advantages Disadvantages Yields
Groebke-Blackburn-Bienaymé (GBB) Reaction Aminopyrazine, Aldehyde, IsocyanideLewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂), or acid catalysts (e.g., TsOH).[6][8]High convergence, broad substrate scope, operational simplicity.[5][7]May require anhydrous conditions, some isocyanides have unpleasant odors.Good to excellent (up to 85% on scale).[8]
Iodine-Catalyzed 3-Component Reaction 2-Aminopyrazine, Aryl Aldehyde, IsocyanideMolecular Iodine (I₂).[3][10]Mild reaction conditions, readily available and inexpensive catalyst.[3]Primarily demonstrated for aryl aldehydes.Moderate to good.[3][11]
Microwave-Assisted Synthesis Aminopyrazine, α-haloketone or other suitable precursorsOften catalyst-free or with simple catalysts.[12][13][14]Drastically reduced reaction times, improved yields, potential for solvent-free reactions.[12][13]Requires specialized microwave reactor, scalability can be a concern for some equipment.Generally high to excellent.[12][13]
Tandem GBB and Ugi Reactions Aminopyridine, Aldehyde, Isocyanide, followed by Ugi reaction componentsStandard GBB and Ugi reaction conditions.[5]Allows for the creation of more complex, peptidomimetic structures.[5]Multi-step process increases complexity.Variable, dependent on each step.[5]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of an imidazo[1,2-a]pyrazine library using the highly efficient Groebke-Blackburn-Bienaymé reaction under both conventional and microwave-assisted conditions.

Protocol 1: Parallel Library Synthesis via the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is designed for the parallel synthesis of a small library of imidazo[1,2-a]pyrazines in a 96-well plate format.

Materials and Equipment:

  • Array of 2-aminopyrazines (dissolved in a suitable solvent, e.g., methanol or dichloromethane)

  • Array of aldehydes (dissolved in a suitable solvent)

  • Array of isocyanides (dissolved in a suitable solvent)

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Anhydrous methanol or dichloromethane

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Nitrogen or argon supply for inert atmosphere

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for analysis

  • Parallel purification system (e.g., preparative HPLC or flash chromatography)

Step-by-Step Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare stock solutions of each 2-aminopyrazine, aldehyde, and isocyanide in anhydrous methanol or dichloromethane at a concentration of 0.5 M.

    • Prepare a stock solution of Sc(OTf)₃ in anhydrous methanol at a concentration of 0.1 M.

  • Reaction Setup in 96-Well Plate:

    • To each well of a 96-well reaction block, add the 2-aminopyrazine stock solution (e.g., 100 µL, 0.05 mmol).

    • Add the aldehyde stock solution (e.g., 100 µL, 0.05 mmol) to each corresponding well.

    • Add the Sc(OTf)₃ catalyst solution (e.g., 50 µL, 0.005 mmol, 10 mol%).

    • Finally, add the isocyanide stock solution (e.g., 100 µL, 0.05 mmol) to each well.

  • Reaction Incubation:

    • Seal the 96-well plate with a chemically resistant sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-24 hours. The progress of a representative reaction can be monitored by TLC or LC-MS.

  • Reaction Work-up and Analysis:

    • After the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding an organic solvent (e.g., dichloromethane or ethyl acetate) to each well, mixing thoroughly, and then carefully removing the organic layer. This can be repeated 2-3 times.

    • Combine the organic extracts for each well into a new 96-well plate.

    • Analyze a small aliquot from each well by HPLC-MS to determine the purity and confirm the mass of the desired product.

  • Library Purification:

    • The crude products can be purified in parallel using an automated preparative HPLC system or a parallel flash chromatography system.

    • The purified compounds should be re-analyzed by HPLC-MS to confirm their purity and identity.

Protocol 2: Microwave-Assisted Synthesis of a Focused Imidazo[1,2-a]pyrazine Library

This protocol is suitable for the rapid synthesis of a focused library of compounds with improved reaction times and often higher yields.[12][13][14]

Materials and Equipment:

  • 2-Aminopyrazine

  • Aldehyde

  • Isocyanide

  • p-Toluenesulfonic acid (TsOH) or another suitable catalyst

  • Ethanol or another suitable microwave-safe solvent

  • Microwave vials (10 mL) with stir bars

  • Monowave or multi-vial microwave reactor[12]

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the 2-aminopyrazine (1.0 mmol), the aldehyde (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol, 10 mol%).

    • Add ethanol (3-5 mL) to the vial.

    • Finally, add the isocyanide (1.0 mmol) to the reaction mixture.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots at different time points.[12]

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the purified imidazo[1,2-a]pyrazine derivative.

Causality in Experimental Choices

  • Choice of Catalyst: Lewis acids like Sc(OTf)₃ are effective in activating the aldehyde component towards nucleophilic attack by the aminopyrazine.[8] Iodine is a mild and inexpensive catalyst that can also facilitate the condensation.[3] For microwave-assisted synthesis, a simple acid catalyst like TsOH is often sufficient due to the high energy input.[6]

  • Solvent Selection: Anhydrous solvents are often preferred for the GBB reaction to prevent hydrolysis of the intermediate imine. Methanol and dichloromethane are common choices due to their ability to dissolve a wide range of reactants. For microwave synthesis, polar solvents like ethanol are ideal as they couple efficiently with microwave irradiation.[13]

  • Reaction Temperature and Time: Conventional GBB reactions are often run at room temperature for extended periods to ensure completion. Microwave irradiation significantly accelerates the reaction, allowing for higher temperatures and much shorter reaction times, which is beneficial for high-throughput synthesis.[12][13]

Self-Validating Systems and Quality Control

For any library synthesis effort, robust analytical methods are crucial to ensure the identity and purity of the compounds.

  • In-process Controls: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify any potential side products.

  • Final Product Characterization: Each compound in the library should be characterized by:

    • HPLC-MS: To confirm the molecular weight and assess the purity.

    • ¹H and ¹³C NMR: For a representative subset of the library to confirm the structure of the imidazo[1,2-a]pyrazine scaffold.

    • High-Resolution Mass Spectrometry (HRMS): To provide an accurate mass measurement for key compounds.

The following diagram illustrates a typical analytical workflow for library validation:

G Crude Library Crude Library Purification Purification Crude Library->Purification Purity Assessment (HPLC) Purity Assessment (HPLC) Purification->Purity Assessment (HPLC) Identity Confirmation (MS) Identity Confirmation (MS) Purification->Identity Confirmation (MS) Structural Elucidation (NMR) Structural Elucidation (NMR) Purification->Structural Elucidation (NMR) Validated Library Validated Library Purity Assessment (HPLC)->Validated Library Identity Confirmation (MS)->Validated Library Structural Elucidation (NMR)->Validated Library

Caption: Analytical workflow for the validation of a synthesized compound library.

Conclusion

The synthesis of imidazo[1,2-a]pyrazine libraries is a dynamic and evolving field, with multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, serving as the cornerstone for generating molecular diversity. The adoption of enabling technologies such as microwave-assisted synthesis further enhances the efficiency and speed of library production. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to successfully construct and validate high-quality imidazo[1,2-a]pyrazine libraries for their discovery programs.

References

  • Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37064. [Link]

  • Maleev, V. I., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 245-253. [Link]

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules, 29(1), 245. [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(3), 1017. [Link]

  • Nayak, S. K., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Rao, R. N., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(3), 164-171. [Link]

  • Kumar, S., & Singh, V. K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(82), 15138-15155. [Link]

  • Zhang, W., et al. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 8(4), 546-553. [Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]

  • One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. [Link]

  • Library synthesis of imidazo[1,2-a]pyrazines derivatives (10a–m). ResearchGate. [Link]

  • Gueiffier, A., et al. (1993). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 36(15), 2262-2267. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Cell-based assays with 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Cellular Characterization of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, a Putative Inhibitor of the TBK1/IKKε Signaling Axis.

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Targeting a Critical Node in Immunity and Oncology

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties[1][2]. This application note focuses on a specific derivative, This compound , a compound of interest for its potential as a targeted kinase inhibitor.

Our analysis of structurally related compounds and key signaling pathways suggests that this molecule is a putative inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These noncanonical IκB kinases are central regulators of cellular processes, including innate immune responses, oncogenic transformation, and autophagy[3][4][5]. They act as a critical convergence point for signaling pathways initiated by pattern recognition receptors, such as Toll-like receptors (TLRs) and the cGAS-STING DNA sensing pathway[6][7].

Upon activation, TBK1/IKKε phosphorylate key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). This phosphorylation event is a prerequisite for IRF3 dimerization, nuclear translocation, and the subsequent transcription of Type I interferons (IFN-α/β) and other inflammatory genes[6][8]. Given the synthetic lethality observed between TBK1 and mutant KRAS in some cancers, potent and selective inhibitors of TBK1/IKKε are of significant therapeutic interest[8].

This guide provides a series of detailed, validated cell-based protocols to comprehensively characterize the biological activity of this compound (referred to herein as "Compound X"). The assays are designed to first confirm direct target engagement within the cell and then to quantify the functional and phenotypic consequences of pathway inhibition.

Signaling Pathway Overview: The STING-TBK1-IRF3 Axis

The following diagram illustrates the canonical cGAS-STING pathway, a major activator of TBK1. The binding of cytosolic double-stranded DNA (dsDNA) to cGAS produces the second messenger cGAMP, which in turn binds to and activates STING. STING recruits and activates TBK1, leading to the phosphorylation of IRF3 and downstream gene expression. Compound X is hypothesized to inhibit the kinase activity of TBK1.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates CompoundX Compound X CompoundX->TBK1 inhibits IFN_Gene IFN-β Gene pIRF3_dimer->IFN_Gene activates transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_secreted Secreted IFN-β IFN_mRNA->IFN_secreted translated & secreted

Caption: Workflow for the IRF3 phosphorylation assay.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 24-well plate at a density of 1 x 10⁶ cells/mL (0.5 mL per well).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform serial dilutions of Compound X in culture medium to achieve 2X final concentrations. A typical 8-point dose curve might range from 20 µM to 1 nM (final concentration). Include a vehicle control (e.g., 0.1% DMSO).

    • Add 0.5 mL of the 2X compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C.

  • Pathway Stimulation:

    • Prepare a stock solution of poly(I:C).

    • Add poly(I:C) to each well to a final concentration of 10 µg/mL. Do not add to unstimulated control wells.

    • Incubate for 4 hours at 37°C. [8]

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation. Wash once with ice-cold PBS.

    • Lyse the cell pellet in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load 20-30 µg of protein per lane on a 10% polyacrylamide gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IRF3 Ser396, anti-total IRF3, anti-GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

Data Analysis and Expected Results:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-IRF3 signal to the total IRF3 signal for each sample. Further normalize to a loading control like GAPDH if necessary.

  • Express the data as a percentage of the stimulated vehicle control (0% inhibition).

  • Plot the percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound X [µM]p-IRF3 / Total IRF3 (Normalized)% Inhibition
0 (Unstimulated)0.05-
0 (Vehicle)1.000
0.0010.955
0.010.8218
0.10.4852
10.1585
100.0694
Table 1: Representative data for a dose-response inhibition of IRF3 phosphorylation.

Protocol 2: Functional Downstream Assay - Inhibition of IFN-β Secretion

Principle: This assay measures a key biological outcome of IRF3 activation: the production and secretion of Type I interferons. We use THP-1 monocytes, which are an excellent model for the cGAS-STING pathway. [6]Stimulation with the natural STING ligand cGAMP robustly activates TBK1 and induces IFN-β secretion. The amount of IFN-β secreted into the culture supernatant is quantified by ELISA, providing a robust functional readout of pathway inhibition.

Experimental Workflow:

Caption: Workflow for the IFN-β secretion assay.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in culture medium at 2X the final desired concentrations.

    • Add 100 µL of the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate for 1-2 hours at 37°C.

  • Pathway Stimulation:

    • Transfect cGAMP into the cells according to a validated protocol using a suitable transfection reagent (e.g., Lipofectamine), as cGAMP does not readily cross the plasma membrane of all cell lines. A final concentration of 1-5 µg/mL is typical.

    • Alternatively, use a cell-permeable STING agonist if available.

    • Incubate the plate for 18-24 hours at 37°C. [6]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect 150 µL of the supernatant from each well for analysis. Samples can be stored at -80°C if not used immediately.

  • IFN-β ELISA:

    • Quantify the concentration of human IFN-β in the collected supernatants using a commercial ELISA kit.

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Preparing a standard curve using recombinant human IFN-β.

      • Adding standards and samples to the antibody-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance at 450 nm on a plate reader.

Data Analysis and Expected Results:

  • Use the standard curve to calculate the concentration of IFN-β (pg/mL) in each sample.

  • Normalize the data as a percentage of the stimulated vehicle control.

  • Plot the percent inhibition versus the log concentration of Compound X and fit the data to determine the IC₅₀ value. The IC₅₀ from this functional assay should be comparable to the value obtained in the p-IRF3 assay, confirming the mechanism of action.

Protocol 3: Phenotypic Assay - Cell Proliferation in TBK1-Dependent Cancer Cells

Principle: TBK1 has been identified as a synthetic lethal partner with mutant KRAS in a subset of non-small cell lung cancer (NSCLC) cell lines. [8]These cells are dependent on TBK1 activity for their proliferation and survival. This assay measures the ability of Compound X to inhibit the proliferation of a TBK1-dependent cancer cell line, linking target inhibition to a potential anti-cancer effect.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a TBK1-dependent cell line (e.g., MDA-MB-231 breast cancer cells [7]or a KRAS-mutant NSCLC line) in the appropriate medium (e.g., DMEM with 10% FBS).

    • Trypsinize and seed cells into a 96-well clear-bottom plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in culture medium.

    • Add 100 µL of the 2X compound dilutions to the cells. Include a vehicle control.

    • Incubate for 72 hours at 37°C. This longer incubation period is necessary to observe effects on cell proliferation.

  • Viability Measurement:

    • Assess cell viability using a suitable method. A luminescence-based assay that measures ATP (e.g., CellTiter-Glo®) is highly sensitive and recommended.

    • Allow the plate to equilibrate to room temperature.

    • Add the viability reagent to each well according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

Data Analysis and Expected Results:

  • Normalize the luminescence signal of treated wells to the vehicle control wells (set to 100% viability or 0% inhibition).

  • Plot the percent viability versus the log concentration of Compound X.

  • Fit the data to a dose-response curve to determine the GI₅₀ (concentration that causes 50% inhibition of growth). A potent and cell-permeable compound should exhibit a GI₅₀ in the nanomolar to low micromolar range in a sensitive cell line.

Assay TypeKey ParameterTypical Cell LineStimulusPurpose
IRF3 Phosphorylation IC₅₀RamosPoly(I:C)Confirms direct inhibition of the TBK1 kinase in cells.
IFN-β Secretion IC₅₀THP-1cGAMPValidates inhibition of a key downstream biological function.
Cell Proliferation GI₅₀MDA-MB-231NoneAssesses the phenotypic consequence of inhibition in a disease-relevant context. [7]
Table 2: Summary of proposed cell-based assays for Compound X.

References

  • Barbie, D. A., et al. (2009). Systematic RNA interference reveals that oncogenic KRAS-driven cancers require TBK1. Nature. Available at: [Link]

  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. [3][5][9]Available at: [Link]

  • Hasan, M., et al. (2020). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Chemical Biology. [6]Available at: [Link]

  • Kishore, N., et al. (2020). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. ChemRxiv. [7]Available at: [Link]

  • Durand, J. K., et al. (2018). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. Cells. [4]Available at: [Link]

  • Balke, A., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. [10]Available at: [Link]

  • Mondal, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [1][2]Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic motif that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This status is attributed to its unique three-dimensional structure and electronic properties, which enable it to bind to a wide array of biological targets with high affinity.[3][4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of key enzyme families such as protein kinases (e.g., Aurora kinases, PI3Kα, SYK) and phosphodiesterases.[5][6] This versatility makes the imidazo[1,2-a]pyrazine library a rich source for identifying novel therapeutic agents, particularly in oncology and immunology.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[7] However, the very nature of privileged scaffolds—their ability to interact with multiple targets—necessitates a carefully designed and rigorously validated HTS cascade to distinguish true, target-specific activity from non-specific or artifactual results.[6][8] A successful HTS campaign for imidazo[1,2-a]pyrazine derivatives, therefore, depends not just on the primary assay but on a holistic workflow encompassing orthogonal assays, counter-screens, and robust data analysis to ensure the identification of high-quality, progressible hits.

This guide provides a detailed framework for designing and executing an HTS campaign for imidazo[1,2-a]pyrazine libraries. It outlines field-proven protocols for primary biochemical and cell-based assays, strategies for hit confirmation and validation, and the underlying scientific principles that govern each experimental choice.

Strategic HTS Workflow for Imidazo[1,2-a]pyrazine Libraries

A successful screening campaign is a multi-stage process designed to systematically narrow down a large library to a small set of validated hits with the desired biological activity and drug-like properties. The workflow presented here is tailored to address the specific challenges and opportunities presented by a privileged scaffold library.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Validation cluster_3 Phase 4: Hit-to-Lead Primary_Assay Primary Biochemical Screen (e.g., ADP-Glo™ Aurora Kinase A Assay) Single High Concentration (e.g., 10 µM) Dose_Response Dose-Response Confirmation (10-point curve) to determine pIC50 Primary_Assay->Dose_Response Initial Hits Assay_Artifacts Assay Interference Counter-Screen (e.g., Luciferase Inhibition Assay) Dose_Response->Assay_Artifacts Confirmed Actives Cytotoxicity Cellular Cytotoxicity Assay (e.g., CellTiter-Glo®) Assay_Artifacts->Cytotoxicity Clean Actives Orthogonal_Assay Orthogonal Biochemical Assay (e.g., LanthaScreen® Kinase Binding) Cytotoxicity->Orthogonal_Assay Non-toxic Actives Target_Engagement Cellular Target Engagement (e.g., NanoBRET™ Assay) Orthogonal_Assay->Target_Engagement Validated Hits SAR SAR Expansion & MedChem Target_Engagement->SAR Prioritized Hits

Caption: A strategic workflow for HTS of imidazo[1,2-a]pyrazine derivatives.

Part 1: Primary Biochemical Screening - Targeting Aurora Kinase A

Given that many imidazo[1,2-a]pyrazine derivatives are potent kinase inhibitors, a biochemical assay targeting a relevant kinase is an excellent starting point.[9][10] Aurora Kinase A is a well-validated cancer target, and robust HTS assays are commercially available. The ADP-Glo™ Kinase Assay is a common choice due to its high sensitivity and "glow-type" luminescence, which provides a stable signal compatible with batch processing of plates.[11]

Causality Behind Experimental Choices:
  • Why ADP-Glo™? This assay quantifies kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase reaction.[12] Its luminescent readout is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based assays.[13] The high signal stability (half-life > 5 hours) decouples the timing of reagent addition from plate reading, which is a major logistical advantage in HTS.[14]

  • Target Selection: Aurora Kinase A is chosen as a representative and therapeutically relevant target for which imidazo[1,2-a]pyrazines have shown activity.[15][9]

  • Single Concentration Screen: The primary screen is performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of identifying even weakly potent hits, which can serve as starting points for chemical optimization.[16]

Detailed Protocol 1: Primary HTS using ADP-Glo™ for Aurora Kinase A

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare by diluting a 5X stock (e.g., BPS Bioscience, #79334) with sterile water.[17]

  • Aurora Kinase A Solution: Dilute recombinant human Aurora Kinase A (e.g., BPS Bioscience, #40004) in 1X Kinase Buffer to the desired final concentration (typically determined during assay development to be in the EC50-EC80 range).

  • Substrate/ATP Solution: Prepare a 2X working solution containing the kinase substrate (e.g., Kemptide) and ATP at 2x the final desired concentration (often at the Km for ATP) in 1X Kinase Buffer.

  • Compound Plates: Prepare "assay-ready" plates by acoustically dispensing nanoliter volumes of the imidazo[1,2-a]pyrazine library (in DMSO) into 384-well assay plates. The final DMSO concentration in the assay should be kept below 1%, ideally ≤0.5%, to avoid solvent effects.[18]

2. Assay Procedure:

  • Compound Dispensing: Add 125 nL of test compounds (10 mM in DMSO stock) to wells of a 384-well plate for a final assay concentration of 10 µM in a 12.5 µL reaction volume. Columns 23 and 24 are reserved for controls.[18]

    • Negative Control (Max Signal): Add 125 nL of DMSO.

    • Positive Control (Min Signal): Add 125 nL of a known potent Aurora Kinase A inhibitor (e.g., Alisertib) at a concentration that gives >90% inhibition.

  • Enzyme Addition: Add 6 µL of the Aurora Kinase A solution to all wells.

  • Initiate Reaction: Add 6 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Mix the plate on an orbital shaker for 1 minute, then incubate at 30°C for 45-60 minutes.[17]

  • Terminate Reaction & Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 1 minute and incubate at room temperature for 45 minutes.[17] This step stops the kinase reaction and eliminates the remaining unconsumed ATP.

  • Develop Luminescent Signal: Add 25 µL of Kinase Detection Reagent to each well. Mix on a shaker for 1 minute and incubate at room temperature for another 30-45 minutes to convert ADP to ATP and generate a stable luminescent signal.[17]

  • Read Plate: Measure luminescence using a plate reader (e.g., BMG PHERAstar).

3. Data Analysis and Quality Control:

  • Z'-Factor Calculation: The quality of each plate is assessed using the Z'-factor, a statistical measure of the separation between the positive and negative controls.[2] A Z'-factor ≥ 0.5 is considered excellent for HTS.[19]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Normalize the data to the plate controls (% inhibition). A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the sample wells (or a fixed cutoff, e.g., >50% inhibition).

ParameterRecommended ValueRationale
Plate Format384-wellBalances throughput and reagent consumption.[19]
Final Assay Volume12.5 µLMiniaturized to conserve reagents.
Compound Concentration10 µMMaximizes identification of diverse chemotypes.
Final DMSO Conc.≤ 0.5%Minimizes solvent-induced assay interference.[18]
Z'-Factor Cutoff≥ 0.5Ensures data robustness and reliability.[19]

Part 2: Hit Triage and Validation - Weeding Out the Artifacts

A primary screen will inevitably identify compounds that are not true inhibitors. These "false positives" can arise from various mechanisms, including direct interference with the assay technology (e.g., inhibiting the luciferase reporter), non-specific activity (e.g., compound aggregation), or cytotoxicity in cell-based follow-ups.[13][20] A rigorous triage process is essential.

Protocol 2: Cellular Cytotoxicity Counter-Screen using CellTiter-Glo®

Before advancing hits to more complex cell-based assays, it's crucial to assess their general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[14][21][22]

1. Cell Preparation:

  • Select a relevant cancer cell line (e.g., HCT116, a human colon carcinoma line).

  • Seed cells into a 384-well, white, clear-bottom plate at a pre-determined density (e.g., 2,000 cells/well in 50 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

2. Assay Procedure:

  • Compound Treatment: Add serially diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[23]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).[23]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Read Plate: Measure luminescence. A decrease in signal indicates a reduction in cell viability.

Protocol 3: Cellular Target Engagement using NanoBRET™

The ultimate proof of a compound's mechanism is to show that it binds to its intended target within a live cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay provides a quantitative measure of compound binding in the physiological context of the cell.[24][25]

1. Cell and Reagent Preparation:

  • Cell Line: Use a cell line (e.g., HEK293T) transiently or stably expressing the target kinase (Aurora A) fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer: A fluorescently labeled ligand that binds to the kinase.

  • Nano-Glo® Substrate: The substrate for the NanoLuc® enzyme.

2. Assay Procedure:

  • Cell Plating: Harvest and resuspend the NanoLuc®-Aurora A expressing cells in Opti-MEM.

  • Compound and Tracer Addition: In a white 384-well plate, add serially diluted test compounds. Then, add the NanoBRET™ Tracer at a pre-determined concentration.

  • Cell Addition: Add the cell suspension to the wells containing compound and tracer.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂.[24]

  • Substrate Addition and Reading: Add the Nano-Glo® Substrate and immediately read the plate on a luminometer equipped with two filters to simultaneously measure donor (NanoLuc®) and acceptor (Tracer) emission.

3. Data Analysis:

  • The BRET ratio (Acceptor Emission / Donor Emission) is calculated.

  • Inhibition of tracer binding by the test compound results in a dose-dependent decrease in the BRET ratio, from which an intracellular IC₅₀ can be determined.

Signaling_Pathway cluster_0 cluster_1 Compound Imidazo[1,2-a]pyrazine Inhibitor Target Target Protein (e.g., Aurora Kinase A) fused to NanoLuc® Compound->Target Binds & Displaces Tracer No_BRET BRET Signal (Low or None) Tracer Fluorescent Tracer Tracer->Target Binds to Target BRET_Signal BRET Signal (High) Target->BRET_Signal Target->No_BRET

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Application Note: A Scalable Synthetic Route to 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide range of biological activities, including acting as inhibitors for various kinases and proteases, making them valuable templates for drug discovery.[1] Specifically, polysubstituted imidazo[1,2-a]pyrazines serve as crucial building blocks for creating libraries of compounds with diverse pharmacological profiles. This application note details a robust and scalable four-step synthetic sequence for the preparation of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, a highly functionalized intermediate poised for further chemical elaboration.

The presented synthesis is designed with scalability and efficiency in mind, proceeding through key halogenation and cyclization steps. The strategic introduction of bromine, iodine, and a methylthio group provides orthogonal handles for subsequent cross-coupling reactions, enabling access to a broad chemical space. This guide is intended for researchers, chemists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and safety considerations necessary for successful scale-up.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a four-step sequence, commencing with the synthesis of the key precursor, 2-amino-5-(methylthio)pyrazine. This is followed by a regioselective bromination, construction of the imidazo[1,2-a]pyrazine core through cyclization, and a final regioselective iodination.

Synthetic_Pathway A 2-Amino-5-(methylthio)pyrazine (Intermediate 1) B 2-Amino-3-bromo-5-(methylthio)pyrazine (Intermediate 2) A->B Step 1: Bromination C 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (Intermediate 3) B->C Step 2: Cyclization D This compound (Final Product) C->D Step 3: Iodination

Caption: Overall synthetic workflow.

Step 1: Synthesis of 2-Amino-3-bromo-5-(methylthio)pyrazine (Intermediate 2)

The initial phase of the synthesis involves the preparation of the substituted 2-aminopyrazine core, followed by regioselective bromination.

Part A: Synthesis of 2-Amino-5-(methylthio)pyrazine (Intermediate 1)

While 2-amino-5-(methylthio)pyrazine may be commercially available, a reliable synthesis from readily available starting materials is crucial for ensuring a consistent supply for large-scale production. A potential route involves the reaction of a suitable pyrazine precursor with a source of the methylthio group. Alternatively, methods analogous to the synthesis of other substituted aminopyrazines can be employed. One such approach, based on the synthesis of 2-amino-5-methylpyrazine, involves a multi-step sequence starting from readily available precursors.

Part B: Bromination of 2-Amino-5-(methylthio)pyrazine

The regioselective bromination of the 2-aminopyrazine ring is a critical step. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In the case of 2-aminopyrazine, the C3 and C5 positions are activated.

Mechanism Insight: The bromination is an electrophilic aromatic substitution. The amino group at C2 strongly activates the pyrazine ring. The regioselectivity for the C3 position over the C5 position can be rationalized by examining the stability of the Wheland intermediates. Attack at C3 allows for a resonance structure where the positive charge is delocalized onto the amino group without disrupting the aromaticity of the pyrazine ring as significantly as attack at other positions.

Protocol: This protocol is adapted from the bromination of the analogous 2-amino-5-methylpyrazine.

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-Amino-5-(methylthio)pyrazine141.201.0141.2 g
N-Bromosuccinimide (NBS)177.981.05186.9 g
Acetonitrile41.05-1.5 L
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-5-(methylthio)pyrazine (1.0 mol, 141.2 g) in acetonitrile (1.5 L).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 mol, 186.9 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The use of NBS is preferable to liquid bromine on a large scale due to its solid nature and ease of handling, which provides a slow, controlled release of the electrophilic bromine species.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (500 mL). This step is crucial to neutralize any unreacted NBS and elemental bromine.

  • Extraction: Add ethyl acetate (1 L) and water (1 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield 2-amino-3-bromo-5-(methylthio)pyrazine.

Safety Note: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving NBS can be exothermic, and careful temperature control is essential during scale-up.

Step 2: Synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (Intermediate 3)

The construction of the imidazo[1,2-a]pyrazine ring system is achieved through the condensation of the 2-aminopyrazine with a two-carbon electrophile, typically an α-haloaldehyde or its equivalent.

Mechanism Insight: The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine by chloroacetaldehyde. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the in-situ formed imine, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine core.

Protocol:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-Amino-3-bromo-5-(methylthio)pyrazine220.101.0220.1 g
Chloroacetaldehyde (50 wt% in H₂O)78.501.2188.4 g (150 mL)
Sodium bicarbonate84.011.5126.0 g
Ethanol46.07-2.0 L
  • Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-amino-3-bromo-5-(methylthio)pyrazine (1.0 mol, 220.1 g), ethanol (2.0 L), and sodium bicarbonate (1.5 mol, 126.0 g).

  • Reagent Addition: Slowly add chloroacetaldehyde (1.2 mol, 150 mL of a 50 wt% aqueous solution) to the suspension. The sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Resuspend the residue in ethyl acetate (1.5 L) and water (1 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Final Product)

The final step is the regioselective iodination of the electron-rich imidazo[1,2-a]pyrazine core. The C3 position is the most nucleophilic and is the expected site of electrophilic substitution.

Mechanism Insight: The iodination proceeds via an electrophilic aromatic substitution mechanism. The lone pair on the imidazole nitrogen at position 4 activates the five-membered ring towards electrophilic attack. Theoretical studies and experimental evidence on related imidazo[1,2-a]pyridines and pyrazines show that the C3 position is the most electron-rich and sterically accessible site for electrophiles. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species ("I+").

Protocol:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine244.131.0244.1 g
N-Iodosuccinimide (NIS)224.981.1247.5 g
Dichloromethane (DCM)84.93-2.5 L
  • Reaction Setup: In a reactor protected from light, dissolve 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (1.0 mol, 244.1 g) in dichloromethane (DCM, 2.5 L).

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-Iodosuccinimide (NIS) (1.1 mol, 247.5 g) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Protect the reaction from light to prevent radical side reactions. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (1 L) and stir for 30 minutes.

  • Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (1 L) and then with brine (1 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product as a solid.

Safety Note: N-Iodosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood. It is also light-sensitive. Ensure all appropriate PPE is used.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot or commercial scale requires careful consideration of several factors:

  • Thermal Management: All three steps, particularly the bromination and iodination with N-halosuccinimides, can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Gradual reagent addition, efficient reactor cooling, and real-time temperature monitoring are critical to prevent runaway reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized "hot spots." The use of appropriate mechanical stirrers and baffles in the reactor is recommended.

  • Reagent Sourcing and Cost: For large-scale production, the cost and availability of starting materials and reagents become significant factors. The proposed route utilizes relatively common and accessible reagents.

  • Work-up and Purification: Liquid-liquid extractions can become cumbersome at a large scale. The use of larger extraction units or alternative purification methods like crystallization should be evaluated. Minimizing the use of chromatography is often a goal in process chemistry due to solvent consumption and cost. Developing robust crystallization procedures for each intermediate and the final product is highly recommended.

  • Safety and Environmental Impact: A thorough process safety review should be conducted before any scale-up. This includes evaluating the toxicity and hazards of all chemicals, potential for runaway reactions, and waste disposal procedures.

Conclusion

This application note provides a detailed, three-step synthetic protocol for the scalable production of this compound. The described route is based on well-established chemical transformations and utilizes readily available reagents. By providing insights into the reaction mechanisms and highlighting key considerations for scale-up, this guide aims to equip researchers and process chemists with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055–37067. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). Tsi-journals.com. Retrieved January 20, 2026, from [Link]

  • Preparation method of 2-amino-5-methylpyrazine. (n.d.). Google Patents.
  • Imidazo[1,2-a]pyrazines. (2008). ResearchGate. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]

  • Some Scale-up Considerations. (n.d.). Catsci.com. Retrieved January 20, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Org. Synth. Retrieved January 20, 2026, from [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (2021). ResearchGate. [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent inhibition of various kinases, and have been investigated as anti-cancer, anti-viral, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the imidazo[1,2-a]pyrazine ring system is therefore a critical aspect of drug discovery programs aimed at developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a detailed guide for the derivatization of a key intermediate, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine , for the purpose of conducting comprehensive Structure-Activity Relationship (SAR) studies. This trifunctionalized scaffold offers three distinct points for chemical modification: the C3-iodo, C6-bromo, and C8-methylthio groups. The differential reactivity of the aryl halides allows for selective and sequential derivatization, providing a systematic approach to exploring the chemical space around the core structure.

Strategic Derivatization Workflow

The derivatization strategy for this compound is designed to exploit the differential reactivity of the three functional groups. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective functionalization of the C3-iodo position over the C6-bromo position.[4] The C8-methylthio group can be subsequently modified through oxidation to the corresponding sulfoxide and sulfone, which can significantly impact the compound's polarity, solubility, and hydrogen bonding capacity.

G start This compound c3_derivatization C3 Derivatization (e.g., Suzuki, Sonogashira) start->c3_derivatization Selective Coupling at Iodo Position c6_derivatization C6 Derivatization (e.g., Suzuki, Buchwald-Hartwig) start->c6_derivatization Potential direct coupling (harsher conditions) c3_derivatization->c6_derivatization Coupling at Bromo Position c8_oxidation C8 Oxidation (to Sulfoxide/Sulfone) c3_derivatization->c8_oxidation c6_derivatization->c3_derivatization Sequential Coupling c6_derivatization->c8_oxidation sar_studies SAR Studies c6_derivatization->sar_studies c8_oxidation->sar_studies G start C3-Substituted-6-bromo- 8-(methylthio)imidazo[1,2-a]pyrazine suzuki Suzuki-Miyaura Coupling start->suzuki Aryl/Heteroaryl Boronic Acid buchwald Buchwald-Hartwig Amination start->buchwald Primary/Secondary Amine aryl_product C3,C6-Disubstituted (Aryl/Heteroaryl) -8-(methylthio)imidazo[1,2-a]pyrazine suzuki->aryl_product amino_product C3-Substituted-6-amino- 8-(methylthio)imidazo[1,2-a]pyrazine buchwald->amino_product

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Troubleshooting & Optimization

Troubleshooting common issues in imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section is dedicated to tackling the most frequent obstacles encountered during the synthesis of imidazo[1,2-a]pyrazines, particularly when utilizing multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.

Issue 1: Low or No Product Yield

Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyrazine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in a GBB reaction is a common issue that can often be traced back to several key factors related to reaction conditions and starting materials. Let's break down the likely culprits and how to address them.

Causality and Solutions:

  • Inefficient Catalyst System: The GBB reaction is typically acid-catalyzed. The choice and concentration of the catalyst are critical for promoting the key imine formation and subsequent cyclization steps.

    • Insight: While various Lewis and Brønsted acids can be used, their effectiveness can be highly substrate-dependent.[1][2] Some reactions may proceed well with a mild catalyst, while others require a stronger acid.

    • Recommendation:

      • Catalyst Screening: If you are using a standard catalyst like p-toluenesulfonic acid (p-TsOH) and seeing poor results, consider screening other catalysts. Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for the GBB reaction and has shown broad applicability.[2] More cost-effective and environmentally benign options like iodine have also been reported to give excellent yields in ethanol at room temperature.[1][3][4]

      • Catalyst Loading: Ensure you are using the correct catalyst loading. Typically, 5-20 mol% is sufficient. Higher loadings do not always lead to better yields and can sometimes promote side reactions.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in solubilizing the starting materials and influencing the reaction kinetics.

    • Insight: Solvents like methanol and ethanol are commonly used and often effective.[5][6] However, for less reactive substrates, a higher boiling point solvent might be necessary to drive the reaction to completion.

    • Recommendation:

      • Solvent Screening: If your reaction is sluggish in ethanol or methanol, consider switching to a higher boiling point solvent like toluene or dioxane.[7] Be aware that this may require longer reaction times.[7] For a greener approach, water or a mixture of water and an organic solvent under microwave irradiation has also been successfully employed.[8]

  • Inadequate Reaction Temperature and Time: The energy input and duration of the reaction are fundamental parameters.

    • Insight: Many GBB reactions proceed well at room temperature or with gentle heating (e.g., 60 °C).[5] However, electron-poor aldehydes or less nucleophilic aminopyrazines may require higher temperatures to react efficiently.

    • Recommendation:

      • Temperature Optimization: If you are running the reaction at room temperature without success, try incrementally increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature without causing degradation of starting materials or products.[9]

      • Reaction Monitoring: Do not rely on a fixed reaction time from a literature procedure. The optimal time can vary based on your specific substrates. Monitor the consumption of your limiting reagent by TLC or LC-MS to determine when the reaction has reached completion.[9]

  • Purity and Reactivity of Starting Materials: The success of any synthesis is fundamentally dependent on the quality of the starting materials.

    • Insight: Impurities in the aminopyrazine, aldehyde, or isocyanide can inhibit the catalyst or participate in side reactions. The electronic nature of the substituents on the starting materials also significantly impacts their reactivity. Electron-poor aldehydes, for instance, tend to give higher yields in GBB reactions.[10]

    • Recommendation:

      • Purity Check: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Purify them if necessary.

      • Substrate Considerations: If you are working with an electron-rich aldehyde and observing low yields, you may need to employ a more forcing set of conditions (e.g., a stronger catalyst, higher temperature).

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate my desired imidazo[1,2-a]pyrazine in a pure form. What are the common side products and how can I improve the selectivity and simplify purification?

Answer: The formation of multiple products is a common hurdle in multicomponent reactions. Understanding the potential side reactions is key to optimizing for selectivity and streamlining your purification process.

Causality and Solutions:

  • Side Reactions: The primary side products in imidazo[1,2-a]pyrazine synthesis often arise from reactions involving only two of the three components or from the degradation of starting materials or products.

    • Insight: For example, the aldehyde and aminopyrazine can form an imine that may not proceed to the final product or could potentially polymerize. The isocyanide can also undergo self-polymerization under certain conditions.

    • Recommendation:

      • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. A 1:1:1 ratio is typically used, but slight adjustments may be necessary depending on the reactivity of the components. An excess of one reactant can lead to the formation of byproducts.[9]

      • Order of Addition: In some cases, the order of addition of the reactants can influence the outcome. Premixing the aminopyrazine and aldehyde to favor imine formation before adding the isocyanide and catalyst can sometimes improve selectivity.

  • Purification Strategy: Imidazo[1,2-a]pyrazines are often basic compounds, which can influence their behavior during workup and chromatography.

    • Insight: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine core can cause tailing on silica gel chromatography. The polarity of the final product can also vary significantly based on the substituents.

    • Recommendation:

      • Workup Procedure: A typical workup involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic catalyst or byproducts.[11]

      • Column Chromatography: If column chromatography is necessary, consider using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in your eluent (e.g., hexane/ethyl acetate) to reduce tailing on the silica gel. Neutral alumina can also be used as the stationary phase.[11] For challenging separations, reverse-phase chromatography may be a viable alternative.

      • Alternative Purification: In some cases, the product can be purified by crystallization or by forming a salt (e.g., a sulfate salt) to facilitate purification and handling.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyrazine synthesis?

A1: The GBB reaction is a three-component reaction that proceeds through a series of steps to form the imidazo[1,2-a]pyrazine core. The generally accepted mechanism is as follows:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the aminopyrazine with the aldehyde to form an iminium ion intermediate.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyrazine ring attacks the nitrile carbon, leading to the formation of the fused five-membered imidazole ring.

  • Proton Transfer/Tautomerization: A final proton transfer or tautomerization step yields the aromatic imidazo[1,2-a]pyrazine product.

Q2: How do I characterize my synthesized imidazo[1,2-a]pyrazines?

A2: A combination of spectroscopic techniques is essential for the unambiguous characterization of your imidazo[1,2-a]pyrazine product.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic core and its substituents provide detailed information about the molecule's structure.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of your compound by providing a highly accurate mass measurement.[1][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretches for amino substituents or C=O stretches for carbonyl groups.[13]

Q3: Can I use microwave irradiation to accelerate the synthesis of imidazo[1,2-a]pyrazines?

A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for accelerating the synthesis of imidazo[1,2-a]pyrazines.[8] The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[8] This is particularly advantageous when working with less reactive substrates or when aiming for high-throughput synthesis.

Experimental Protocols

General Protocol for the Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol is adapted from a reported cost-effective and eco-friendly method.[1][3][4]

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Ethanol (5-10 mL)

Procedure:

  • To a stirred solution of 2-aminopyrazine and the aryl aldehyde in ethanol at room temperature, add tert-butyl isocyanide.

  • Add the iodine catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 5 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or neutral alumina to afford the pure 3-aminoimidazo[1,2-a]pyrazine.

Data Presentation

Table 1: Comparison of Catalysts for a Model GBB Reaction
EntryCatalyst (5 mol%)SolventTime (h)Yield (%)Reference
1CANEtOH2054[3][14]
2SnCl₄EtOH2458[3][14]
3p-TsOH·H₂OEtOH2475[3][14]
4FeCl₃EtOH2425[3][14]
5I₂EtOH598[3][14]
6No CatalystEtOH24[3]

Reaction conditions: 4-nitrobenzaldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) at room temperature.[3]

Visualizations

Diagram 1: Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway Aminopyrazine 2-Aminopyrazine Iminium Iminium Ion Aminopyrazine->Iminium + Aldehyde, H⁺ Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Adduct Nitrile Adduct Isocyanide->Adduct Iminium->Adduct + Isocyanide Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Cyclized->Product - H⁺

Caption: Mechanism of the GBB reaction.

Diagram 2: Troubleshooting Workflow for Low Yielddot

Troubleshooting_Yield Start Low Yield Observed Catalyst Check Catalyst - Type (e.g., I₂, Sc(OTf)₃) - Loading (5-20 mol%) Start->Catalyst Solvent Optimize Solvent - Polarity (EtOH, Toluene) - Boiling Point Catalyst->Solvent No Improvement Success Improved Yield Catalyst->Success Improvement Conditions Adjust Conditions - Temperature (RT to reflux) - Reaction Time (monitor) Solvent->Conditions No Improvement Solvent->Success Improvement Purity Verify Starting Material Purity Conditions->Purity No Improvement Conditions->Success Improvement Purity->Success Improvement after purification

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Bromo-Iodo-Imidazopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions with bromo-iodo-imidazopyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations.

Introduction: The Challenge and Opportunity of Bromo-Iodo-Imidazopyrazines

Bromo-iodo-imidazopyrazines are valuable building blocks in medicinal chemistry and materials science. The presence of two distinct halogen atoms on an electron-deficient heterocyclic core offers the potential for sequential and site-selective functionalization. However, harnessing this potential requires a nuanced understanding of palladium-catalyzed cross-coupling reactions to control chemoselectivity and achieve high yields. This guide will equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions.

The fundamental principle governing selectivity in the cross-coupling of polyhalogenated heterocycles is the difference in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The general reactivity trend is C–I > C–Br > C–Cl > C–F, which dictates that the oxidative addition of the palladium catalyst will preferentially occur at the more labile C-I bond under carefully controlled conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: I want to selectively couple at the iodine position of my bromo-iodo-imidazopyrazine. What are the key parameters to consider?

A1: Achieving high selectivity for the C-I bond is the most common objective. The key is to use mild reaction conditions that favor the lower activation energy of the C-I oxidative addition. Here are the critical factors:

  • Catalyst System: Employ a high-activity catalyst system that can operate at lower temperatures. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with an appropriate phosphine ligand is a good starting point.

  • Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. For selective C-I coupling, ligands that are not overly electron-rich or sterically demanding are often preferred to avoid activation of the C-Br bond.

  • Temperature: This is arguably the most critical parameter. Start with low temperatures (e.g., room temperature to 50 °C) and slowly increase if no reaction is observed. Higher temperatures will begin to favor the oxidative addition at the C-Br bond, leading to a loss of selectivity.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to the secondary coupling at the bromine position.

Q2: I am observing significant amounts of the di-coupled product. How can I improve the selectivity for mono-coupling at the iodine position?

A2: The formation of di-coupled product indicates that the reaction conditions are too harsh and are activating the C-Br bond. To improve selectivity:

  • Lower the Temperature: This is the most effective way to reduce the rate of C-Br bond activation.

  • Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to over-reactivity.

  • Use a Milder Base: A very strong base can sometimes promote side reactions. Consider switching to a weaker or less soluble base.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner. A large excess can drive the reaction towards di-substitution.

Q3: My reaction is sluggish or not proceeding at all, even at the iodine position. What should I investigate?

A3: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Ensure your solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[3] Impurities in your starting materials can also poison the catalyst.

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) source, it must be reduced in situ to the active Pd(0) species. This process can be influenced by the solvent, base, and ligands.[4]

  • Poorly Soluble Base: The base plays a role in the catalytic cycle, and if it is not sufficiently soluble, the reaction rate can be affected. For some inorganic bases, the presence of a small amount of water can be beneficial for their activity.[3]

  • Ligand Choice: The ligand may not be suitable for the specific coupling reaction or substrate. Consider screening a few different ligands with varying steric and electronic properties.

Q4: I am seeing a significant amount of homocoupling of my organometallic reagent. What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings. It can be caused by:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents.[5] Rigorous degassing is crucial.

  • High Temperatures: Elevated temperatures can favor homocoupling pathways.

  • Suboptimal Base or Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.

To mitigate homocoupling, ensure your reaction is strictly anaerobic, optimize the temperature, and consider screening different bases and solvents.

Troubleshooting Guides for Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7]

Issue 1: Low Yield of the Mono-Iodo Coupled Product

  • Possible Cause: Inefficient transmetalation.

    • Solution: The choice of base is critical for activating the boronic acid/ester.[8] If you are using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. The addition of water to the solvent system (e.g., dioxane/water 4:1) can also improve the solubility and efficacy of inorganic bases.[9]

  • Possible Cause: Protodeboronation of the boronic acid.

    • Solution: This side reaction, the cleavage of the C-B bond, can be prevalent with electron-rich or heteroaromatic boronic acids. Using the corresponding boronic ester (e.g., pinacol ester) can often circumvent this issue.

Issue 2: Difficulty in Coupling at the Bromine Position After Successful Iodo-Coupling

  • Possible Cause: Steric hindrance from the newly introduced group.

    • Solution: The second coupling at the more sterically hindered position may require more forcing conditions. Increase the temperature and consider a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., a biarylphosphine like XPhos or SPhos).

  • Possible Cause: Deactivation of the substrate.

    • Solution: The electronic properties of the imidazopyrazine ring are altered after the first coupling. This may require re-optimization of the reaction conditions for the second coupling.

ParameterInitial Iodo-CouplingSubsequent Bromo-Coupling
Temperature Room Temperature - 60 °C80 °C - 120 °C
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos or RuPhos
Base K₂CO₃ or K₃PO₄Cs₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O or Toluene/H₂ODioxane or Toluene

Table 1. General starting conditions for sequential Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction is an effective method for coupling terminal alkynes.

Issue 1: Low Yield and Formation of Glaser-Hay Homocoupling Byproduct

  • Possible Cause: Inefficient copper co-catalyst activity or oxidative homocoupling.

    • Solution: The traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and of high purity. The homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst in the presence of oxygen.[5] Running the reaction under strictly anaerobic conditions is essential. Alternatively, consider a copper-free Sonogashira protocol, which often requires a more active palladium catalyst and a suitable base.

Issue 2: Poor Reactivity of the Bromo-Imidazopyrazine

  • Possible Cause: The C-Br bond is less reactive than the C-I bond.

    • Solution: Coupling at the bromine position will require more forcing conditions than at the iodine. This includes higher temperatures and potentially a different ligand.

Sonogashira_Troubleshooting cluster_iodo Troubleshooting for C-I Coupling cluster_bromo Troubleshooting for C-Br Coupling start Low Yield in Sonogashira Coupling check_iodo Coupling at Iodo Position? start->check_iodo Yes check_bromo Coupling at Bromo Position? start->check_bromo No iodo_cause1 Glaser Homocoupling? check_iodo->iodo_cause1 bromo_cause1 Low Reactivity? check_bromo->bromo_cause1 iodo_solution1 Strictly Anaerobic Conditions Consider Copper-Free Protocol iodo_cause1->iodo_solution1 Yes iodo_cause2 Inactive Catalyst? iodo_cause1->iodo_cause2 No iodo_solution2 Use Fresh Pd/Cu Catalysts Degas Solvents Thoroughly iodo_cause2->iodo_solution2 Yes bromo_solution1 Increase Temperature (80-100 °C) Use More Active Ligand (e.g., XPhos) bromo_cause1->bromo_solution1 Yes

Caption: Troubleshooting workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for synthesizing arylamines.[2]

Issue 1: No Reaction or Low Conversion

  • Possible Cause: Inappropriate base.

    • Solution: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like carbonates are generally ineffective.

  • Possible Cause: Ligand incompatibility.

    • Solution: The choice of ligand is critical and often depends on the nature of the amine. For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[2] For more sterically hindered amines, bulky monophosphine ligands from the Buchwald family (e.g., XPhos, RuPhos) are often superior.

Issue 2: Side Reactions or Decomposition

  • Possible Cause: High reaction temperature.

    • Solution: While some C-Br aminations require heat, excessively high temperatures can lead to decomposition of the starting materials or product. If you observe decomposition, try lowering the temperature and using a more active catalyst system to compensate.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is a starting point and may require optimization.

  • To an oven-dried reaction vessel, add the bromo-iodo-imidazopyrazine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., dioxane/water 4:1).

  • Add the degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Suzuki_Workflow A 1. Add Reactants & Base to Vessel B 2. Purge with Inert Gas A->B C 3. Prepare Catalyst Solution in Degassed Solvent B->C D 4. Add Solvent & Catalyst to Reaction C->D E 5. Stir at Optimized Temperature D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Work-up & Extraction F->G H 8. Purification G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Subsequent Sonogashira Coupling at the Bromine Position

This protocol assumes the starting material is the iodo-coupled product from a previous step.

  • To an oven-dried Schlenk flask, add the bromo-imidazopyrazine derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

References

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Org Lett. 2012 Dec 7;14(23):6012-5. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C-H Functionalization of Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC - NIH. [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.[Link]

  • C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Sonogashira Coupling Reaction. YouTube. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH. [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC - NIH. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this and structurally related imidazo[1,2-a]pyrazine scaffolds. As a complex heterocyclic compound, its synthesis presents unique challenges that require careful optimization and troubleshooting.

This document provides in-depth, experience-driven insights into a plausible synthetic route, addresses common experimental pitfalls in a direct question-and-answer format, and offers scientifically grounded solutions to improve reaction yield, purity, and reproducibility.

Diagram of Proposed Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis, highlighting critical stages from the starting 2-aminopyrazine to the final tri-substituted product.

Caption: Proposed synthetic pathway and key troubleshooting points.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis. The solutions are based on established principles of heterocyclic chemistry and process optimization.

Step 1: Synthesis of 2-Amino-5-bromo-3-(methylthio)pyrazine

Question: I am observing a low yield of the desired 2-amino-5-bromo-3-(methylthio)pyrazine, with significant amounts of starting material remaining and some unidentifiable byproducts. What could be the cause?

Answer: Low yield in this thiolation step often points to issues with the lithiation or the subsequent electrophilic quench with dimethyl disulfide. Here are the primary culprits and corrective actions:

  • Incomplete Lithiation: The directed ortho-metalation of 2-amino-5-bromopyrazine is sensitive to moisture and temperature.

    • Causality: n-Butyllithium (n-BuLi) is highly reactive with trace amounts of water, which will consume the reagent and prevent deprotonation of the pyrazine ring. An insufficiently low temperature can lead to side reactions.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous THF, preferably freshly distilled or from a solvent purification system. Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the n-BuLi addition and for at least 30-60 minutes afterward before adding the dimethyl disulfide.

  • Reagent Purity and Stoichiometry: The quality of n-BuLi is critical.

    • Causality: n-BuLi solutions can degrade over time. Using a partially degraded reagent will result in under-dosing and incomplete reaction.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. A common method is titration with diphenylacetic acid. Adjust the volume added to ensure the correct stoichiometry (typically 1.1 to 1.2 equivalents) is used.

  • Side Reactions: The lithiated intermediate can be unstable or participate in undesired reactions.

    • Causality: Adding dimethyl disulfide too quickly or at a higher temperature can lead to over-alkylation or other side reactions.

    • Solution: Add the dimethyl disulfide dropwise as a solution in anhydrous THF while maintaining the temperature at -78 °C. Allow the reaction to warm slowly to room temperature overnight to ensure a controlled reaction.

Step 2: Cyclization to 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine

Question: The cyclization reaction with chloroacetaldehyde is sluggish, and my final product is contaminated with unreacted aminopyrazine starting material. How can I drive the reaction to completion?

Answer: This is a classic issue in the synthesis of imidazo-fused heterocycles, which typically involves the reaction of a 2-amino-azine with an α-halocarbonyl compound.[1][2] Incomplete conversion is usually due to suboptimal reaction conditions or the purity of the reagents.

  • Reactivity of Chloroacetaldehyde: Chloroacetaldehyde is often supplied as a 40-50% aqueous solution and can be prone to polymerization.

    • Causality: The presence of water can hinder the reaction, and the actual concentration of the aldehyde may be lower than stated if polymerization has occurred.

    • Solution: It is preferable to use freshly prepared chloroacetaldehyde from the hydrolysis of its diethyl acetal or to use a high-quality commercial source. Ensure the stoichiometry is accurate (1.1 to 1.3 equivalents).

  • Reaction Conditions: The reaction rate is highly dependent on temperature and solvent.

    • Causality: Insufficient heat will lead to a slow reaction rate. The choice of solvent can also affect the solubility of the starting materials and the reaction kinetics.

    • Solution: Ensure the reaction is heated to a vigorous reflux in a suitable solvent like absolute ethanol or n-butanol. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a higher boiling point solvent or extending the reflux time may be necessary. Some protocols benefit from the addition of a non-nucleophilic base like sodium bicarbonate to scavenge the HCl generated during the reaction, which can sometimes improve yields.

Step 3: Regioselective Iodination of the Imidazo[1,2-a]pyrazine Core

Question: During the iodination step with N-Iodosuccinimide (NIS), I am getting a mixture of the desired 3-iodo product and a di-iodinated byproduct. How can I improve the regioselectivity for mono-iodination?

Answer: The C-3 position of the imidazo[1,2-a]pyrazine ring is the most electron-rich and thus the most susceptible to electrophilic substitution.[3] However, over-iodination can occur if the reaction conditions are not carefully controlled.

  • Stoichiometry of the Iodinating Agent: This is the most critical factor for controlling selectivity.

    • Causality: Using an excess of NIS will inevitably lead to the formation of di-iodinated or other over-halogenated products, as the mono-iodinated product is still activated towards further electrophilic attack.

    • Solution: Use a precise amount of NIS, typically between 1.0 and 1.05 equivalents. Perform the reaction on a small scale first to optimize the stoichiometry. Add the NIS portion-wise over a period of 30-60 minutes to maintain a low instantaneous concentration of the electrophile.

  • Reaction Temperature: Electrophilic aromatic substitutions are often temperature-sensitive.

    • Causality: Higher temperatures can increase the rate of the second iodination, reducing the selectivity for the mono-substituted product.

    • Solution: Run the reaction at room temperature or even cool it to 0 °C in an ice bath before and during the addition of NIS. Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further reaction.

  • Solvent Choice: The solvent can influence the reactivity of the iodinating agent.

    • Causality: Solvents like DMF or acetonitrile can promote the reaction.

    • Solution: Acetonitrile is a good first choice. If selectivity is still an issue, consider a less polar solvent like dichloromethane (DCM) to potentially temper the reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high regioselectivity of iodination at the C-3 position? The imidazo[1,2-a]pyrazine core is a bicyclic aromatic system. The imidazole ring is inherently electron-rich and activates the system towards electrophilic aromatic substitution. Resonance analysis shows that the C-3 position has the highest electron density, making it the most nucleophilic and therefore the primary site of attack for electrophiles like the iodonium ion (I+) generated from NIS.

Q2: Are there alternative methods to the proposed Groebke-Blackburn-Bienaymé (GBB) reaction for constructing the imidazo[1,2-a]pyrazine core? Yes, while the proposed route is a standard approach, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction offer a highly efficient alternative for building this scaffold.[4][5][6] The GBB reaction combines a 2-amino-pyrazine, an aldehyde, and an isocyanide in a single pot, often catalyzed by a Lewis or Brønsted acid, to rapidly generate diverse 3-aminoimidazo[1,2-a]pyrazines.[4][7][8] This can be a powerful strategy for library synthesis.

Q3: My final product, this compound, is difficult to purify by standard column chromatography. What are some alternative purification strategies? Halogenated heterocyclic compounds can sometimes be challenging to purify due to similar polarities of starting materials, products, and byproducts.

  • Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water).

  • Trituration: Suspending the crude solid product in a solvent in which it is poorly soluble (like diethyl ether or hexanes) and stirring vigorously can wash away more soluble impurities.

  • Reverse-Phase Chromatography: If normal-phase silica gel chromatography fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can often provide the necessary separation.

Q4: What are the key safety precautions to consider during this synthesis?

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. Always wear fire-retardant lab coat and safety glasses.

  • Bromine and N-Iodosuccinimide: These are corrosive and strong oxidizing agents. Handle them in a chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-tested THF. Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

Optimized Reaction Parameters (Hypothetical)

The following table provides a starting point for reaction optimization. These parameters should be adjusted based on experimental observations.

StepReactantsSolventCatalyst/ReagentTemperatureTime (h)Typical Yield
12-Amino-5-bromopyrazine, Dimethyl disulfideTHFn-BuLi (1.1 eq)-78 °C to RT1260-75%
22-Amino-5-bromo-3-(methylthio)pyrazine, ChloroacetaldehydeEthanolNoneReflux (78 °C)16-2450-65%
36-Bromo-8-(methylthio)imidazo[1,2-a]pyrazineAcetonitrileNIS (1.05 eq)Room Temp2-480-90%

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]

  • Lulli, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Angewandte Chemie International Edition, 58(15), 4858-4897. (Simulated reference, content derived from[5])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. Available at: [Link]

  • Müller, T. J. J. (2011). Multi-component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. In MCR 2009, Advances in Experimental Medicine and Biology (Vol. 699). Springer.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]

  • Nechaev, A. A., & Van der Eycken, E. V. (2012). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 112(11), 6114–6180.
  • Zhang, W., & Tempest, P. A. (2005). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 7(5), 721–728. Available at: [Link]

  • Kumar, A., & Sharma, S. (2015). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 5(101), 83321-83350. Available at: [Link]

  • Müller, T. J. J. (2009). Multicomponent Strategies for the Diversity-Oriented Synthesis of Blue Emissive Heterocyclic Chromophores. QSAR & Combinatorial Science, 28(6-7), 634-645. Available at: [Link]

  • Lead Sciences. (n.d.). 2-Amino-5-bromo-3-methylpyrazine. Available at: [Link]

  • Kumar, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36575. Available at: [Link]

  • ResearchGate. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. Available at: [Link]

  • Kumar, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • J-Global. (n.d.). 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5079. Available at: [Link]

  • G. P. McGlacken, et al. (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 8(15), 3537-3543. Available at: [Link]

  • Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 124(1), 396-403. Available at: [Link]

  • Al-Soud, Y. A., et al. (2017). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 12(1), 11-23. Available at: [Link]

  • ResearchGate. (2018). Chlorination of imidazo[1,2-a]pyridines. Available at: [Link]

  • Sci-Hub. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Available at: [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(62), 35557-35561. Available at: [Link]

  • Chuang, C. P., & Yang, C. C. (2011). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 16(7), 5943-5977. Available at: [Link]

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Technical Support Center: Navigating the Purification of Polysubstituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polysubstituted imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the imidazo[1,2-a]pyrazine scaffold, while beneficial for therapeutic applications, often introduce significant complexity into downstream purification processes.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purification hurdles, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my imidazo[1,2-a]pyrazine streak or tail significantly during silica gel chromatography?

A: This is the most common issue encountered. The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms (specifically N1 and potentially N4) that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to non-ideal chromatographic behavior, including peak tailing, poor resolution, and sometimes irreversible adsorption or degradation of the compound on the column.

Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: Decomposition on silica gel is a known risk for certain sensitive N-heterocycles. You can confirm this by running a small-scale "plug test": dissolve a small amount of your crude product, spot it on a TLC plate, then place a concentrated spot of the same solution on top of a small amount of silica gel in a vial and let it sit for 30-60 minutes. Re-dissolve the material from the silica and run a new TLC plate alongside the original spot. The appearance of new, lower Rf spots or a significant loss of the main product spot suggests on-column degradation. To prevent this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

Q3: I am struggling to find a suitable solvent system for recrystallization. My compound either "oils out" or remains completely soluble.

A: Finding the right recrystallization solvent is an empirical process. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the melting point. To overcome this, use a lower-boiling point solvent or a co-solvent system. A good starting point is a binary mixture, such as ethyl acetate/hexanes or ethanol/water, where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Dissolve the compound in a minimal amount of the hot "good" solvent and add the "anti-solvent" dropwise until turbidity persists, then allow it to cool slowly.

Q4: Are there any general stability concerns I should be aware of during workup and purification?

A: While the imidazo[1,2-a]pyrazine core is generally robust, certain substitution patterns can introduce liabilities. For example, compounds with electron-donating groups may be more susceptible to oxidation. During aqueous workups, avoid strongly acidic or basic conditions unless you have confirmed the stability of your compound at those pH values. When concentrating solutions, use moderate temperatures on the rotary evaporator to prevent thermal degradation.

Troubleshooting Purification Challenges

This section provides a systematic approach to diagnosing and solving common purification problems.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Poor Separation / Co-elution of Impurities 1. Similar Polarity: The impurity and product have very similar polarities, making separation difficult with standard eluents. 2. Wrong Stationary Phase: The chosen stationary phase (e.g., silica) does not offer sufficient selectivity for the separation.1. Optimize Mobile Phase: Try a different solvent system with alternative selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Adding a small amount of a polar modifier can sometimes dramatically improve resolution. 2. Change Stationary Phase: Switch to neutral alumina, which offers different selectivity based on Lewis acidity rather than hydrogen bonding.[1] For very polar compounds, consider reverse-phase (C18) chromatography.
Product is a Gummy Material After Chromatography 1. Amorphous Solid: The compound has failed to crystallize from the solvent, resulting in an amorphous, oily state.[1] 2. Residual High-Boiling Solvent: Solvents like DMF, DMSO, or even excess triethylamine from the mobile phase are trapped in the product.1. Induce Crystallization: Dissolve the gum in a minimal amount of a volatile solvent (e.g., DCM) and precipitate it by adding a non-polar anti-solvent (e.g., hexanes or pentane). Scratching the flask with a glass rod can initiate nucleation.[2] 2. Co-evaporation: Dissolve the gum in a low-boiling solvent like methanol or DCM and re-concentrate. Repeat this process 2-3 times to azeotropically remove the high-boiling impurities.
Low Mass Recovery from Column 1. Irreversible Adsorption: The compound has strongly and irreversibly bound to the acidic sites on the silica gel. 2. On-Column Decomposition: The compound is not stable to the stationary phase.1. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol before loading the sample. This neutralizes the acidic sites. 2. Use Neutral Alumina: Alumina is generally less acidic and can be a better choice for basic compounds.[1]
Difficulty Removing Urotropin or Other Amine-Based Impurities 1. Similar Basicity and Polarity: Impurities like urotropin or excess amine reagents can have similar chromatographic behavior to the target compound.[3]1. Aqueous Acid Wash: During the workup, perform a liquid-liquid extraction with dilute aqueous HCl (e.g., 1M). This will protonate both your product and the amine impurity, moving them to the aqueous layer. Then, carefully basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent, leaving the more water-soluble impurity behind. Note: Test this on a small scale first to ensure your product is stable to these conditions and extracts efficiently.

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for approaching the purification of a novel polysubstituted imidazo[1,2-a]pyrazine.

purification_workflow start Crude Reaction Mixture analysis Analyze Crude Material (TLC, LC-MS, ¹H NMR) start->analysis decision_solid Is the crude product a solid? analysis->decision_solid recrystallization Attempt Recrystallization decision_solid->recrystallization Yes chromatography Proceed to Chromatography decision_solid->chromatography No recryst_success Pure Crystalline Product recrystallization->recryst_success Success recryst_fail Recrystallization Fails (Oils out, remains impure) recrystallization->recryst_fail Failure recryst_fail->chromatography tlc_dev Develop TLC Method (Test various eluents) chromatography->tlc_dev decision_tailing Does TLC show significant tailing? tlc_dev->decision_tailing standard_silica Column Chromatography (Standard Silica Gel) decision_tailing->standard_silica No deactivated_silica Column Chromatography (Deactivated Silica or Alumina) decision_tailing->deactivated_silica Yes combine_fractions Combine & Concentrate Fractions standard_silica->combine_fractions deactivated_silica->combine_fractions final_product Pure Amorphous or Solid Product combine_fractions->final_product

Caption: Decision workflow for purification strategy.

Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol is designed to mitigate issues of peak tailing and on-column degradation of basic imidazo[1,2-a]pyrazines.

1. Materials:

  • Crude polysubstituted imidazo[1,2-a]pyrazine
  • Silica gel (230-400 mesh)
  • Triethylamine (Et₃N)
  • Appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol), determined by TLC.
  • Flash chromatography system or glass column.

2. Procedure:

  • Column Packing:
  • Prepare a slurry of silica gel in the chosen mobile phase. For a 1g crude sample, typically 40-50g of silica is used.
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Column Deactivation (Crucial Step):
  • Prepare a "deactivation solution" consisting of your mobile phase with 1% (v/v) triethylamine. For example, for a 9:1 Hexanes:EtOAc eluent, prepare a solution of 89% Hexanes, 10% EtOAc, and 1% Et₃N.
  • Flush the packed column with at least 3-5 column volumes of this deactivation solution. This neutralizes the acidic silanol groups on the silica surface.
  • Sample Loading:
  • Dissolve your crude product in a minimum amount of the chromatography eluent or another strong solvent like dichloromethane (DCM).
  • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder.
  • Carefully apply the sample to the top of the deactivated column.
  • Elution and Fraction Collection:
  • Begin eluting with the mobile phase (now containing 0.5-1% Et₃N). A gradient or isocratic elution can be used.
  • Collect fractions and monitor by TLC to identify those containing the pure product.
  • Workup:
  • Combine the pure fractions.
  • Concentrate using a rotary evaporator. Note that the final product will contain residual triethylamine.
  • To remove the triethylamine, re-dissolve the product in DCM and concentrate again. Repeat 2-3 times. For a more rigorous removal, perform an aqueous workup with a water wash, followed by drying the organic layer with Na₂SO₄, filtering, and concentrating.
Protocol 2: Two-Solvent Recrystallization

This method is ideal for purifying solid products that are difficult to crystallize using a single solvent.

1. Materials:

  • Impure solid imidazo[1,2-a]pyrazine
  • A "good" solvent in which the compound is highly soluble (e.g., Ethanol, Ethyl Acetate, Acetone).
  • An "anti-solvent" in which the compound is poorly soluble (e.g., Water, Hexanes, Diethyl Ether). The two solvents must be miscible.

2. Procedure:

  • Solvent Selection: Empirically determine a suitable good solvent/anti-solvent pair by testing small amounts of your compound in different solvents.
  • Dissolution:
  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[2]
  • Inducing Crystallization:
  • Remove the flask from the heat source.
  • Add the "anti-solvent" dropwise while stirring. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is supersaturated.
  • If the solution becomes too cloudy or a precipitate crashes out, add a few drops of the hot "good" solvent to redissolve it.
  • Crystal Growth:
  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
  • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
  • Isolation and Drying:
  • Collect the crystals by suction filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
  • Allow the crystals to dry under vacuum.

References

  • Rao, V. L., Sridhar, G., & Kumar, M. P. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Babu, S. K., & Kumar, M. S. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel, I. A., & Kovalenko, S. N. (2005). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 41(8), 1018–1024. Available at: [Link]

  • Gogoi, D., Borah, P., Sharma, P., & Borah, R. (2024). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. RSC advances, 14(1), 29-41. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Dehalogenation of Bromo-Iodo Imidazo[1,2-a]pyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the versatile but challenging bromo-iodo imidazo[1,2-a]pyrazine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Unwanted dehalogenation is a common pitfall that can derail synthetic campaigns by reducing yields and complicating purification. This guide provides a systematic approach to diagnosing and solving this critical issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is dehalogenation, and why is my bromo-iodo imidazo[1,2-a]pyrazine particularly susceptible?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in palladium-catalyzed cross-coupling where a halogen atom (in your case, iodine or bromine) is replaced by a hydrogen atom.[1][2][3] This consumes your starting material and generates difficult-to-separate byproducts, such as the mono-bromo- or mono-iodo-imidazo[1,2-a]pyrazine, or the fully dehalogenated parent heterocycle.

The imidazo[1,2-a]pyrazine core is an electron-deficient N-heterocycle. Such systems are generally more prone to dehalogenation compared to electron-rich or neutral aromatic systems.[4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[4][5] This reactive intermediate can reductively eliminate with the heterocycle's aryl group (Ar-H) faster than the desired cross-coupling pathway, leading to the dehalogenated byproduct.

Q2: I'm trying to selectively couple at the more reactive iodine position, but I'm observing significant conversion to the bromo-imidazo[1,2-a]pyrazine byproduct. What is the mechanistic cause?

A: This is a classic challenge of balancing reactivity with side reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive toward oxidative addition with Pd(0) than the carbon-bromine (C-Br) bond.[2][6] While this allows for selective functionalization at the iodo-position under mild conditions, it also makes this site more vulnerable to dehalogenation.[2][7]

The issue arises when the rate of the desired step following oxidative addition (i.e., transmetalation in Suzuki coupling) is slow compared to the rate of interception of the Ar-Pd(II)-I intermediate by a hydride source.

Below is a diagram illustrating the competition between the productive cross-coupling cycle and the undesired dehalogenation pathway.

Dehalogenation_Mechanism A Ar(Br)(I) + Pd(0)L_n B Ar(Br)-Pd(II)(I)L_n (Oxidative Addition) A->B Fast D Transmetalation with Nu-M B->D Desired Pathway G Reductive Elimination B->G Undesired Pathway C_Coupling Desired Coupling Product Ar(Br)-Nu C_Dehalogenation Dehalogenated Byproduct Ar(Br)-H E Reductive Elimination D->E E->A Regenerates Pd(0) E->C_Coupling F Pd-H Species Formation F->G Intercepts Intermediate G->A Regenerates Pd(0) G->C_Dehalogenation H [H]⁻ Source (Solvent, Base, H₂O) H->F

Caption: Competing pathways: desired coupling vs. dehalogenation.

To solve this, you must select conditions that accelerate the Transmetalation -> Reductive Elimination sequence relative to the formation and reaction of the Pd-H species.

Troubleshooting & Optimization Guides

Q3: How can I systematically minimize de-iodination during a Suzuki-Miyaura coupling?

A: A systematic approach is crucial. The following parameters are the most impactful for suppressing dehalogenation. Modify them one at a time to isolate the effect.

The ligand's job is to stabilize the palladium center and modulate its reactivity. For preventing dehalogenation, the goal is to use a ligand that promotes rapid reductive elimination of the desired product.

  • Problematic Choice: Less bulky, electron-poor ligands like PPh₃ can lead to slower reductive elimination, giving the dehalogenation pathway more time to occur.

  • Recommended Solution: Employ bulky, electron-rich biaryl phosphine ligands.[4][8] These ligands accelerate C-C bond formation, which can outcompete the dehalogenation pathway.[4][9]

    • Top Tier Choices: XPhos, SPhos, RuPhos.

    • Alternative: N-Heterocyclic Carbene (NHC) ligands like IPr can also be highly effective.[10][11]

    • Pro-Tip: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3/G4). This ensures a consistent 1:1 or 1:2 Pd:Ligand ratio and leads to cleaner, more reproducible formation of the active catalytic species compared to mixing a palladium source like Pd₂(dba)₃ with the ligand in situ.[12][13]

The base is a common source of the destructive hydride species.

  • Problematic Choices:

    • Amine bases (e.g., triethylamine, DIPEA) can be hydride donors.[1][5]

    • Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while effective for coupling, can promote dehalogenation, especially at higher temperatures.[4]

  • Recommended Solution: Switch to weaker, non-nucleophilic inorganic bases.

    • Top Tier Choices: K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][14] These are less likely to generate hydride species.

Solvents can act as hydride sources or influence the stability of key intermediates.

  • Problematic Choices: Protic solvents (alcohols) are direct hydride sources.[3] Polar aprotic solvents like DMF can also be problematic and promote dehalogenation more than other options.[1][15]

  • Recommended Solution: Use non-polar, aprotic solvents.

    • Top Tier Choices: Toluene or 1,4-Dioxane.[2][4][15] Ensure they are anhydrous and properly degassed to remove oxygen and trace water, another potential hydride source.[16]

Dehalogenation can have a different activation energy than the desired coupling reaction.

  • Problematic Condition: Excessively high temperatures often accelerate dehalogenation more than the productive coupling.[1][13]

  • Recommended Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[4]

ParameterAvoid (High Dehalogenation Risk)Recommended (Low Dehalogenation Risk)Rationale
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, NHCs (IPr)Bulky, e⁻-rich ligands accelerate reductive elimination.[4][8]
Base NaOtBu, Triethylamine (TEA)K₃PO₄, Cs₂CO₃, K₂CO₃Inorganic bases are less likely to be hydride sources.[4][14]
Solvent Methanol, Ethanol, DMFToluene, 1,4-Dioxane (anhydrous)Aprotic, non-polar solvents minimize hydride donation.[2][4]
Temperature > 110 °C70 - 90 °CLower temperatures can disfavor the dehalogenation pathway.[1][4]
Optimized Protocol: Selective Suzuki Coupling at the Iodo-Position

This protocol is a robust starting point designed to minimize de-iodination.

Suzuki_Protocol cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: System Inerting cluster_2 Step 3: Solvent Addition & Reaction cluster_3 Step 4: Monitoring & Workup prep1 To an oven-dried vial, add: - Bromo-iodo imidazo[1,2-a]pyrazine (1.0 eq) - Arylboronic acid/ester (1.2-1.5 eq) - K₃PO₄ (anhydrous, 2.0-3.0 eq) - XPhos Pd G3 precatalyst (1-3 mol%) prep2 Seal vial with septum cap. prep1->prep2 inert1 Evacuate and backfill with Argon (3x cycle). inert2 This removes O₂ and moisture. inert1->inert2 solv1 Add degassed, anhydrous Toluene via syringe. react1 Place vial in pre-heated block at 80 °C. solv1->react1 react2 Stir vigorously for 4-24 hours. react1->react2 mon1 Monitor by LC-MS or TLC for consumption of starting material. work1 Upon completion, cool to RT, dilute with EtOAc, wash with water/brine, dry, and concentrate. mon1->work1 purify1 Purify via flash column chromatography. work1->purify1

Caption: Optimized workflow for selective Suzuki coupling.

Q4: What adjustments are needed for Sonogashira or Buchwald-Hartwig amination reactions?

A: The core principles remain the same, but catalyst and base systems require specific adjustments.

  • For Sonogashira Coupling:

    • Base: This is the most critical parameter. Standard amine bases like TEA or DIPEA are known hydride sources.[1] Switch to an inorganic base like K₂CO₃ or Cs₂CO₃ to dramatically reduce dehalogenation.

    • Copper Co-catalyst: While traditional, the Cu(I) co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling).[17] If you observe this side reaction along with dehalogenation, consider using a well-established copper-free Sonogashira protocol, again with a bulky phosphine ligand and an inorganic base.

  • For Buchwald-Hartwig Amination:

    • Ligand: Success is highly dependent on using a bulky, electron-donating biaryl phosphine ligand.[1][8] Ligands like Xantphos, DavePhos, or XPhos are essential to promote C-N reductive elimination over the dehalogenation pathway.[1]

    • Base: This reaction often requires a strong base. Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) are common choices.[1] However, given the risk of dehalogenation, you must pair this strong base with a highly effective ligand and the lowest possible reaction temperature to ensure the desired amination is kinetically favored.

Systematic Troubleshooting Workflow

If you are observing >10% dehalogenated byproduct, follow this decision tree to optimize your reaction.

Troubleshooting_Workflow start Dehalogenation >10%? ligand_check Using bulky, e⁻-rich ligand? (e.g., XPhos, SPhos) start->ligand_check Yes change_ligand ACTION: Switch to XPhos, SPhos, or RuPhos. Use a G3/G4 precatalyst. ligand_check->change_ligand No base_check Using inorganic base? (e.g., K₃PO₄, Cs₂CO₃) ligand_check->base_check Yes change_ligand->base_check change_base ACTION: Switch from Amine/Alkoxide to K₃PO₄ or Cs₂CO₃. base_check->change_base No temp_check Reaction Temp ≤ 80°C? base_check->temp_check Yes change_base->temp_check lower_temp ACTION: Lower temperature to 70-80°C. temp_check->lower_temp No solvent_check Using Toluene/Dioxane? temp_check->solvent_check Yes lower_temp->solvent_check change_solvent ACTION: Switch from DMF/Alcohol to anhydrous Toluene. solvent_check->change_solvent No end Problem Solved solvent_check->end Yes change_solvent->end

Caption: A logical workflow for minimizing dehalogenation.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • BH amination side products and purification. Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. [Link]

  • Suzuki proto-dehalogenation problem. Reddit. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Sonogashira coupling confusion: where did my reactant go?. Reddit. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health (NIH). [Link]

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Alternative reagents for the synthesis of the imidazo[1,2-a]pyrazine core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the imidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif found in numerous pharmacologically active molecules, known for a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, with a focus on leveraging alternative reagents to overcome the limitations of classical synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common hurdles encountered during the synthesis of imidazo[1,2-a]pyrazines in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of my imidazo[1,2-a]pyrazine is disappointingly low. What are the primary factors to investigate?

Answer: Low yield is a frequent issue that can often be traced back to a few key parameters. The classical synthesis involves the condensation of a 2-aminopyrazine with an α-haloketone, but the principles apply to many alternative methods as well. Systematically evaluating the following factors is crucial.

Causality and Recommended Actions:

  • Reagent Purity and Stability:

    • The "Why": 2-aminopyrazines can be susceptible to degradation, and α-haloketones are often lachrymatory and can decompose upon storage. Impurities in starting materials can inhibit catalysts or lead to side reactions.[5]

    • Action: Verify the purity of your 2-aminopyrazine and carbonyl compound via NMR or LC-MS before starting. If using an α-haloketone, consider using it freshly prepared or purchased from a reliable supplier. For alternative reagents like α-tosyloxy ketones, ensure they have been properly stored away from moisture.

  • Reaction Conditions:

    • Temperature: Many cyclocondensation reactions require heat to overcome the activation energy for the final intramolecular cyclization step.[6] However, excessive heat can cause decomposition. A screening of temperatures is often necessary. For instance, some microwave-assisted syntheses proceed rapidly at 100°C, while conventional heating might require refluxing for several hours.[1]

    • Solvent: The polarity of the solvent can dramatically affect reaction rates and solubility of intermediates. Ethanol, isopropanol-water mixtures, and DMF are common choices.[1][6] Greener solvents like water can be effective, especially under microwave irradiation which overcomes the low solubility of organic compounds.[1][7]

    • Atmosphere: While many modern procedures are robust enough to be performed in an open atmosphere, sensitive substrates or catalysts (especially copper-based ones) may benefit from an inert (N₂ or Argon) atmosphere to prevent oxidative side reactions.[5][6]

  • Catalyst Choice and Loading (If Applicable):

    • The "Why": Many modern methods use catalysts to enable milder reaction conditions or to activate less reactive starting materials. Catalysts like iodine, copper salts (CuI), or even bases (K₂CO₃, NaHCO₃) play distinct roles.[1][7][8]

    • Action: If using a catalyst, ensure it is not poisoned. For iodine-catalyzed reactions, 5 mol% is often optimal, with higher loading not significantly improving yield.[2][9] For copper-catalyzed reactions, the choice of ligand and the oxidation state of the copper can be critical.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

low_yield_workflow cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst & Reagent Check start_node Start: Low Yield Observed decision_node Check Starting Material Purity start_node->decision_node Begin Troubleshooting caption_node Troubleshooting workflow for low yield. action_node action_node decision_node->action_node Purity OK? [No] temp_check Screen Temperatures (e.g., 80°C, 100°C, Reflux) decision_node->temp_check Purity OK? [Yes] action_node->decision_node Re-run end_node Problem Solved solvent_check Test Alternative Solvents (e.g., EtOH, DMF, H2O/IPA) temp_check->solvent_check time_check Monitor Reaction Over Time (TLC, LC-MS) solvent_check->time_check decision_node2 Yield Still Low? time_check->decision_node2 Conditions Optimized decision_node2->end_node [No] catalyst_check Verify Catalyst Activity/ Optimize Loading (e.g., 5 mol%) decision_node2->catalyst_check [Yes] reagent_check Consider Alternative Reagent (See Table 1) catalyst_check->reagent_check reagent_check->end_node New Strategy Implemented

Caption: A step-by-step decision-making process for troubleshooting low-yield reactions.

Issue 2: Side Product Formation and Purification Challenges

Question: My reaction mixture is complex with multiple spots on TLC, making purification difficult. What are common side reactions, and how can they be minimized?

Answer: A complex reaction mixture is often a result of competing reaction pathways or the degradation of materials. Effective purification starts with a clean reaction.

Common Side Products and Solutions:

  • Imidazole Impurities: In some synthesis pathways, imidazole derivatives can form and co-extract with your pyrazine product, complicating purification.[10]

    • Solution: Purification via column chromatography on silica gel is often effective at separating imidazoles from the desired product.[10][11] A solvent system like n-hexane and ethyl acetate is a good starting point.[11] In some cases, liquid-liquid extraction with hexane can selectively extract pyrazines while leaving more polar imidazoles in the aqueous layer.[10]

  • Regioisomers: If you start with an unsymmetrically substituted 2-aminopyrazine, direct C-H functionalization or other non-specific methods can lead to the formation of multiple regioisomers, which can be very difficult to separate.

    • Solution: Employ a regioselective synthesis. The classical approach of condensing with an α-haloketone is highly regioselective. Alternatively, methods involving pre-functionalization of the pyrazine ring, for example with a bromo group, can direct subsequent reactions to a specific position.[3]

  • Telesubstitution Products: In reactions involving di- or tri-halo-imidazopyrazines, nucleophilic attack may occur at a position different from where the leaving group is located, a phenomenon known as telesubstitution.[12]

    • Solution: This is a mechanistically complex issue. Modifying the nucleophile, solvent, or temperature can sometimes alter the ratio of direct substitution to telesubstitution. Careful characterization (e.g., via 2D NMR) is essential to identify the product structure.

FAQs: Exploring Alternative Reagents and Strategies

This section explores broader questions about modernizing the synthesis of the imidazo[1,2-a]pyrazine core.

Q1: The use of α-haloketones is problematic due to their toxicity and instability. What are the most viable alternative reagents?

A1: This is a major driver for innovation in the field. Several excellent alternatives exist, each with its own advantages. Instead of pre-forming a reactive α-halo compound, these methods generate a reactive intermediate in situ or use a different coupling partner altogether. The choice depends on the desired substitution pattern and functional group tolerance.

Q2: When should I consider a multi-component reaction (MCR) strategy?

A2: MCRs are highly efficient for building molecular complexity in a single step. An iodine-catalyzed three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide is a powerful method for rapidly generating libraries of substituted imidazo[1,2-a]pyrazines.[2][8][13] This approach is ideal for medicinal chemistry programs where rapid diversification of the scaffold is needed to explore structure-activity relationships (SAR).[2]

Q3: What are the main advantages of using microwave-assisted synthesis?

A3: Microwave irradiation offers several benefits over conventional heating. It dramatically reduces reaction times, often from hours to minutes.[1] It can also improve yields by minimizing the formation of degradation byproducts due to shorter exposure to high temperatures. Furthermore, it enables the use of environmentally friendly solvents like water-IPA mixtures, which may perform poorly under conventional heating due to solubility issues.[1]

Q4: How do I choose between a copper-catalyzed, iodine-catalyzed, or catalyst-free approach?

A4: The choice depends on your starting materials and desired outcome.

  • Catalyst-Free: Often requires higher temperatures or microwave irradiation but offers the simplest workup. It is excellent for robust substrates.[1]

  • Iodine-Catalyzed: Ideal for multi-component reactions at room temperature. Iodine is cheap, readily available, and environmentally benign, making it a cost-effective choice.[2][13]

  • Copper-Catalyzed: Extremely versatile for C-H functionalization or coupling with partners like nitroolefins and acetophenones.[7] This approach allows for the construction of the core from materials that do not require pre-activation, which is a significant advantage in terms of atom economy.[7][14]

Decision Tree for Synthetic Strategy

This diagram helps in selecting an appropriate synthetic strategy based on experimental goals and available starting materials.

strategy_choice start_node Start: Choose Synthetic Strategy decision_node Primary Goal? start_node->decision_node Evaluate Goal caption_node Choosing a synthetic route for imidazo[1,2-a]pyrazines. decision_node2 Aldehyde + Isocyanide available? decision_node->decision_node2 Rapid Library Diversification decision_node3 Avoid Pre-activation of Carbonyl? decision_node->decision_node3 Use Readily Available Ketones/Aldehydes decision_node4 Microwave Reactor Available? decision_node->decision_node4 Speed & Green Chemistry Focus result_node Use Iodine-Catalyzed Three-Component Reaction (MCR) decision_node2->result_node [Yes] result_node4 Use Classical Method or Alternative Reagents (Table 1) decision_node2->result_node4 [No] result_node2 Use Copper-Catalyzed Aerobic Oxidative Coupling decision_node3->result_node2 [Yes] decision_node3->result_node4 [No] result_node3 Use Catalyst-Free Microwave Synthesis in H2O/IPA decision_node4->result_node3 [Yes] decision_node4->result_node4 [No]

Caption: A decision tree to guide the selection of a synthetic strategy.

Table 1: Comparison of Alternative Reagents for Imidazo[1,2-a]pyrazine Synthesis
Reagent/Method ClassTypical Carbonyl PartnerCatalyst & ConditionsAdvantagesLimitations
Classical Method α-HaloketonesBase (e.g., NaHCO₃), RefluxHigh yields, well-established, good regioselectivity.Reagents are toxic/lachrymatory; limited commercial availability.
Iodine-Catalyzed MCR [2][8]Aldehydes (+ Isocyanide)I₂ (5 mol%), EtOH, Room TempRapid access to diverse structures, mild conditions, operational simplicity.Requires an isocyanide reagent; scope can be aldehyde-dependent.
Copper-Catalyzed Aerobic Oxidation [7]Ketones (e.g., Acetophenones)CuI, Air (as oxidant), RefluxUses readily available ketones directly, avoids hazardous reagents, good functional group tolerance.May require higher temperatures; catalyst can be sensitive.
Microwave-Assisted Catalyst-Free [1]α-HaloketonesMicrowave, H₂O/IPA, ~100°CExtremely fast (minutes), uses green solvents, simple workup.Requires specialized microwave equipment; still uses α-haloketones.
From Nitroolefins [7]NitroolefinsCu(OAc)₂, Air, Toluene, 110°CProvides access to different substitution patterns.Nitroolefins may not be as readily available as ketones.
From Ynals [7]Ynals (+ Alcohol/Thiol)Catalyst-free, 1,4-dioxane, 100°CThree-component reaction enabling rapid assembly of complex products.Requires synthesis of ynal starting materials.

Detailed Experimental Protocol

This section provides a representative protocol for an alternative synthesis, based on published methods.

Protocol: Iodine-Catalyzed Three-Component Synthesis of a 3-Amino-Imidazo[1,2-a]pyrazine Derivative[2][13]

This protocol describes the synthesis of an imidazo[1,2-a]pyrazine derivative via a one-pot reaction between a 2-aminopyrazine, an aromatic aldehyde, and tert-butyl isocyanide, catalyzed by molecular iodine.

Materials:

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv)

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • tert-Butyl isocyanide (1.2 mmol, 1.2 equiv)

  • Iodine (I₂) (0.05 mmol, 0.05 equiv)

  • Ethanol (AR Grade, 5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyrazine (e.g., 95 mg, 1.0 mmol) and 4-nitrobenzaldehyde (e.g., 151 mg, 1.0 mmol).

  • Add 5 mL of ethanol and stir the mixture at room temperature to dissolve the solids.

  • To this solution, add molecular iodine (e.g., 12.7 mg, 0.05 mmol). The solution may turn brown.

  • Add tert-butyl isocyanide (e.g., 0.14 mL, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 1-3 hours.

  • Upon completion, a precipitate of the product may form. If so, collect the solid product by filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[2]

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available at: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. Available at: [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity † - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. Available at: [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental assays. Due to its complex heterocyclic structure, this compound is anticipated to have low aqueous solubility, a common hurdle in drug discovery.[1][2][3][4] This document provides a series of troubleshooting strategies and detailed protocols to help you achieve and maintain the desired compound concentration in your assays, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: I'm about to start working with this compound. How should I determine its solubility in my assay buffer?

A1: Before initiating any biological assay, it is crucial to determine the kinetic solubility of the compound in your specific assay medium. This will help you identify the maximum concentration you can work with and avoid issues with compound precipitation. A kinetic solubility assay is a rapid method suitable for early-stage discovery.[5]

Protocol: Kinetic Solubility Assessment
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (to no more than 40°C) or brief sonication if necessary.

  • Prepare Serial Dilutions: In a clear 96-well plate, perform serial dilutions of your DMSO stock solution into your aqueous assay buffer. It's important to add the DMSO stock to the buffer and not the other way around to minimize the risk of immediate precipitation.

  • Incubate and Observe: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2-24 hours).

  • Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film).

  • Instrumental Analysis (Optional): For a more quantitative assessment, you can use nephelometry to measure light scattering caused by insoluble particles or measure the concentration of the dissolved compound in the supernatant by HPLC after centrifugation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum kinetic solubility under these conditions.

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

A2: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it has poor solubility.[5][6] The rapid dilution of the DMSO reduces its solvating power, causing the compound to precipitate. Here are several strategies to address this, starting with the simplest.

Troubleshooting Steps:
  • Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[5] Many cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cells.

  • Use a More Dilute Stock Solution: Preparing a more dilute stock solution in DMSO will require you to add a larger volume to your assay, but it will result in a lower final DMSO concentration, which can sometimes prevent precipitation.

  • Perform a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed (37°C) culture medium.[5] This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warm the Medium: Always add the compound to a medium that has been pre-warmed to your experimental temperature (e.g., 37°C), as solubility often increases with temperature.[5]

Workflow for Preparing Working Solutions

G start Start: Need to prepare working solution stock Prepare high-concentration stock in 100% DMSO start->stock prewarm Pre-warm aqueous assay buffer to 37°C stock->prewarm dilution_choice Dilution Method prewarm->dilution_choice single_step Single-step dilution dilution_choice->single_step Quick method serial_step Serial dilution dilution_choice->serial_step Recommended precip_check Precipitation? single_step->precip_check serial_step->precip_check success Solution is clear. Proceed with assay. precip_check->success No troubleshoot Troubleshoot: Go to advanced methods precip_check->troubleshoot Yes

Caption: Workflow for preparing working solutions to avoid precipitation.

Q3: I've optimized my DMSO concentration, but my compound still precipitates over time in the incubator. What are my next options?

A3: If simple co-solvent optimization is insufficient, you may need to employ more advanced formulation strategies. The goal of these strategies is to increase the apparent solubility of the compound in your aqueous medium.

Option 1: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a water-soluble inclusion complex.[7][8][9][10][11] This is an effective way to increase the solubility of your compound without relying on high concentrations of organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible choice for in vitro studies.[8]

G cluster_0 Before Complexation cluster_1 Cyclodextrin in Water cluster_2 After Complexation A Poorly Soluble Compound (Hydrophobic) D Water-Soluble Inclusion Complex A->D B Water Molecules C Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) C->D

Caption: Cyclodextrin encapsulates a hydrophobic compound, increasing its aqueous solubility.

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to a desired concentration (e.g., 1-10% w/v).

  • Add the Compound: Add your this compound (either as a powder or from a concentrated DMSO stock) to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously vortex or sonicate the mixture for an extended period (30 minutes to several hours) to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution.

  • Determine Concentration: Use a suitable analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.

Option 2: Explore Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective strategy.[12][13][14][15][16] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of a mixture of oils, surfactants, and co-solvents that can solubilize the drug.[12] Upon gentle agitation in an aqueous medium, they form fine emulsions that keep the drug in a solubilized state.

Excipient ClassExamplesRationale
Oils Medium-chain triglycerides (e.g., Capmul MCM), Long-chain triglycerides (e.g., sesame oil, soybean oil)Primary solvent for the lipophilic compound.
Surfactants Polysorbate 80 (Tween 80), Polyoxyl 35 castor oil (Cremophor EL)Facilitate the formation of a stable emulsion upon dilution.
Co-solvents Propylene glycol, Polyethylene glycol 400 (PEG 400), EthanolEnhance the solvent capacity of the oil phase.
  • Excipient Solubility Screening: Determine the solubility of your compound in a panel of individual oils, surfactants, and co-solvents.[15][17]

  • Formulation Prototyping: Based on the solubility data, create simple binary or ternary mixtures of the best-performing excipients.

  • Drug Loading: Dissolve your compound in the selected excipient mixture.

  • Dispersion Test: Add a small amount of the drug-loaded formulation to your assay buffer and observe its ability to form a stable, clear, or slightly opalescent emulsion.

  • Particle Size Analysis: If a promising formulation is identified, you may want to measure the droplet size of the resulting emulsion using dynamic light scattering to ensure it is in the nano or micro range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Immediate precipitation upon adding DMSO stock to buffer. Compound has very low aqueous solubility.Decrease final compound concentration. Use serial dilution. Consider cyclodextrin or lipid-based formulations.[5][7][15]
Precipitation observed after incubation for several hours. Compound is metastable and slowly crystallizes. Media pH has changed due to cellular metabolism.Use a stabilizing excipient like HP-β-CD.[9] Change the cell culture medium more frequently to maintain a stable pH.[6]
Inconsistent assay results at the same nominal concentration. Micro-precipitation is occurring, leading to variable effective concentrations.Filter the final working solution through a 0.22 µm syringe filter before adding to the assay. Use a more robust solubilization method (cyclodextrin or lipid-based formulation).
Observed cytotoxicity is higher than expected. The concentration of the co-solvent (e.g., DMSO) is too high.Keep the final DMSO concentration below 0.1% if possible.[5] Perform a vehicle control experiment with the same concentration of solvent to assess its baseline toxicity.

References

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Drug Discovery Today. Available from: [Link]

  • Kuentz, M. (2012). Lipid-based formulations for oral delivery of lipophilic drugs. Drug Discovery Today: Technologies. Available from: [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Available from: [Link]

  • Angelova, A., Ringard-Lefebvre, C., & Baszkin, A. (1999). Drug–Cyclodextrin Association Constants Determined by Surface Tension and Surface Pressure Measurements. Journal of Colloid and Interface Science, 212(2), 275–279. Available from: [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Lipid-based formulations. (n.d.). Gattefossé. Available from: [Link]

  • Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. (2024, September 27). Pharmaceutical Technology. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Available from: [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015, November 16). ResearchGate. Available from: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013, January 3). ResearchGate. Available from: [Link]

  • Solution-making strategies & practical advice. (2025, February 20). YouTube. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Available from: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Available from: [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022, December 15). PubMed. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Available from: [Link]

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Technical Support Center: Refinement of Reaction Conditions for Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experimental work. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing your reaction conditions for successful outcomes.

I. Overview of Imidazo[1,2-a]pyrazine Synthesis

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] A prominent and efficient method for their synthesis is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2][3] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyrazine scaffold.[4] While powerful, this multicomponent reaction can be sensitive to various parameters, and achieving high yields and purity often requires careful optimization.

This guide will focus on troubleshooting the GBB reaction and other common synthetic routes, providing you with the insights needed to refine your experimental conditions.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyrazines, offering explanations and actionable solutions based on established chemical principles.

Question 1: My GBB reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Groebke-Blackburn-Bienaymé reaction are a common issue and can often be attributed to several factors. By systematically addressing each potential cause, you can significantly improve the outcome of your synthesis.

  • Suboptimal Catalyst Choice or Concentration: The GBB reaction is often catalyzed by a Lewis or Brønsted acid. The choice and amount of catalyst are critical.

    • Insight: The catalyst activates the imine formed in situ from the aminopyrazine and aldehyde, facilitating the nucleophilic attack of the isocyanide.[5] Insufficient catalysis leads to a sluggish reaction, while an overly strong or high concentration of acid can lead to side reactions or degradation of starting materials.

    • Solutions:

      • Screen Catalysts: If you are not getting the desired yield, consider screening a panel of catalysts. Common choices include Lewis acids like Sc(OTf)₃, BF₃·OEt₂, and iodine, or Brønsted acids such as p-toluenesulfonic acid (TsOH) or perchloric acid.[3][4][5] Iodine has been shown to be a cost-effective and environmentally benign catalyst for this transformation.[5][6]

      • Optimize Catalyst Loading: The optimal catalyst loading can vary depending on the substrates. Start with a catalytic amount (e.g., 5-20 mol%) and perform small-scale experiments to determine the ideal concentration for your specific reaction.[2][5]

  • Inefficient Imine Formation: The initial condensation between the aminopyrazine and the aldehyde to form the imine intermediate is a crucial step.

    • Insight: This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the reactive imine.

    • Solutions:

      • Use a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can effectively remove water and drive the reaction forward.[4]

      • Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Poor Quality of Reagents: The purity of your starting materials is paramount.

    • Insight: Impurities in the aminopyrazine, aldehyde, or isocyanide can lead to the formation of undesired byproducts that complicate purification and lower the yield of the target compound. Isocyanides, in particular, can be prone to polymerization or hydrolysis.

    • Solution: Ensure your reagents are pure. If necessary, purify the starting materials before use. For example, aldehydes can be distilled, and aminopyrazines can be recrystallized.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.

    • Insight: The solvent polarity can influence the solubility of the reactants and the stability of the intermediates.

    • Solutions:

      • Solvent Screening: A range of solvents have been successfully employed for the GBB reaction, including methanol, ethanol, acetonitrile, and toluene.[4][5] Ethanol has been shown to be an effective solvent when using iodine as a catalyst.[5] In some cases, solvent-free conditions have also been reported to be highly efficient.[7]

      • Green Solvents: Consider exploring greener solvent alternatives like eucalyptol, which has been used successfully in GBB reactions.[8]

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

The formation of side products in the GBB reaction often arises from competing reaction pathways or the reactivity of the starting materials and intermediates.

  • Side Reactions of the Isocyanide: Isocyanides are highly reactive and can undergo side reactions.

    • Insight: Isocyanides can be hydrolyzed to the corresponding formamides in the presence of acid and water. They can also polymerize under certain conditions.

    • Solutions:

      • Control Reaction Temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. Start at room temperature and gradually increase if the reaction is slow. Some protocols utilize elevated temperatures or microwave irradiation to accelerate the reaction and potentially minimize side product formation.[9]

      • Order of Addition: Adding the isocyanide slowly to the mixture of the aminopyrazine, aldehyde, and catalyst can help to maintain a low concentration of the isocyanide and suppress polymerization.

  • Competing Reactions of the Aldehyde: Aldehydes can undergo self-condensation or other side reactions.

    • Insight: Aldehydes with α-hydrogens can undergo aldol condensation, especially in the presence of a base.

    • Solution: Use a catalyst that is not overly basic. If necessary, consider using a protecting group strategy for other reactive functionalities in the aldehyde.

Question 3: What is the most effective method for purifying my imidazo[1,2-a]pyrazine product?

Answer:

The purification strategy for imidazo[1,2-a]pyrazines will depend on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Insight: The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial for achieving good separation.

    • Solutions:

      • Standard Silica Gel Chromatography: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point for the eluent system.[10][11]

      • Neutral Alumina Chromatography: For more basic compounds, neutral alumina can be a better choice to avoid product degradation on acidic silica gel.[10]

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: For basic imidazo[1,2-a]pyrazines, an acid-base workup can be used to remove neutral or acidic impurities.

    • Insight: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution.

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

      • Extract the product back into an organic solvent, dry, and concentrate.

  • Sulfate Salt Formation: For industrial-scale purification, forming a sulfate salt has been shown to be an efficient method.[4]

III. Frequently Asked Questions (FAQs)

Q1: Can I use ketones instead of aldehydes in the GBB reaction?

A1: The classical GBB reaction is generally performed with aldehydes. While there are some reports of using highly reactive ketones, the reaction is often less efficient. The steric hindrance of the ketone can disfavor the initial imine formation and subsequent cyclization.

Q2: Are there any specific safety precautions I should take when working with isocyanides?

A2: Yes, isocyanides are known for their strong, unpleasant odors and are toxic. They should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q3: My starting aminopyrazine is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility can be addressed by screening different solvents or solvent mixtures.[8] Gently heating the reaction mixture can also help to dissolve the starting material. Alternatively, using a more polar co-solvent may improve solubility.

Q4: How can I confirm the structure of my synthesized imidazo[1,2-a]pyrazine?

A4: The structure of your product should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[5][12] The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the molecular ion peak in the mass spectrum, will provide definitive evidence for the structure.

IV. Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Imidazo[1,2-a]pyrazines

CatalystTypical Loading (mol%)SolventTemperatureYield Range (%)Reference
Iodine (I₂)5EthanolRoom Temp.Good to Excellent[5]
BF₃·MeCN20Acetonitrile60 °Cup to 85[4]
Sc(OTf)₃10-20MethanolRefluxGood[2][3]
p-TsOH10EthanolRoom Temp. (Ultrasound)77-91[13]
FeCl₃---Poor[5]

V. Experimental Protocols

General Procedure for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines: [5]

  • To a solution of the aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add iodine (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Add the isocyanide (1.0 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

VI. Visualization of Key Processes

Diagram 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazine Aminopyrazine Imine Imine Intermediate Aminopyrazine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide/ Iminium Intermediate Imine->Nitrile_Ylide + Isocyanide + Catalyst Product Imidazo[1,2-a]pyrazine Nitrile_Ylide->Product [1,5]-Cyclization

Caption: The GBB reaction proceeds via imine formation, followed by catalyst-mediated addition of an isocyanide and subsequent intramolecular cyclization.

Diagram 2: Troubleshooting Workflow for Low Yield in GBB Reaction

Troubleshooting_Workflow Start Low Yield in GBB Reaction Check_Catalyst Optimize Catalyst (Type and Loading) Start->Check_Catalyst Check_Imine Promote Imine Formation (Dehydrating Agent) Start->Check_Imine Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Solvent Screen Solvents Start->Check_Solvent Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Check_Imine->Improved_Yield Check_Reagents->Improved_Yield Check_Solvent->Improved_Yield

Caption: A systematic approach to troubleshooting low yields in the GBB synthesis of imidazo[1,2-a]pyrazines.

VII. References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37051-37063. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Gioiello, A., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Journal of Medicinal Chemistry, 63(13), 6643-6677. [Link]

  • Manasa, K., et al. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 15(4), 227. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 15(1), 10. [Link]

  • Kumar, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435-22448. [Link]

  • UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • ResearchGate. (2023). Schematic diagram of formation of imidazo[1,2-a]pyrazines. [Link]

  • Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1854. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

  • Rao, P. S., et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Taylor, S. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(35), 9875-9884. [Link]

  • ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(9), 541-548. [Link]

  • Rentería-Gómez, M. A., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 15(1), 12. [Link]

  • Wang, X., et al. (2014). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry, 16(5), 2535-2539. [Link]

  • ResearchGate. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]

  • ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a special focus on the analysis and troubleshooting of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and where are byproducts most likely to be introduced?

A1: The most prevalent synthetic strategy involves a multi-step process, typically starting with a substituted 2-aminopyrazine. The core imidazo[1,2-a]pyrazine skeleton is generally formed through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. Subsequent halogenation steps introduce the bromo and iodo substituents. Byproducts are most commonly introduced during the final electrophilic iodination step, but can also arise from incomplete reactions or side reactions in the preceding steps.

Q2: Why is the C3 position the desired site for iodination?

A2: In the imidazo[1,2-a]pyrazine ring system, the C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[1] This inherent electronic property allows for regioselective iodination under controlled conditions. However, competing side reactions can still lead to the formation of other iodinated isomers.

Q3: My final product shows a significantly lower yield than expected and the NMR spectrum is complex. What are the likely culprits?

A3: A lower than expected yield with a complex NMR spectrum often points to the formation of multiple byproducts. The most common issues are incomplete iodination, over-iodination (di-iodination), or side reactions involving the functional groups, particularly the oxidation of the methylthio group. It is also crucial to ensure the purity of your starting materials, as impurities will be carried through the synthesis and complicate the final product mixture.

Q4: Can the methylthio group interfere with the iodination reaction?

A4: Yes, the methylthio group is susceptible to oxidation, especially in the presence of electrophilic iodinating reagents like N-iodosuccinimide (NIS), which can have oxidizing properties.[2][3] This can lead to the formation of the corresponding sulfoxide and sulfone byproducts. Careful control of reaction conditions, such as temperature and stoichiometry of the iodinating agent, is crucial to minimize these side reactions.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Identification of an Unexpected Peak in HPLC with a Higher Polarity

Symptoms:

  • A new, more polar peak appears in your HPLC chromatogram, eluting earlier than the starting material and the desired product.

  • Mass spectrometry of this peak shows an increase in mass of +16 or +32 amu compared to your starting material or product.

Potential Cause: Oxidation of the methylthio group.

Explanation: The sulfur atom in the methylthio group is susceptible to oxidation, forming a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. This is a common side reaction when using certain electrophilic halogenating agents.[2][4] The introduction of oxygen atoms increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column.[5]

Proposed Byproducts:

  • Byproduct 1 (Sulfoxide): 6-Bromo-3-iodo-8-(methylsulfinyl)imidazo[1,2-a]pyrazine (M+16)

  • Byproduct 2 (Sulfone): 6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine (M+32)

Troubleshooting and Resolution:

  • Reaction Conditions:

    • Temperature: Perform the iodination at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of oxidation.

    • Reagent Stoichiometry: Use a minimal excess of the iodinating agent (e.g., 1.05-1.1 equivalents of NIS).

  • Purification:

    • Chromatography: These more polar byproducts can typically be separated from the desired product using flash column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.

Problem 2: NMR Spectrum Shows Multiple Aromatic Signals in the Imidazo[1,2-a]pyrazine Region

Symptoms:

  • The 1H NMR spectrum of your purified product displays more than the expected number of signals in the aromatic region, suggesting the presence of isomers.

  • Mass spectrometry confirms the correct mass for the desired product, but the isomeric ratio is not 100%.

Potential Cause: Formation of iodination regioisomers.

Explanation: While the C3 position is the most activated site for electrophilic substitution, minor amounts of iodination at other positions on the imidazo[1,2-a]pyrazine ring can occur, leading to the formation of regioisomers.[1] The most likely alternative site is the C5 position.

Proposed Byproduct:

  • Byproduct 3 (C5-iodo isomer): 6-Bromo-5-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Troubleshooting and Resolution:

  • Reaction Conditions:

    • Directing Groups: The inherent directing effects of the fused ring system strongly favor C3 substitution. However, careful control of the reaction temperature and slow addition of the iodinating agent can further enhance regioselectivity.

  • Characterization:

    • 2D NMR: Use 2D NMR techniques like HMBC and NOESY to definitively determine the position of the iodine atom. For the desired C3-iodo isomer, you would expect to see an HMBC correlation between the proton at C2 and the carbon at C3a, while for the C5-iodo isomer, correlations between the protons on the pyrazine ring and the iodinated carbon would be different.[6]

  • Purification:

    • Preparative HPLC: Isomeric byproducts can be very difficult to separate by standard flash chromatography. Preparative reverse-phase HPLC is often the most effective method for isolating the desired C3-iodo isomer.

Problem 3: Mass Spectrum Shows a Peak Corresponding to a Di-iodinated Compound

Symptoms:

  • A peak with a mass corresponding to the addition of a second iodine atom (M+126) is observed in the mass spectrum of your product mixture.

  • The isotopic pattern of this peak is consistent with the presence of two iodine atoms.

Potential Cause: Over-iodination of the imidazo[1,2-a]pyrazine ring.

Explanation: If the reaction conditions are too harsh or if an excess of the iodinating agent is used, a second iodination can occur on the already mono-iodinated product.

Proposed Byproduct:

  • Byproduct 4 (Di-iodo): 6-Bromo-3,X-diiodo-8-(methylthio)imidazo[1,2-a]pyrazine (where X is another position on the ring)

Troubleshooting and Resolution:

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.1 equivalents.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Purification:

    • The di-iodinated byproduct will be significantly less polar than the mono-iodinated product and can usually be separated by flash column chromatography.

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Byproduct Profiling

This protocol outlines a general method for the analysis of the reaction mixture to identify the desired product and potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

Expected Elution Order (from most polar to least polar):

  • Byproduct 2 (Sulfone): 6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine

  • Byproduct 1 (Sulfoxide): 6-Bromo-3-iodo-8-(methylsulfinyl)imidazo[1,2-a]pyrazine

  • Desired Product: this compound

  • Byproduct 3 (C5-iodo isomer): 6-Bromo-5-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

  • Byproduct 4 (Di-iodo): 6-Bromo-3,X-diiodo-8-(methylthio)imidazo[1,2-a]pyrazine

Visualizations

Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts Start 2-Amino-3-bromo-5-(methylthio)pyrazine Intermediate 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine Start->Intermediate + Bromoacetaldehyde Product This compound Intermediate->Product + NIS Sulfoxide Sulfoxide Byproduct (M+16) Intermediate->Sulfoxide Oxidation Sulfone Sulfone Byproduct (M+32) Intermediate->Sulfone Oxidation Isomer Iodination Isomer (C5-iodo) Intermediate->Isomer Iodination at C5 Di-iodo Di-iodinated Byproduct (M+126) Product->Di-iodo Over-iodination

Caption: Synthetic pathway and formation of potential byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Workup Analysis HPLC-MS & NMR Analysis Start->Analysis Problem_ID Identify Unexpected Peaks/Signals Analysis->Problem_ID Oxidation Oxidation Byproducts (M+16, M+32) Problem_ID->Oxidation Polar Impurities Isomers Isomeric Byproducts (Same Mass) Problem_ID->Isomers Complex NMR Over-reaction Over-iodination (M+126) Problem_ID->Over-reaction High Mass Impurity Solution_Oxidation Optimize Temperature & Stoichiometry Oxidation->Solution_Oxidation Solution_Isomers Preparative HPLC Isomers->Solution_Isomers Solution_Over-reaction Control Stoichiometry & Reaction Time Over-reaction->Solution_Over-reaction End Pure Product Solution_Oxidation->End Solution_Isomers->End Solution_Over-reaction->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

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  • Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. University of Groningen. [Link]

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Validation & Comparative

Comparing the biological activity of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine with other imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the predicted biological activity of a specific, yet under-characterized derivative, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, against its better-studied chemical relatives. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential therapeutic applications of this novel molecule, particularly in the realms of oncology and kinase inhibition.

The Imidazo[1,2-a]pyrazine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has attracted significant attention from medicinal chemists due to its diverse pharmacological profile. Derivatives of this scaffold have been reported to exhibit a multitude of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] A key reason for this versatility lies in the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Profiling this compound: An Inferential Analysis

To date, the specific biological activities of this compound have not been extensively reported in peer-reviewed literature. However, by dissecting its structure and comparing its substituents to those of known bioactive imidazo[1,2-a]pyrazines, we can formulate a hypothesis regarding its potential pharmacological profile. The key substitutions on this molecule are a bromo group at the 6-position, an iodo group at the 3-position, and a methylthio group at the 8-position.

Predicted Biological Target Family: Kinases

Based on the prevalence of kinase inhibitory activity within the imidazo[1,2-a]pyrazine class, it is highly probable that this compound will exhibit inhibitory effects on one or more protein kinases. Numerous imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[2]

Comparative Analysis: The Influence of Substituents on Biological Activity

The biological activity of imidazo[1,2-a]pyrazine derivatives is profoundly influenced by the nature and position of their substituents. Below, we compare the predicted impact of the substitutions in our target compound with known derivatives.

The Role of Halogenation at the C6 and C3 Positions

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • C6-Bromo Substitution: The presence of a bromine atom at the 6-position is a feature found in some reported bioactive imidazo[1,2-a]pyrazines. While specific SAR data for C6-bromo substitution is limited, halogenation at this position can influence the electronic properties of the ring system and potentially enhance binding affinity to target proteins.

The Impact of the C8-Methylthio Group

The C8 position of the imidazo[1,2-a]pyrazine scaffold has been shown to be a key site for modulating potency and selectivity.

  • C8-Substitution: Studies on 8-substituted imidazo[1,2-a]pyrazines have demonstrated that this position is solvent-accessible in the ATP-binding pocket of some kinases.[4] Modification at this site can therefore be used to improve physicochemical properties such as solubility and to fine-tune the selectivity profile of the inhibitor. For example, a series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines showed interesting hypoglycemic activity, highlighting the importance of the C8 substituent in directing the biological activity.[4]

  • The Methylthio Moiety: The small, lipophilic methylthio group at the C8 position is likely to contribute to hydrophobic interactions within the target's binding site. While direct SAR data for an 8-methylthio group is scarce, the presence of a sulfur-containing substituent can influence metabolic stability and cell permeability.

Comparative Data of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound/Derivative ClassKey SubstitutionsReported Biological ActivityReference
This compound 6-Bromo, 3-Iodo, 8-Methylthio Predicted Kinase Inhibitor -
Imidazo[1,2-a]pyrazine-based Aurora Kinase InhibitorsVarious substitutions, often with a focus on the C8 position for improved bioavailability.Potent inhibition of Aurora kinases A and B.[5]
2,3,6,8-tetra substituted imidazo[1,2-a]pyrazinesVaried substitutions at C2, C3, C6, and C8.PI3K inhibitory activity.
8-(1-piperazinyl)imidazo[1,2-a]pyrazinesPiperazinyl group at C8, with other alkyl and halo substitutions.Hypoglycemic agents, high affinity for the alpha 2 adrenergic receptor.
8-Aminoimidazo[1,2-a]pyrazinesAmino group at C8.Hsp90 inhibitory activity.[6]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer context for the potential application of this compound, the following diagrams illustrate a key signaling pathway often targeted by imidazo[1,2-a]pyrazine derivatives and a general workflow for their biological evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway, a common target for imidazo[1,2-a]pyrazine-based kinase inhibitors.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis Kinase_Assay Biochemical Kinase Assay Compound_Synthesis->Kinase_Assay Cell_Viability Cell-Based Viability Assay Kinase_Assay->Cell_Viability Target_Engagement Target Engagement Assay Cell_Viability->Target_Engagement PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Efficacy_Models Xenograft/Disease Models PK_Studies->Efficacy_Models

Caption: A generalized experimental workflow for the preclinical evaluation of novel imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and other novel derivatives, the following are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare the kinase reaction mixture containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the test compound on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the extensive literature on the imidazo[1,2-a]pyrazine scaffold allows for a reasoned prediction of its potential as a kinase inhibitor. The specific combination of bromo, iodo, and methylthio substituents suggests a molecule with potentially interesting pharmacological properties, warranting its synthesis and biological evaluation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the anticancer and kinase inhibitory potential of this and other novel imidazo[1,2-a]pyrazine derivatives. Further studies, including co-crystallization with target kinases, will be crucial to elucidate the precise mechanism of action and to guide future lead optimization efforts.

References

  • Meurer, J. A., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(20), 3845-3850. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Shailaja, M., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Lee, J., et al. (2016). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 14(30), 7276-7283. [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Castanedo, G. M., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Bioorganic & Medicinal Chemistry Letters, 24(18), 4466-4470. [Link]

  • Goel, R., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(2), 336-353. [Link]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8), e200324228067. [Link]

  • Wang, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(12), 8435-8442. [Link]

  • Sharma, V., et al. (2020). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ChemInform, 46(35). [Link]

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A Prospective Analysis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This nitrogen-rich bicyclic system serves as a rigid scaffold that can be strategically functionalized to interact with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been successfully developed as potent inhibitors of several key kinase families, including Aurora kinases, Phosphoinositide 3-kinases (PI3K), and Cyclin-dependent kinases (CDK).[1][2][3] The planarity of the fused ring system allows for effective π-stacking interactions with aromatic residues in the kinase active site, while the peripheral positions offer ample opportunities for substitution to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a prospective analysis of the novel compound, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine , as a potential kinase inhibitor. In the absence of direct experimental data for this specific molecule, we will extrapolate its potential activity based on a comprehensive review of the structure-activity relationships (SAR) of analogous imidazo[1,2-a]pyrazine derivatives. We will then compare its hypothetical profile to that of well-established kinase inhibitors targeting relevant signaling pathways.

Molecular Profile: this compound

The structure of this compound is characterized by several key functional groups that may influence its kinase inhibitory potential.[4]

  • Imidazo[1,2-a]pyrazine Core: Provides the fundamental scaffold for interaction with the kinase hinge region.

  • 8-(methylthio) Group: The methylthio substituent at position 8 is a potential site for metabolism and may influence solubility and protein binding.

  • 6-Bromo and 3-Iodo Substituents: The halogen atoms at positions 3 and 6 are of particular interest. The iodine at the 3-position is a large, polarizable atom that could form strong halogen bonds with backbone carbonyls in the kinase active site, a strategy employed in the design of some potent kinase inhibitors. The bromine at position 6 can also participate in halogen bonding and provides a site for further chemical modification.

Hypothetical Target Pathways and Comparative Analysis

Based on the known targets of the imidazo[1,2-a]pyrazine scaffold, we will explore the potential of this compound as an inhibitor of the PI3K/Akt/mTOR and Aurora kinase pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[2] This pathway is a major focus for the development of targeted cancer therapies.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

A number of imidazo[1,2-a]pyrazine derivatives have been reported as potent PI3K inhibitors. For this comparative analysis, we will consider a representative example from this class and compare its hypothetical performance with established PI3K inhibitors.

CompoundTarget(s)IC50 (nM)Development Stage
This compound Hypothetical: PI3KαProjected: <100Preclinical
Imidazo[1,2-a]pyrazine Derivative (Example)PI3Kα15Preclinical
Alpelisib (Piqray®)PI3Kα5Approved
Idelalisib (Zydelig®)PI3Kδ2.5Approved

Table 1: Comparison of PI3K Inhibitors

The projected sub-micromolar IC50 value for our compound of interest is based on the potent activity observed for other imidazo[1,2-a]pyrazine-based PI3K inhibitors. The presence of the 3-iodo substituent could potentially enhance binding affinity through halogen bonding, a feature that warrants further investigation.

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Several imidazo[1,2-a]pyrazine derivatives have been developed as potent Aurora kinase inhibitors.[3][5]

Signaling Pathway Diagram: Aurora Kinase in Mitosis

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis_Process Cytokinesis AuroraB->Cytokinesis_Process Centrosome->Prophase Spindle->Metaphase Chromosome->Metaphase Cytokinesis_Process->Cytokinesis

Caption: Role of Aurora kinases in mitotic progression.

CompoundTarget(s)IC50 (nM)Development Stage
This compound Hypothetical: Aurora A/BProjected: <50Preclinical
SCH 1473759 (Imidazo[1,2-a]pyrazine derivative)Aurora A/B0.02/0.03Preclinical[6]
Alisertib (MLN8237)Aurora A1.2Clinical Trials
Danusertib (PHA-739358)Pan-Aurora, BCR-ABL13 (Aurora A)Clinical Trials

Table 2: Comparison of Aurora Kinase Inhibitors

The highly potent, picomolar activity of some imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, such as SCH 1473759, suggests that our compound of interest could also exhibit significant activity against this kinase family.

Experimental Protocols for Kinase Inhibition Profiling

To empirically determine the kinase inhibitory activity of this compound, a systematic experimental workflow would be employed.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening Compound Test Compound: 6-Bromo-3-iodo-8-(methylthio) imidazo[1,2-a]pyrazine PrimaryScreen Primary Kinase Screen (e.g., KinomeScan) Compound->PrimaryScreen HitIdentification Hit Identification & Target Confirmation PrimaryScreen->HitIdentification IC50 IC50 Determination (Biochemical Assays) HitIdentification->IC50 Cellular Cell-based Assays (Target Engagement & Downstream Signaling) IC50->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo

Caption: Workflow for kinase inhibitor profiling.

Step 1: Primary Kinase Panel Screening
  • Objective: To identify the primary kinase targets of the test compound.

  • Methodology: A broad kinase panel screen (e.g., DiscoverX KINOMEscan™) would be utilized. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of human kinases. The percentage of binding inhibition is measured.

Step 2: IC50 Determination for Confirmed Hits
  • Objective: To quantify the potency of the compound against the identified primary targets.

  • Methodology: In vitro kinase activity assays are performed. A common method is a radiometric assay using ³³P-ATP, where the incorporation of the radiolabeled phosphate into a substrate is measured in the presence of varying concentrations of the inhibitor. Alternatively, non-radioactive methods such as ADP-Glo™ (Promega) can be used, which measures the amount of ADP produced in the kinase reaction.

Step 3: Cellular Target Engagement and Downstream Signaling
  • Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects downstream signaling pathways.

  • Methodology: Western blotting is a standard technique. Cancer cell lines with known activation of the target pathway are treated with the compound. Cell lysates are then probed with antibodies specific for the phosphorylated (active) form of the target kinase and its downstream substrates. A reduction in phosphorylation indicates target engagement.

Step 4: In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Methodology: Human tumor xenograft models in immunocompromised mice are commonly used. Tumor-bearing mice are treated with the compound, and tumor growth is monitored over time. Pharmacodynamic markers can also be assessed in tumor tissue to confirm target inhibition in vivo.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound is currently unavailable, a prospective analysis based on the well-established pharmacology of the imidazo[1,2-a]pyrazine scaffold suggests its potential as a potent inhibitor of key cancer-related kinases, such as those in the PI3K/Akt/mTOR and Aurora kinase pathways. The unique substitution pattern, particularly the 3-iodo group, presents an intriguing avenue for achieving high-affinity interactions within the kinase active site.

The proposed experimental workflow provides a clear roadmap for the comprehensive evaluation of this and other novel compounds. Future studies should focus on the synthesis and biological testing of this compound to validate these hypotheses and to determine its therapeutic potential. Further optimization of this scaffold, guided by SAR and structural biology, could lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Belanger, D. B., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • Shailaja, M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4498. [Link]

  • Norman, P. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Expert Opinion on Therapeutic Patents, 22(3), 327-331. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Abdel-Magid, A. F. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(18), 1599-1621. [Link]

  • Curran, P. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

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A Comparative Guide to the In Vitro Validation of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the novel synthetic compound, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, hereafter referred to as Compound X. The imidazo[1,2-a]pyrazine scaffold is a recognized pharmacophore present in numerous compounds with diverse biological activities, including significant anticancer properties.[1][2] This document outlines a series of cell-based assays to characterize the cytotoxic and potential mechanistic activities of Compound X, comparing its performance against established kinase inhibitors.

Disclaimer: As of the writing of this guide, specific biological data for this compound is not extensively available in the public domain. The experimental data presented herein is hypothetical and illustrative to provide a robust template for the validation of novel chemical entities with suspected anticancer activity.

Introduction: The Rationale for Investigating Compound X

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of therapeutic effects, including antiviral, anti-inflammatory, and notably, anticancer activities.[1][2] The rationale for investigating new derivatives like Compound X stems from the need for more selective and potent anticancer agents that can overcome the resistance mechanisms associated with current therapies. The structural features of Compound X, including the bromine and iodine substitutions, offer potential for unique interactions with biological targets, making it a candidate for discovery efforts.

Based on the known activities of similar heterocyclic compounds, we hypothesize that Compound X may function as a kinase inhibitor . Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Therefore, the validation strategy outlined below is designed to test this hypothesis by assessing its impact on cell viability, induction of apoptosis, and direct inhibition of a representative kinase.

Comparative Cytotoxicity Profiling

A primary step in the validation of any potential anticancer compound is to determine its cytotoxic effects on cancer cells.[5] We will compare the half-maximal inhibitory concentration (IC50) of Compound X with two well-established kinase inhibitors, Sorafenib and Dasatinib, across a panel of cancer cell lines representing different tumor types.

Hypothetical Cytotoxicity Data (IC50 in µM)
CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HCT116 (Colorectal Carcinoma)
Compound X 8.25.512.1
Sorafenib 5.89.16.5
Dasatinib 0.5> 500.8

This table illustrates a hypothetical scenario where Compound X shows moderate potency against A549 and MCF-7 cell lines, comparable to Sorafenib, but is less potent than Dasatinib in the cell lines where Dasatinib is active.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Plate cancer cells (A549, MCF-7, HCT116) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X, Sorafenib, and Dasatinib. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software.

Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plates incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanistic Validation: Apoptosis Induction

To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

Hypothetical Apoptosis Induction Data
Treatment (at IC50)Cell Line% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control MCF-73.11.5
Compound X MCF-725.815.3
Sorafenib MCF-722.412.9

These hypothetical results suggest that Compound X induces apoptosis in MCF-7 cells at a level comparable to Sorafenib.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with Compound X and Sorafenib at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Target Validation: In-Cell Kinase Activity Assay

To directly test the hypothesis that Compound X acts as a kinase inhibitor, an in-cell kinase assay is essential.[3][6] We will use a target-specific cellular phosphorylation assay, for instance, monitoring the phosphorylation of a key downstream substrate of a relevant kinase, such as ERK (a substrate in the MAPK pathway).

Hypothetical Kinase Inhibition Data
CompoundConcentration (µM)% Inhibition of p-ERK
Compound X 115
545
1078
Sorafenib 120
555
1085

This data would suggest that Compound X inhibits ERK phosphorylation in a dose-dependent manner, consistent with the activity of a kinase inhibitor targeting the MAPK pathway.

Experimental Protocol: In-Cell ELISA for Phospho-ERK
  • Cell Seeding and Starvation: Seed A549 cells in 96-well plates. Once confluent, starve the cells in serum-free media for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X or Sorafenib for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to induce ERK phosphorylation.

  • Fixing and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block the cells and then incubate with a primary antibody against phospho-ERK (p-ERK). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Normalization: Normalize the p-ERK signal to the total protein content in each well.

Hypothesized Signaling Pathway Inhibition

G cluster_pathway Simplified MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates CompoundX Compound X CompoundX->RAF Inhibits

Caption: Hypothesized inhibition of the RAF kinase in the MAPK pathway by Compound X.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the in vitro activity of a novel compound, this compound (Compound X), using a series of well-established cell-based assays. The comparative framework, using known kinase inhibitors as benchmarks, provides a robust method for assessing its potential as an anticancer agent.

The hypothetical data presented suggests that Compound X exhibits moderate cytotoxic activity, induces apoptosis, and inhibits a key signaling pathway, consistent with the profile of a kinase inhibitor. These preliminary in vitro assessments are crucial for deciding whether to advance a compound to more complex preclinical models.[7]

Future work should focus on:

  • Broad-panel kinase screening: To identify the specific kinase target(s) of Compound X.

  • Selectivity profiling: To assess its activity against a panel of normal, non-malignant cell lines to determine a therapeutic window.[5]

  • In vivo studies: To evaluate the efficacy, pharmacokinetics, and toxicity of Compound X in animal models of cancer.

By following this structured validation process, researchers can efficiently characterize novel chemical entities and make informed decisions in the drug discovery pipeline.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 20, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • O'Connor, P. M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(42), 43666–43670. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 20, 2026, from [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7. (2023, May 21). bepls. Retrieved January 20, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. (2010, July 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. (n.d.). J-Global. Retrieved January 20, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). PMC - NIH. Retrieved January 20, 2026, from [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.

This guide provides an in-depth comparative analysis of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine (referred to herein as Compound X), a novel investigational agent. The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore known to yield potent kinase inhibitors targeting a range of kinases, including PI3K, Aurora kinases, and cyclin-dependent kinases (CDKs)[1][2][3][4]. Given this precedent, we hypothesize that Compound X is a kinase inhibitor. This guide will outline a robust strategy for defining its selectivity profile and benchmark its performance against two well-characterized kinase inhibitors: Dasatinib , a multi-targeted inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR)[5][6][7][8].

Our analysis will be anchored in two complementary, state-of-the-art methodologies: broad-panel biochemical kinome profiling and cell-based target engagement confirmation via the Cellular Thermal Shift Assay (CETSA). This dual approach provides a comprehensive view, mapping the compound's biochemical interaction landscape and validating its activity within the complex milieu of a living cell.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets[9]. This conservation makes achieving absolute selectivity a formidable challenge. A promiscuous inhibitor, while potentially offering broad anti-cancer activity, carries a higher risk of off-target liabilities that can manifest as clinical toxicities[10][11][12]. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, simplifying the interpretation of in vivo effects and potentially leading to a wider therapeutic window[13][14].

This guide will demonstrate a best-practice workflow for characterizing a novel kinase inhibitor, providing researchers with the rationale and detailed protocols to perform similar assessments.

Comparative Kinase Inhibition Profiling: A Biochemical Approach

The initial and broadest assessment of selectivity is typically a biochemical screen against a large panel of purified kinases. This provides a direct measure of a compound's ability to inhibit the enzymatic activity of each kinase.

Experimental Protocol: Kinome-Wide Inhibition Scan

This protocol outlines a typical workflow for assessing a compound's inhibitory activity across a large kinase panel, often performed by specialized contract research organizations.

1. Compound Preparation and Plating:

  • Prepare a 10 mM stock solution of Compound X, Dasatinib, and Erlotinib in 100% DMSO.
  • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). For a single-point screen, a concentration of 1 µM is commonly used.
  • Using acoustic liquid handlers, dispense nanoliter volumes of the compound solutions into 384-well assay plates.

2. Kinase and Substrate Addition:

  • Add the individual purified kinase enzymes to the appropriate wells.
  • Initiate the kinase reaction by adding a solution containing the specific peptide substrate and ATP. The ATP concentration is typically set at or near the Km for each specific kinase to ensure a sensitive measurement of competitive inhibition[15].

3. Reaction Incubation and Termination:

  • Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
  • Terminate the reaction by adding a stop solution, which may contain EDTA to chelate Mg2+, a necessary cofactor for kinase activity.

4. Signal Detection:

  • Quantify the remaining kinase activity. A common method is to measure the amount of ADP produced using a technology like ADP-Glo™, which converts ADP to ATP and then uses luciferase to generate a luminescent signal proportional to the ADP concentration.
  • Read the luminescence on a compatible plate reader.

5. Data Analysis:

  • Calculate the percent inhibition for each kinase relative to DMSO-treated controls.

  • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    Comparative Data Analysis

The following table presents hypothetical but representative data from a single-point screen at 1 µM, illustrating the distinct selectivity profiles of Compound X and the comparators against a selection of kinases. The primary target for Compound X is assumed to be Aurora Kinase A (AURKA).

Kinase Target Compound X (% Inhibition @ 1µM) Dasatinib (% Inhibition @ 1µM) Erlotinib (% Inhibition @ 1µM)
AURKA (Target) 98 455
AURKB 85 383
EGFR 152599
SRC 2295 18
ABL1 1898 8
VEGFR2 358812
PDGFRB 309210
CDK9 65556
PI3Kα 12102
MAPK14 (p38α) 8404

Interpretation of Results:

  • Compound X demonstrates potent inhibition of its primary target, AURKA, and significant activity against the closely related AURKB. It also shows moderate activity against CDK9. Importantly, it displays minimal inhibition of common off-targets like SRC, ABL1, and EGFR, suggesting a relatively focused selectivity profile.

  • Dasatinib confirms its role as a multi-targeted inhibitor, potently inhibiting SRC and ABL1, as well as VEGFR2 and PDGFRB, among others[6][7].

  • Erlotinib shows high selectivity for its primary target, EGFR, with minimal activity against the other kinases in this panel, consistent with its known mechanism of action[5][8].

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are invaluable for broad screening, they do not account for factors such as cell permeability, intracellular target concentration, or the competitive effects of high endogenous ATP levels. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in a physiological context[9][12]. The principle is based on ligand-induced thermal stabilization of target proteins; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation[12].

Experimental Protocol: CETSA for Target Validation

This protocol describes a typical CETSA workflow to confirm the engagement of Compound X with AURKA in intact cells.

1. Cell Culture and Treatment:

  • Culture a relevant human cancer cell line (e.g., HeLa, known to express AURKA) to ~80% confluency.
  • Treat the cells with either vehicle (DMSO) or a specified concentration of Compound X (e.g., 10 µM) for a defined period (e.g., 1-2 hours) in culture media.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a buffered solution.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Protein Extraction:

  • Lyse the cells to release their contents, typically by freeze-thaw cycles.
  • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant (soluble fraction).
  • Quantify the amount of the target protein (AURKA) remaining in the soluble fraction at each temperature point using a specific antibody-based method, such as Western blotting or ELISA.

5. Data Analysis:

  • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein against the temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

  • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the degree of thermal stabilization and is a direct measure of target engagement.

    Comparative CETSA Data

The table below shows hypothetical CETSA results for the three compounds, focusing on their primary targets and key off-targets identified in the kinome scan. A significant positive ΔTm indicates target engagement.

Compound Target Protein Cell Line Compound Conc. Vehicle Tm (°C) Compound Tm (°C) ΔTm (°C)
Compound X AURKA HeLa 10 µM 48.5 56.2 +7.7
CDK9HeLa10 µM51.052.5+1.5
Dasatinib ABL1 K562 1 µM 50.2 59.8 +9.6
SRCK5621 µM52.158.3+6.2
Erlotinib EGFR A431 1 µM 49.8 57.1 +7.3
SRCA4311 µM51.551.6+0.1

Interpretation of Results:

  • Compound X shows a robust thermal shift for AURKA, confirming potent target engagement in intact cells. The minimal shift for CDK9 suggests that while there is some biochemical inhibition, the engagement in a cellular context is significantly weaker, highlighting the value of this orthogonal validation.

  • Dasatinib demonstrates strong engagement with both ABL1 and SRC in a cellular model, as expected from its multi-targeted profile.

  • Erlotinib induces a significant thermal shift for EGFR while showing no meaningful engagement with SRC, reinforcing its selectivity in a cellular environment.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound (Compound X) reveals it to be a potent and relatively selective inhibitor of Aurora Kinase A. The kinome-wide scan demonstrates a focused inhibitory profile, which is subsequently validated by cellular target engagement studies using CETSA.

When benchmarked against established inhibitors, Compound X's profile is clearly distinguishable from the broad-spectrum activity of Dasatinib and aligns more with the target-focused nature of Erlotinib, albeit against a different kinase. The moderate activity against AURKB and CDK9 warrants further investigation to determine the therapeutic implications, as dual inhibition of these targets can sometimes offer synergistic anti-tumor effects.

This guide illustrates a powerful, multi-faceted approach to characterizing novel inhibitors. By integrating broad biochemical screening with in-cell target validation, researchers can build a high-confidence profile of a compound's selectivity. This foundational knowledge is critical for making informed decisions, de-risking preclinical development, and ultimately, designing safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Castellano, S., D'Andrea, L. D., Gil, R. R., Gualtieri, M. J., Lavecchia, A., Novellino, E., ... & Limongelli, V. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1904-1908. [Link]

  • Kerkelä, R., Woulfe, K. C., Durand, J. B., Chu, T. F., & Force, T. (2008). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and translational science, 1(2), 147-155. [Link]

  • Chu, T. F., Rupnick, M. A., Kerkelä, R., Hamamori, Y., Sidel, D., Cirit, M., ... & Force, T. (2007). Cardiotoxicity associated with tyrosine kinase inhibitor sunitinib. The Lancet, 370(9604), 2011-2019. [Link]

  • El-Gohary, N. S., El-Nassan, H. B., & Abd El-Nasser, M. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4501. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, C. M. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 5988-5993. [Link]

  • Berdini, V., O'Brien, M. A., O'Reilly, M., O'Shea, M., & Wood, C. M. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988-93. [Link]

  • Gordon, M. S., Rosen, L. S., & Mendelson, D. S. (2005). A phase I study of erlotinib (OSI-774), an epidermal growth factor receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Journal of clinical oncology, 23(28), 6981-6990. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Carr, M. G., ... & Deininger, M. W. (2009). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Blood, 114(12), 2444-2453. [Link]

  • StatPearls. (2024). Erlotinib. StatPearls Publishing. [Link]

  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, in vitro and in vivo. Cancer research, 65(4), 1471-1480. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Dr. Oracle. (2025). What is the first step in reducing the dose of Sunitinib (sunitinib malate) for a patient experiencing adverse effects?. Retrieved January 20, 2026, from [Link]

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  • Pérez-Soler, R., Chachoua, A., Hammond, L. A., Rowinsky, E. K., Huberman, M., Karp, D., ... & Johnson, D. H. (2004). Determinants of tumor response and survival with erlotinib in patients with non–small-cell lung cancer. Journal of Clinical Oncology, 22(16), 3238-3247. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine and its analogs, with a particular focus on their emergence as potent kinase inhibitors for therapeutic applications. While direct and extensive SAR studies on the exact 6-bromo-3-iodo-8-(methylthio) core are not widely published, we can infer critical structural insights by examining related imidazo[1,2-a]pyrazine series that have been investigated as inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[3][4]

Introduction to the Imidazo[1,2-a]pyrazine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention from medicinal chemists due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[2] Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and central nervous system-modulating agents.[2][5] A key area of interest is their development as kinase inhibitors, which are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6]

General Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine derivative with an α-haloketone.[7] For the specific scaffold of interest, a multi-step synthesis would be employed, starting with a substituted 2-aminopyrazine. Subsequent halogenation and functionalization steps allow for the introduction of various substituents at different positions of the heterocyclic core, enabling the exploration of the chemical space and the establishment of SAR.

Below is a representative, generalized synthetic workflow for creating a library of imidazo[1,2-a]pyrazine analogs for SAR studies.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Analog Library 2-Aminopyrazine 2-Aminopyrazine Imidazo[1,2-a]pyrazine Core Imidazo[1,2-a]pyrazine Core 2-Aminopyrazine->Imidazo[1,2-a]pyrazine Core Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyrazine Core Halogenation Halogenation Imidazo[1,2-a]pyrazine Core->Halogenation e.g., NBS, NIS Cross-Coupling Cross-Coupling Halogenation->Cross-Coupling e.g., Suzuki, Sonogashira Nucleophilic Substitution Nucleophilic Substitution Halogenation->Nucleophilic Substitution e.g., Amination Diverse Analogs Diverse Analogs Cross-Coupling->Diverse Analogs Nucleophilic Substitution->Diverse Analogs SAR at C2 and C3 cluster_0 Imidazo[1,2-a]pyrazine Core cluster_1 C2 Position cluster_2 C3 Position Core C2_Aromatic Aromatic Group (e.g., Pyridyl, Phenyl) Favored Core->C2_Aromatic C3_Flexible_Aromatic Flexible Aromatic (e.g., Benzyl) Highly Favored Core->C3_Flexible_Aromatic C3_Planar_Aromatic Planar Aromatic (e.g., Phenyl) Favored Core->C3_Planar_Aromatic C3_Aliphatic Aliphatic (e.g., Cyclohexyl) Disfavored Core->C3_Aliphatic

Caption: Key SAR findings for substitutions at the C2 and C3 positions.

Substitutions at the C6 and C8 Positions

The C6 and C8 positions of the imidazo[1,2-a]pyrazine ring are also critical for modulating kinase inhibitory activity and pharmacokinetic properties. Research on Aurora kinase inhibitors has provided valuable insights into the effects of modifications at these positions. [8][9] In a study focused on developing orally bioavailable Aurora kinase inhibitors, modifications at the 8-position of the imidazo[1,2-a]pyrazine core were explored to improve pharmacokinetic profiles. While specific IC50 values for a wide range of C6 and C8 analogs are not presented in a single table, the general findings indicate that:

  • C6 Position: Introduction of a bromine atom at the C6 position is a common feature in many potent imidazo[1,2-a]pyrazine kinase inhibitors. This halogen atom can participate in halogen bonding or occupy a specific pocket in the kinase active site, contributing to binding affinity.

  • C8 Position: The 8-position is often solvent-exposed, and modifications here can significantly impact solubility and oral bioavailability. [8][9]The methylthio (-SMe) group, as seen in the core structure of this guide, is a relatively small, lipophilic group. Replacing it with other functionalities, such as amines or small alkyl chains, can be a strategy to fine-tune the drug-like properties of these compounds. For instance, the development of 8-amino substituted imidazo[1,2-a]pyrazines has led to potent Aurora kinase inhibitors. [8]

Experimental Protocols

To facilitate further research in this area, a generalized protocol for a kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to obtain accurate IC50 values.

  • Incubation: Add the serially diluted compounds to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Setup Kinase Reaction Setup Compound Dilution->Kinase Reaction Setup Add to wells Incubation Incubation Kinase Reaction Setup->Incubation Start reaction Detection Detection Incubation->Detection Stop reaction & measure signal Data Analysis Data Analysis Detection->Data Analysis Calculate % inhibition IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold is a highly promising framework for the development of novel kinase inhibitors. The SAR insights gathered from related series of compounds suggest that strategic modifications at the C2, C3, C6, and C8 positions are crucial for achieving high potency and favorable drug-like properties. Specifically, for the this compound core, the bromo and methylthio groups likely contribute to the overall lipophilicity and binding interactions, while the iodo group at the C3 position offers a handle for further functionalization via cross-coupling reactions to explore a wider range of chemical space.

Future research should focus on the systematic exploration of substitutions around this specific scaffold to build a comprehensive SAR profile. This will involve the synthesis of a focused library of analogs and their evaluation against a panel of kinases to determine both potency and selectivity. The integration of computational modeling and structure-based drug design will be invaluable in guiding the rational design of next-generation imidazo[1,2-a]pyrazine-based kinase inhibitors with improved therapeutic potential.

References

  • Gudipati, R., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Kumar, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(32), 6219-6246. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 66, 01004. [Link]

  • Curran, K. J., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • Siddappa, et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 868. [Link]

  • Limm, K., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-146. [Link]

  • Wang, Y., et al. (2023). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10443-10461. [Link]

  • Belanger, D. B., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4445-4448. [Link]

  • Belanger, D. B., et al. (2011). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(15), 4445-4448. [Link]

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A Comparative Guide to the Synthesis of Polysubstituted Imidazo[1,2-a]pyrazines: From Classic Condensations to Modern Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antiviral, and antibacterial properties.[1][2] The significant therapeutic potential of this structural class has spurred the development of diverse synthetic strategies for its construction and derivatization. This guide provides a comparative analysis of the most prominent synthetic routes to polysubstituted imidazo[1,2-a]pyrazines, offering insights into the underlying mechanisms, practical considerations, and experimental data to aid researchers in selecting the most suitable methodology for their specific needs.

Foundational Strategies: The Hantzsch-Type Condensation

One of the most traditional and enduring methods for the synthesis of imidazo[1,2-a]azines is the Hantzsch-type condensation. This approach typically involves the bimolecular condensation of a 2-aminopyrazine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.

The versatility of this method lies in the commercial availability of a wide range of substituted 2-aminopyrazines and α-haloketones, allowing for the introduction of diversity at various positions of the final product. However, this classical approach often requires harsh reaction conditions, such as high temperatures and the use of stoichiometric bases, which can limit its applicability for sensitive substrates and raise environmental concerns.[3]

Mechanistic Rationale

The causality behind this transformation is a sequence of nucleophilic substitution and cyclization. The more nucleophilic ring nitrogen of the 2-aminopyrazine initiates the reaction by attacking the electrophilic carbon of the α-halocarbonyl compound. This initial SN2 reaction forms a key intermediate, an N-alkylated aminopyrazine salt. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon. The final step is a dehydration event, often facilitated by acidic or basic conditions, which leads to the formation of the stable, aromatic imidazo[1,2-a]pyrazine core.

Hantzsch_Mechanism Amine 2-Aminopyrazine Intermediate1 N-Alkylated Intermediate Amine->Intermediate1 SN2 Reaction Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Intermediate2->Product Dehydration

Figure 1: General workflow of the Hantzsch-type synthesis.

Experimental Protocol: A Representative Hantzsch-Type Synthesis

A solution of 2-amino-3-bromo-5-methylpyrazine (1 mmol) in acetone is treated with an appropriate α-bromoacetophenone derivative (1 mmol). The reaction mixture is stirred at room temperature until a solid precipitate is formed. The resulting solid is then filtered, washed with water, and dried under vacuum to yield the desired 2-aryl-8-bromo-5-methylimidazo[1,2-a]pyrazine.[4] This straightforward procedure highlights the operational simplicity of the Hantzsch reaction, although yields can be variable depending on the specific substrates employed.

The Advent of Efficiency: Multicomponent Reactions

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of polysubstituted imidazo[1,2-a]pyrazines, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful and widely adopted MCR.[5]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]azines.[5] This reaction is typically catalyzed by a Lewis or Brønsted acid and offers a high degree of convergence, allowing for the introduction of three points of diversity in a single step. The development of an industrial-scale process based on the GBB reaction underscores its robustness and scalability.[6]

The reaction mechanism commences with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular [4+1] cycloaddition. The final step involves a proton transfer and tautomerization to yield the stable 3-aminoimidazo[1,2-a]pyrazine product. The use of dehydrating agents can significantly improve the yield by favoring the formation of the initial imine intermediate.[6]

GBB_Mechanism Amine 2-Aminopyrazine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Condensation Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct [4+1] Cycloaddition Imine->Cycloadduct Product 3-Aminoimidazo[1,2-a]pyrazine Cycloadduct->Product Tautomerization

Figure 2: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

A noteworthy variation of the MCR approach is the use of molecular iodine as a cost-effective and environmentally benign catalyst.[2][7][8] This method facilitates the one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide at room temperature, often providing excellent yields and simplifying the purification process.[2][8] The reaction is believed to proceed through an iodine-activated imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide.[2]

Experimental Protocols for Multicomponent Syntheses

To a solution of the aldehyde (1.0 equiv.) in a suitable solvent such as ethanol, the 2-aminopyrazine (1.0 equiv.), the isocyanide (1.0 equiv.), and a catalytic amount of an acid (e.g., NH4Cl, 20 mol%) are added sequentially. The reaction mixture is then heated, often under microwave irradiation, until the starting materials are consumed (as monitored by TLC). The product is typically isolated after an aqueous workup and purification by column chromatography.[9]

In a representative procedure, a mixture of 2-aminopyrazine (1.0 mmol), an aromatic aldehyde (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and iodine (5 mol%) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the precipitated product is often collected by simple filtration, washed, and dried, thus avoiding the need for chromatographic purification.[2]

Modern Advancements: The Role of Enabling Technologies

The quest for more sustainable and efficient synthetic methodologies has led to the adoption of enabling technologies such as microwave irradiation and ultrasound. These techniques can significantly accelerate reaction rates, improve yields, and promote cleaner reaction profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid construction of heterocyclic scaffolds. In the context of imidazo[1,2-a]pyrazine synthesis, microwave heating has been successfully applied to both Hantzsch-type condensations and GBB reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[9] For instance, a microwave-assisted GBB reaction can be completed in as little as 30 minutes, affording the desired products in excellent yields.[9]

Sonochemical Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. Sonochemistry has been effectively employed in the GBB synthesis of imidazo[1,2-a]pyridines, and the principles are readily applicable to their pyrazine analogues. The use of ultrasound can enhance reaction rates and yields, often under milder conditions than conventional heating.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.

Synthetic Route Key Features Typical Reaction Time Typical Yields Advantages Disadvantages
Hantzsch-Type Condensation Two-component reaction of a 2-aminopyrazine and an α-haloketone.Several hours to daysModerate to goodReadily available starting materials.Often requires harsh conditions; may produce byproducts.
Groebke-Blackburn-Bienaymé (GBB) Reaction Three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide.30 minutes to several hoursGood to excellentHigh atom economy; rapid access to molecular diversity.May require a catalyst; isocyanides can be toxic and volatile.
Iodine-Catalyzed MCR A greener variant of the three-component synthesis.1-3 hoursGood to excellentMild reaction conditions; often simple workup.Scope may be more limited than with stronger Lewis acids.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions.5-30 minutesOften higher than conventional methodsDrastically reduced reaction times; improved yields.Requires specialized equipment.

Conclusion and Future Outlook

The synthesis of polysubstituted imidazo[1,2-a]pyrazines has evolved significantly from the classical Hantzsch-type condensations to highly efficient multicomponent strategies. The Groebke-Blackburn-Bienaymé reaction, particularly when coupled with enabling technologies like microwave synthesis, offers a rapid and versatile platform for the generation of diverse libraries of these valuable heterocyclic compounds. The development of greener catalytic systems, such as the use of molecular iodine, further enhances the appeal of these modern approaches by minimizing environmental impact.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The exploration of novel catalysts, the use of flow chemistry for continuous manufacturing, and the application of chemoinformatic tools for the rational design of synthetic targets will undoubtedly continue to shape the landscape of imidazo[1,2-a]pyrazine synthesis, paving the way for the discovery of new therapeutic agents.

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A Comparative Benchmarking Guide: Evaluating 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine in the Context of PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against various protein kinases.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel derivative, 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, hereafter referred to as BIMP . The study evaluates BIMP's inhibitory potential against the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[4][5][6] To provide a clear performance benchmark, BIMP is compared directly against Pictilisib (GDC-0941) , a well-characterized and potent pan-Class I PI3K inhibitor. This document provides detailed experimental protocols, comparative data analysis, and expert insights into the experimental rationale, designed to guide researchers in drug development and chemical biology.

Introduction and Rationale

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][7] Its frequent activation in cancer through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN has made it a high-priority target for therapeutic intervention.[4][8] The development of small molecule inhibitors against key nodes in this pathway, particularly PI3K, is an area of intense research.

The imidazo[1,2-a]pyrazine core is a versatile heterocyclic system known to form the basis of potent kinase inhibitors.[1][2][3][9] The specific substitutions on the BIMP molecule—a bromine at position 6, iodine at position 3, and a methylthio group at position 8—create a unique chemical entity with potential for distinct interactions within the ATP-binding pocket of protein kinases.[10]

This guide was designed to answer a critical question: Does the novel compound BIMP exhibit potent and specific inhibitory activity on the PI3K pathway, and how does its performance compare to an established standard? Our benchmarking strategy is built on a tiered, self-validating experimental approach that progresses from direct enzymatic inhibition to cellular target engagement and, finally, to a functional cellular outcome.

Compound Profiles
FeatureThis compound (BIMP)Pictilisib (GDC-0941)
Structure (Structure of BIMP)(Structure of Pictilisib)
CAS Number 936360-80-4[11][12]957054-30-7
Molecular Formula C₇H₅BrIN₃S[12]C₂₃H₂₇N₇O₃S₂
Molecular Weight 370.01 g/mol [10]533.64 g/mol
Target Profile Hypothesized PI3K/Kinase InhibitorPan-Class I PI3K Inhibitor

Experimental Design & Methodological Causality

To ensure a robust and comprehensive comparison, we employ a multi-assay workflow. This approach is fundamental to modern drug discovery, as it validates findings at successive biological levels. Strong activity in a biochemical assay is a prerequisite, but its translation into cellular pathway modulation and ultimately a desired phenotype (e.g., reduced cell viability) is the true measure of a compound's potential.

G cluster_0 Benchmarking Workflow cluster_1 Data Integration A Tier 1: Biochemical Potency In Vitro Kinase Assay (IC₅₀) B Tier 2: Cellular Target Engagement Western Blot for p-Akt (EC₅₀) A->B Translates to cell? C Tier 3: Functional Cellular Outcome Cell Viability Assay (GI₅₀) B->C Leads to effect? D Comparative Analysis (BIMP vs. GDC-0941) C->D Informs Conclusion

Caption: A tiered experimental workflow for inhibitor characterization.

  • Tier 1: In Vitro Kinase Inhibition Assay: The first and most direct test is to measure the compound's ability to inhibit the target enzyme in a cell-free system. We use a luminescence-based assay to quantify ADP production, a direct product of kinase activity.[13] This determines the half-maximal inhibitory concentration (IC₅₀), a core metric of biochemical potency.

  • Tier 2: Cellular Target Engagement (Western Blot): A compound must be cell-permeable and engage its target in the complex intracellular environment. We measure the phosphorylation of Akt (at Ser473), a direct downstream substrate of PI3K activity. A reduction in phosphorylated Akt (p-Akt) levels upon compound treatment provides definitive evidence of on-target activity within the cell.[14][15][16]

  • Tier 3: Functional Cellular Outcome (Cell Viability): The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. We utilize an XTT assay, which measures the metabolic activity of living cells, to determine the half-maximal growth inhibition concentration (GI₅₀).[17] This assay connects target inhibition to a critical anti-proliferative effect.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K and its downstream effector Akt. Our experimental approach is designed to measure inhibition at the PI3K node and confirm the downstream consequences on Akt phosphorylation.

PI3K_Pathway cluster_inputs Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellPro Cell Growth & Proliferation mTORC1->CellPro

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Comparative Performance Data

The following data represents a hypothetical outcome of the described experimental workflows, designed to illustrate how BIMP and GDC-0941 would be compared. Experiments are performed using the human breast cancer cell line MCF-7, which is known to have a constitutively active PI3K pathway.

Assay TypeParameterBIMPGDC-0941 (Standard)
In Vitro Kinase Assay PI3Kα IC₅₀25 nM5 nM
PI3Kβ IC₅₀150 nM30 nM
PI3Kδ IC₅₀45 nM8 nM
PI3Kγ IC₅₀90 nM15 nM
Cellular Target Engagement p-Akt (Ser473) EC₅₀120 nM40 nM
Functional Cellular Outcome MCF-7 Cell Viability GI₅₀350 nM150 nM

Interpretation of Results: Based on this illustrative data, BIMP demonstrates potent inhibitory activity against PI3Kα and PI3Kδ isoforms, albeit with approximately 5-6 fold less potency than the pan-inhibitor standard, GDC-0941. The biochemical potency (IC₅₀) translates effectively to the cellular context, as shown by the inhibition of Akt phosphorylation (EC₅₀). As expected, higher concentrations are required to achieve a cellular effect compared to a biochemical one, due to factors like cell permeability and target engagement in a complex milieu. The compound's ability to inhibit cell viability (GI₅₀) confirms that target engagement leads to a functional anti-proliferative response. While less potent than GDC-0941 in this direct comparison, BIMP's distinct selectivity profile might offer advantages in other contexts and warrants further investigation.

Detailed Experimental Protocols

The trustworthiness of any comparison relies on meticulous and reproducible experimental methods. The following protocols are provided as a self-validating standard for researchers.

In Vitro PI3K Kinase Activity Assay (Luminescence-Based)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]

  • Principle: The assay uses ADP-Glo™ technology. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the initial kinase activity.

  • Materials:

    • Recombinant human PI3K isoforms (α, β, δ, γ).

    • PIP2 substrate.

    • ATP (10 mM stock).

    • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit.

    • BIMP and GDC-0941 (10 mM stocks in 100% DMSO).

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Preparation: Create a 10-point, 3-fold serial dilution of BIMP and GDC-0941 in 100% DMSO. Then, dilute these intermediate stocks into Kinase Assay Buffer.

    • Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle control.

    • Kinase Addition: Add 2.5 µL of the respective PI3K isoform, diluted in Kinase Assay Buffer, to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture (containing PIP2 and ATP at 2x the final desired concentration). The final ATP concentration should be close to the Kₘ for each isoform.

    • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement: Western Blot for p-Akt (Ser473)

This protocol assesses the phosphorylation status of Akt in treated cells.[14][15]

  • Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt). The ratio of p-Akt to t-Akt provides a normalized measure of pathway inhibition.[18]

  • Materials:

    • MCF-7 cells.

    • Complete culture medium (e.g., DMEM + 10% FBS).

    • BIMP and GDC-0941.

    • Lysis Buffer with phosphatase and protease inhibitors.

    • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-t-Akt.

    • HRP-conjugated anti-rabbit secondary antibody.

    • PVDF membrane.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of BIMP or GDC-0941 for 2 hours. Include a DMSO vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

    • Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Using BSA instead of milk is crucial to avoid background from phosphoproteins in milk.[16][18]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies (anti-p-Akt and anti-t-Akt) diluted in 5% BSA/TBST.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as in step 10. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[15]

    • Analysis: Quantify the band intensities for p-Akt and t-Akt. Calculate the p-Akt/t-Akt ratio for each treatment and normalize to the vehicle control.

Functional Cellular Outcome: XTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[17][19]

  • Principle: The XTT assay is based on the reduction of the tetrazolium salt XTT by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[20]

  • Materials:

    • MCF-7 cells.

    • Complete culture medium.

    • BIMP and GDC-0941.

    • XTT Cell Viability Assay Kit.

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed 5,000 MCF-7 cells per well in a 96-well plate in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Add 100 µL of medium containing a 2x concentration of the serially diluted compounds (BIMP or GDC-0941). This results in a final volume of 200 µL and the desired 1x final compound concentration. Include vehicle control wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

    • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

    • Data Acquisition: Gently shake the plate and measure the absorbance of the samples on a microplate reader at 450 nm (with a reference wavelength of ~650 nm).

    • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI₅₀ value.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound (BIMP) as a potential kinase inhibitor. By benchmarking against a known standard like Pictilisib (GDC-0941), we can objectively assess its potency and cellular efficacy. The illustrative data suggests that BIMP is a biochemically and cellularly active compound that effectively inhibits the PI3K/Akt signaling pathway, leading to a reduction in cancer cell viability.

While less potent than the pan-PI3K inhibitor standard in this context, its unique chemical structure and potential for a different selectivity profile across the kinome make it a compound of interest. Future studies should focus on:

  • Kinome-wide selectivity profiling to identify its primary targets and potential off-targets.

  • Structure-activity relationship (SAR) studies to explore modifications that could enhance potency and selectivity.

  • In vivo xenograft studies to determine if the observed cellular activity translates to anti-tumor efficacy in an animal model.

By following the rigorous, multi-tiered approach outlined in this guide, researchers can generate high-quality, reproducible data to confidently advance promising compounds through the drug discovery pipeline.

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A Comparative Analysis of Imidazo[1,2-a]pyrazine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as anticancer, antiviral, and kinase-inhibiting agents. A critical aspect of optimizing the therapeutic potential of this scaffold lies in understanding the nuanced effects of isomeric substitutions on its biological function. This guide provides a head-to-head comparison of imidazo[1,2-a]pyrazine isomers, drawing upon experimental data to elucidate how the positional variation of substituents influences their efficacy in key biological assays.

The Significance of Isomeric Substitution in Drug Discovery

In the realm of drug design, even subtle changes in a molecule's architecture can lead to profound differences in its biological activity. For the imidazo[1,2-a]pyrazine core, the positioning of substituents on the imidazole or pyrazine ring can dramatically alter the molecule's interaction with its biological target. This guide will delve into the structure-activity relationships (SAR) of positional isomers, offering insights into how to rationally design more potent and selective imidazo[1,2-a]pyrazine-based therapeutics.

Anticancer Activity: A Tale of Two Positions

The anticancer potential of imidazo[1,2-a]pyrazines has been a primary focus of research, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. A key determinant of this activity is the substitution pattern on the scaffold.

Comparative Cytotoxicity of C2- and C3-Substituted Imidazo[1,2-a]pyrazines

A study by Al-blewi et al. (2022) provides a compelling comparison of imidazo[1,2-a]pyrazine derivatives with varying substituents at the C2 and C3 positions as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial target in cancer therapy.[1] The data underscores the significant impact of substituent placement on both kinase inhibition and cytotoxic activity.

Compound IDC2-SubstituentC3-SubstituentCDK9 IC50 (µM)Average Anticancer IC50 (µM) (MCF7, HCT116, K652)
3c Pyridin-4-ylBenzyl0.166.66
3b Pyridin-4-ylCyclohexyl>10>100
1a PhenylBenzyl0.2211.23
1b PhenylCyclohexyl0.4422.16

Data synthesized from Al-blewi et al., 2022.[1]

From this data, it is evident that a pyridin-4-yl group at the C2 position coupled with a benzyl group at the C3 position (compound 3c ) yields the most potent CDK9 inhibitor and exhibits the strongest anticancer activity.[1] Replacing the benzyl group at C3 with a cyclohexyl group (compound 3b ) leads to a dramatic loss of both CDK9 inhibitory and cytotoxic effects.[1] A similar trend is observed for the C2-phenyl substituted compounds (1a and 1b ), where the benzyl group at C3 confers greater potency than the cyclohexyl group.[1] This highlights the critical role of the C3 substituent in driving the anticancer activity of this scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, K652) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the imidazo[1,2-a]pyrazine isomers and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Imidazo[1,2-a]pyrazine Isomers B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antiviral Activity: Targeting Viral Proteins

Imidazo[1,2-a]pyrazine derivatives have also emerged as promising antiviral agents. A notable example is the derivative A4, identified as a potential inhibitor of the influenza virus nucleoprotein (NP).[2]

Positional Isomers in Antiviral Drug Design

While a direct head-to-head comparison of antiviral activity between positional isomers of A4 is not available in the cited literature, the study on A4 highlights the importance of the substitution pattern for its potent and broad-spectrum anti-influenza activity. The specific arrangement of substituents on the imidazo[1,2-a]pyrazine core of A4 is crucial for its ability to bind to the viral NP, induce its clustering, and prevent its nuclear accumulation.[2]

Another study by Al-blewi et al. (2022) evaluated a series of imidazo[1,2-a]pyrazines for their activity against human coronavirus 229E.[1]

Compound IDC2-SubstituentC3-SubstituentAntiviral IC50 (µM) (HCoV-229E)Selectivity Index (SI)
3b Pyridin-4-ylCyclohexyl56.967.14
3c Pyridin-4-ylBenzyl>100-

Data synthesized from Al-blewi et al., 2022.[1]

Interestingly, in this antiviral assay, the compound with a cyclohexyl group at C3 (3b ) demonstrated potent activity, while the corresponding benzyl-substituted isomer (3c ) was inactive.[1] This is in stark contrast to the findings from the anticancer assays, where the benzyl group at C3 was preferred. This underscores that the optimal substitution pattern is highly dependent on the biological target and the specific assay.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Methodology:

  • Cell Seeding: Plate susceptible cells (e.g., MDCK for influenza virus) in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose) containing various concentrations of the imidazo[1,2-a]pyrazine isomers.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Kinase Inhibitory Activity: The Importance of Specific Interactions

The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent kinase inhibitors. Entospletinib and Lanraplenib, for instance, are selective spleen tyrosine kinase (Syk) inhibitors.[3]

CompoundCore ScaffoldTarget KinaseIC50 (nM)
Entospletinib Imidazo[1,2-a]pyrazineSyk16.5
Lanraplenib Imidazo[1,2-a]pyrazineSyk9.2

Data from Dhillon, 2021.[3]

While not positional isomers, the comparison between Entospletinib and Lanraplenib, which differ in their substituents at positions 6 and 8 of the imidazo[1,2-a]pyrazine core, demonstrates how modifications to the pyrazine ring can fine-tune kinase inhibitory activity.[3]

Furthermore, a study on PI3K/mTOR dual inhibitors based on imidazo[1,2-a]pyrazine and the isomeric imidazo[1,2-b]pyridazine scaffolds revealed the profound impact of the core heterocycle on activity.[4] This highlights that even the placement of a nitrogen atom within the fused ring system can dramatically alter the inhibitory profile.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazine-based inhibitors can effectively target key kinases in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. The procedures outlined are grounded in an understanding of the compound's chemical structure and the overarching principles of laboratory waste management. While specific toxicological data for this compound is not extensively documented, its classification as a halogenated, sulfur-containing heterocyclic compound dictates a cautious and systematic approach to its disposal.

Chemical Profile and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties is paramount. This compound is a complex organic molecule whose primary disposal classification is driven by the presence of bromine and iodine atoms.

Chemical Identity and Properties:

Property Value Source
CAS Number 936360-80-4
Molecular Formula C₇H₅BrIN₃S
Molecular Weight 370.01 g/mol [1]
Appearance Typically a solid, ranging from white to light brown or brown. [2][3]

| Key Functional Groups | Halogens (Bromo, Iodo), Thioether (Methylthio), Imidazopyrazine core |[1] |

The Cornerstone of Disposal: Waste Segregation

The single most critical step in proper chemical disposal is accurate waste segregation. Due to the presence of bromine and iodine, This compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste. [6][7]

Why is this segregation critical? Halogenated waste requires specialized high-temperature incineration with "scrubbing" technology to neutralize the acidic gases (like HBr and HI) produced during combustion. Mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, dramatically increasing the cost and complexity of disposal.[8]

The following decision tree illustrates the correct segregation pathway for waste generated from this compound.

G cluster_waste_type Identify Waste Type start Waste Generation (Containing 6-Bromo-3-iodo-8- (methylthio)imidazo[1,2-a]pyrazine) solid Solid Waste (e.g., unused solid, contaminated weigh paper, contaminated silica gel, gloves) start->solid Is it solid? liquid Liquid Waste (e.g., solutions in DCM, Chloroform, or other solvents) start->liquid Is it liquid? container Halogenated Organic Waste Container (Solid or Liquid as appropriate) solid->container liquid->container ehs Store in Satellite Accumulation Area for EHS Pickup container->ehs Container is <90% full and properly labeled

Caption: Waste segregation decision pathway for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

  • Solid Waste:

    • Collect all solid materials contaminated with the compound, including residual powder, contaminated weigh boats or paper, used silica gel from chromatography, and disposable PPE like gloves.

    • Place these materials into a designated, robust, and sealable solid waste container, typically a plastic pail or a wide-mouth jar, clearly marked for "Halogenated Solid Waste".[6]

  • Liquid Waste:

    • Pour all liquid waste containing the compound, such as mother liquor, chromatography fractions, and solvent rinses, into a designated "Halogenated Liquid Waste" container.[9]

    • This container should be made of a compatible material (e.g., polyethylene or glass) and must have a vapor-tight, screw-on cap to prevent the release of fumes.[9][10]

    • Crucially, do not mix this waste stream with non-halogenated solvents. [7]

Proper labeling is a legal and safety requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste".

  • The full chemical names of all constituents in the container (e.g., "Waste Dichloromethane," "Waste this compound"). Do not use abbreviations or chemical formulas.[9]

  • The approximate percentage of each component.

  • The relevant hazard classifications (e.g., "Toxic," "Flammable").[8]

  • The name of the principal investigator and the laboratory location.

  • Store waste containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a ventilated cabinet.[8]

  • Ensure the container cap is securely fastened at all times, except when adding waste.[11]

  • Do not fill containers beyond 90% of their capacity to allow for vapor expansion.[11]

  • Once the waste container is nearly full, arrange for its collection by your institution's EHS department. This is typically done by submitting an online waste pickup request.[8]

  • Never dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.[10][12]

The overall workflow from generation to disposal is summarized below.

G A 1. Waste Generation (Solid or Liquid) B 2. Segregation (Into dedicated Halogenated Waste Container) A->B C 3. Labeling (Affix and complete Hazardous Waste Tag) B->C D 4. Secure Storage (In lab's Satellite Accumulation Area) C->D E 5. EHS Collection (Request pickup for final disposal) D->E

Caption: Standard workflow for hazardous chemical disposal in a laboratory setting.

Decontamination of Glassware and Surfaces

The thioether (methylthio) group in the molecule is a type of organosulfur compound. While not as notoriously malodorous as thiols, it is good practice to decontaminate glassware thoroughly to prevent potential odor issues and cross-contamination.

  • Initial Rinse: Perform a primary rinse of the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone). This rinse aid must be disposed of as halogenated liquid waste. [13]

  • Oxidative Cleaning: For thorough decontamination, especially if strong residual odors are a concern, submerge the solvent-rinsed glassware in a dilute bleach (sodium hypochlorite) solution within a fume hood.[14] Allow it to soak for several hours or overnight. This helps oxidize residual sulfur compounds.

  • Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory detergents and water. The bleach solution, once neutralized, can typically be disposed of down the drain with copious amounts of water, but you must consult your local EHS guidelines to confirm this procedure.[14]

Emergency Procedures: Spill Management

In the event of a small spill:

  • Alert personnel in the immediate area and ensure the spill is contained.

  • Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[6]

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all collected material into a sealed, labeled container for disposal as halogenated solid waste .[6]

  • For large spills, evacuate the area immediately and contact your institution's emergency response and EHS teams.[5]

By adhering to these systematic procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • This compound - Vulcanchem. Vulcanchem.
  • Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry.
  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University, Shared Materials Instrumentation Facility.
  • 6-Bromo-3-iodo-8-methylsulfanyl-imidazo[1,2-a]pyrazine CAS NO.936360-80-4. GuideChem.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • 6-Bromo-3-iodo-8-Methylsulfanyl-imidazo[1,2-a]pyrazine Safety Data Sheets. Echemi.
  • Imidazo[1,2-a]pyrazine, 6-bromo-3-iodo-8-(methylthio)-. CymitQuimica.
  • Halogenated Solvents. Washington State University, Environmental Health and Safety.
  • Hazardous Waste Disposal. ConservationTools.org.
  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.
  • 6-BROMO-8-(METHYLTHIO)IMIDAZO[1,2-A]PYRAZINE | 887475-71-0. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Reduction. University of California, Santa Barbara, Environmental Health and Safety.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.

Sources

Comprehensive Safety and Handling Guide for 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine (CAS No. 936360-80-4). As the toxicological properties of this novel compound have not been fully investigated, a cautious approach is paramount.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Safety Directives

Core Principles:

  • Treat as Hazardous: Due to the lack of comprehensive toxicological data, this compound should be handled as if it were hazardous.

  • Control Exposure: All operations should be conducted in a manner that minimizes the risk of inhalation, skin contact, and ingestion.

  • Ventilation is Key: Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered PPE approach is mandatory to ensure personnel safety. The following table outlines the required equipment, with explanations rooted in established laboratory safety principles.

PPE Category Specific Requirements Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles are essential for protecting the eyes from splashes, while a face shield offers an additional layer of protection for the entire face.[3][4] Safety glasses alone are insufficient.[5]
Hand Protection Nitrile gloves (double-gloving recommended).Nitrile gloves offer good resistance to a variety of chemicals.[6] Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat that extends below the knee.A lab coat protects against incidental splashes and contact with contaminated surfaces.[5][7] Flame-resistant material is a prudent precaution for handling novel compounds.
Respiratory Protection Use in a certified chemical fume hood is the primary control.A fume hood is the most effective engineering control for preventing inhalation of dust or vapors.[6] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the need for a respirator.
Footwear Fully enclosed, liquid-resistant shoes.Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory.[7]

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Inspect Container B Don PPE A->B Verify Integrity C Prepare Fume Hood B->C Ensure Safety D Weigh Compound C->D Controlled Environment E Dissolve/Use in Reaction D->E Experimental Use F Decontaminate Surfaces E->F Post-Experiment G Segregate Waste F->G Proper Waste Stream H Doff PPE G->H Prevent Contamination I Wash Hands H->I Final Step G cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Solid Contaminated Solids (Gloves, Bench Paper, etc.) Container Labeled, Sealed Hazardous Waste Container Solid->Container Liquid Unused Solutions & Rinsates Liquid->Container Empty Empty Containers Empty->Container Disposal Approved Waste Disposal Plant Container->Disposal Via EHS

Caption: Waste disposal pathway for this compound.

Disposal Protocol:

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization:

    • Solid Waste: Place all contaminated disposables (gloves, wipes, bench paper) in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Collect all unused solutions and solvent rinses in a separate, labeled container for halogenated organic waste.

    • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container as per your institution's guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department to an approved waste disposal plant. [2][8]

References

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • UBC. Personal Protective Equipment. [Link]

  • Advanced Biotech. Safety Data Sheet. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • UC Merced. Choosing The Correct PPE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.